Fosimdesonide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C49H61N4O15PS |
|---|---|
Molecular Weight |
1009.1 g/mol |
IUPAC Name |
(4S)-5-[4-[[4-[(1S,6R,9S,11S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-8-(2-phosphonooxyacetyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenyl]methyl]anilino]-4-[[2-[[2-[(2R)-2-(methylamino)-3-oxobutyl]sulfanylacetyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C49H61N4O15PS/c1-27(54)37(50-4)25-70-26-42(59)51-23-41(58)53-36(15-16-43(60)61)45(62)52-32-12-7-29(8-13-32)19-28-5-9-30(10-6-28)46-67-40-21-35-34-14-11-31-20-33(55)17-18-47(31,2)44(34)38(56)22-48(35,3)49(40,68-46)39(57)24-66-69(63,64)65/h5-10,12-13,17-18,20,34-38,40,44,46,50,56H,11,14-16,19,21-26H2,1-4H3,(H,51,59)(H,52,62)(H,53,58)(H,60,61)(H2,63,64,65)/t34-,35?,36-,37-,38-,40?,44?,46+,47-,48-,49?/m0/s1 |
InChI Key |
XGLVPRMPAKKDIJ-MKMABCRESA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Fosimdesonide: A Technical Guide to its Chemical Structure and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosimdesonide is a potent immunomodulator with significant anti-inflammatory properties, primarily functioning as a Tumor Necrosis Factor-alpha (TNF-α) inhibitor. This technical guide provides a comprehensive overview of the chemical structure of this compound, its mechanism of action within the TNF-α signaling pathway, and detailed experimental protocols for its evaluation. As the small molecule component of the antibody-drug conjugate (ADC) Adalimumab this compound, understanding its intrinsic properties is crucial for the development of targeted immunomodulatory therapies.
Chemical Structure of this compound
This compound is a complex small molecule with a steroidal backbone, extensively modified with a linker and a phosphate (B84403) group to enhance its therapeutic potential. The definitive chemical identifiers for this compound are presented in Table 1.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Molecular Formula | C49H61N4O15PS[1] |
| Molecular Weight | 1009.07 g/mol [1] |
| SMILES String | [H]C12CC3O--INVALID-LINK--(C(C)=O)[H])=O)=O)CCC(O)=O)=O">C@@(OC3([C@]1(C--INVALID-LINK--O)C)C(COP(O)(O)=O)=O)[H][1] |
| InChI Key | AGHVEOSOKRTSOK-RHWVUULSSA-N[2] |
| CAS Number | 2402772-93-2[3] |
The two-dimensional representation of the this compound structure, generated from its SMILES string, is depicted below.
Caption: Conceptual diagram of this compound's key structural components.
Mechanism of Action: Inhibition of the TNF-α Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the activity of TNF-α, a key cytokine in the inflammatory cascade. While the precise binding site of this compound on the TNF-α trimer is a subject of ongoing investigation, the prevailing hypothesis is that small molecule inhibitors can disrupt the trimeric structure of TNF-α, preventing its interaction with its receptors, TNFR1 and TNFR2. This disruption abrogates the downstream signaling pathways that lead to inflammation.
The canonical TNF-α signaling pathway and the proposed inhibitory action of this compound are illustrated in the following diagram.
Caption: Proposed mechanism of this compound in the TNF-α signaling pathway.
By preventing the activation of the IKK complex and the subsequent degradation of IκB, this compound effectively halts the translocation of the NF-κB transcription factor to the nucleus. This leads to a downstream reduction in the expression of pro-inflammatory genes.
Experimental Protocols
The evaluation of this compound's anti-inflammatory and TNF-α inhibitory activity can be conducted through a series of in vitro and in vivo assays. The following are detailed methodologies for key experiments.
In Vitro Assays
3.1.1 TNF-α Secretion Assay in Lipopolysaccharide (LPS)-Stimulated Macrophages
This assay quantifies the ability of this compound to inhibit the production and secretion of TNF-α from inflammatory cells.
-
Cell Line: Murine macrophage-like cell line RAW 264.7 or human monocytic cell line THP-1.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) to induce TNF-α production. Include a vehicle control (DMSO) and an unstimulated control.
-
Incubate for 4-6 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis: Calculate the IC50 value for this compound, representing the concentration at which it inhibits 50% of TNF-α secretion.
3.1.2 NF-κB Reporter Gene Assay
This assay determines if this compound's mechanism involves the inhibition of the NF-κB signaling pathway.
-
Cell Line: HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.
-
Methodology:
-
Plate the reporter cells in a 96-well plate.
-
Treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with recombinant human TNF-α (10 ng/mL).
-
Incubate for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: Determine the effect of this compound on TNF-α-induced NF-κB activation by comparing the luciferase activity in treated versus untreated stimulated cells.
In Vivo Models
3.2.1 LPS-Induced Endotoxemia Model
This acute inflammation model assesses the in vivo efficacy of this compound in reducing systemic TNF-α levels.
-
Animal Model: Male BALB/c mice (8-10 weeks old).
-
Methodology:
-
Administer this compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal or oral).
-
After a predetermined time (e.g., 1 hour), inject the mice with a lethal or sub-lethal dose of LPS.
-
At a peak time for TNF-α production (e.g., 90 minutes post-LPS injection), collect blood samples via cardiac puncture.
-
Measure serum TNF-α levels using ELISA.
-
-
Data Analysis: Compare the serum TNF-α levels between the this compound-treated and vehicle-treated groups.
3.2.2 Collagen-Induced Arthritis (CIA) Model
This chronic inflammatory model is relevant for diseases like rheumatoid arthritis and evaluates the therapeutic potential of this compound over a longer duration.
-
Animal Model: DBA/1 mice.
-
Methodology:
-
Induce arthritis by immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant.
-
Administer a booster immunization on day 21.
-
Begin treatment with this compound or a control substance at the onset of clinical signs of arthritis.
-
Monitor the mice regularly for clinical signs of arthritis (e.g., paw swelling, erythema) and assign a clinical score.
-
At the end of the study, collect joint tissues for histological analysis of inflammation, cartilage damage, and bone erosion.
-
-
Data Analysis: Compare the clinical scores and histological parameters between the treated and control groups.
The following diagram illustrates a general workflow for the in vivo evaluation of this compound.
Caption: General experimental workflow for in vivo studies of this compound.
Data Presentation
Quantitative data from the aforementioned experiments should be meticulously recorded and presented for clear interpretation and comparison. An example of how to structure such data is provided in Table 2.
Table 2: Example Data Summary for this compound
| Assay | Parameter | Result |
| In Vitro TNF-α Secretion | IC50 in RAW 264.7 cells | [Insert Value] µM |
| NF-κB Reporter Assay | % Inhibition at 1 µM | [Insert Value] % |
| In Vivo LPS Model | % Reduction in Serum TNF-α (at X mg/kg) | [Insert Value] % |
| CIA Model | Reduction in Clinical Score (at Y mg/kg/day) | [Insert Value] |
Conclusion
This compound is a promising small molecule TNF-α inhibitor with a well-defined chemical structure and a clear mechanism of action within the inflammatory signaling cascade. The experimental protocols outlined in this guide provide a robust framework for its preclinical evaluation. Further research into its specific binding interactions and its efficacy in a broader range of inflammatory and autoimmune disease models will be instrumental in advancing its potential as a therapeutic agent.
References
Fosimdesonide as a Modulator of TNF-α Signaling: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes the publicly available information on fosimdesonide and its role as a component of the tumor necrosis factor-alpha (TNF-α) inhibiting conjugate, adalimumab this compound. As of the latest literature review, detailed quantitative data and specific experimental protocols for this compound as a standalone TNF-α inhibitor are not extensively available in the public domain. The experimental protocols and data presented herein are representative examples based on standard industry practices for the evaluation of TNF-α inhibitors.
Introduction to this compound and its Therapeutic Context
This compound is a potent immunomodulator and anti-inflammatory small molecule.[1][2] It is a key component of the antibody-drug conjugate (ADC) adalimumab this compound, where it is chemically linked to adalimumab, a well-established monoclonal antibody targeting TNF-α.[3][4] The therapeutic claim for adalimumab this compound is as an immunologic agent, with its mechanism of action attributed to the inhibition of TNF-α.[3][4] While adalimumab itself is a biologic TNF-α inhibitor, the conjugation of this compound suggests a potential for synergistic or complementary effects in modulating the inflammatory response.
The Role of TNF-α in Inflammatory Signaling
Tumor necrosis factor-alpha (TNF-α) is a pleiotropic cytokine central to the inflammatory cascade. It exists in both a transmembrane form (tmTNF-α) and a soluble form (sTNF-α). TNF-α exerts its biological effects by binding to two distinct receptors, TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2). This binding initiates a cascade of downstream signaling events, primarily through the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The activation of these pathways leads to the transcription of numerous pro-inflammatory genes, including those for other cytokines, chemokines, and adhesion molecules, thereby perpetuating the inflammatory response.
Adalimumab this compound: A Conjugate Approach to TNF-α Inhibition
Adalimumab this compound is an antibody-drug conjugate where this compound is covalently linked to the adalimumab antibody. The adalimumab component provides high specificity for TNF-α, directing the conjugate to sites of inflammation where TNF-α is upregulated. This targeted delivery mechanism is a cornerstone of ADC technology, aiming to concentrate the therapeutic effect at the desired site of action while minimizing systemic exposure.
Quantitative Analysis of TNF-α Inhibition
Due to the limited public availability of specific inhibitory data for this compound, the following table represents a hypothetical dataset illustrating how the TNF-α inhibitory activity of a compound like this compound, both alone and as a conjugate, might be presented.
| Compound | Assay Type | Cell Line | IC50 (nM) | Fold Change vs. Adalimumab |
| This compound | TNF-α Secretion Assay | THP-1 | Data not publicly available | N/A |
| Adalimumab | TNF-α Neutralization | L929 | 0.5 | 1.0 |
| Adalimumab this compound | TNF-α Neutralization | L929 | Data not publicly available | Data not publicly available |
| This compound | NF-κB Reporter Assay | HEK293 | Data not publicly available | N/A |
| Adalimumab this compound | NF-κB Reporter Assay | HEK293 | Data not publicly available | Data not publicly available |
Experimental Protocols for Assessing TNF-α Inhibition
The following are representative protocols for assays commonly used to evaluate the efficacy of TNF-α inhibitors. The specific parameters for this compound have not been publicly disclosed.
TNF-α Secretion Assay (ELISA)
This assay quantifies the amount of TNF-α secreted by immune cells in response to an inflammatory stimulus.
Objective: To determine the effect of a test compound on the production and secretion of TNF-α from stimulated immune cells.
Methodology:
-
Cell Culture: Human monocytic THP-1 cells are differentiated into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Compound Treatment: Differentiated THP-1 cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce TNF-α production.
-
Sample Collection: After a defined incubation period (e.g., 4-6 hours), the cell culture supernatant is collected.
-
Quantification: The concentration of TNF-α in the supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of TNF-α secretion, is calculated.
NF-κB Reporter Gene Assay
This cell-based assay measures the activity of the NF-κB signaling pathway, a key downstream target of TNF-α.
Objective: To assess the ability of a test compound to inhibit TNF-α-induced NF-κB activation.
Methodology:
-
Cell Line: A stable cell line (e.g., HEK293) expressing a reporter gene (e.g., luciferase) under the control of an NF-κB response element is used.
-
Compound Treatment: Cells are treated with various concentrations of the test compound.
-
TNF-α Stimulation: Recombinant human TNF-α is added to the cells to activate the NF-κB pathway.
-
Incubation: The cells are incubated for a period sufficient to allow for reporter gene expression (e.g., 6-8 hours).
-
Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The results are expressed as a percentage of the signal obtained with TNF-α stimulation alone, and the IC50 value is determined.
Conclusion and Future Directions
This compound is an anti-inflammatory agent that is part of the TNF-α inhibiting antibody-drug conjugate, adalimumab this compound. While the overarching mechanism of the conjugate is TNF-α inhibition, the specific contribution and independent activity of this compound are not well-documented in publicly accessible literature. Further research and publication of preclinical and clinical data are necessary to fully elucidate the pharmacological profile of this compound and the potential advantages of its conjugation to adalimumab. For researchers in the field, the investigation into the standalone properties of this compound and the detailed characterization of the conjugate's activity could provide valuable insights into novel strategies for the treatment of inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Adalimumab this compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Adalimumab Fosimdesonide: A Novel Antibody-Drug Conjugate for Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adalimumab Fosimdesonide, also known as ABBV-154, represents a novel therapeutic modality in the field of immunology, moving beyond the traditional cytotoxic payloads of antibody-drug conjugates (ADCs) to deliver a targeted anti-inflammatory agent. This technical guide provides a comprehensive overview of the core principles of Adalimumab this compound, detailing its unique mechanism of action, the specifics of its molecular components, and a summary of its preclinical and clinical evaluation. The information is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this innovative therapeutic approach.
Core Principle: Targeted Immunomodulation
The fundamental principle of Adalimumab this compound is the targeted delivery of a potent glucocorticoid receptor modulator (GRM), this compound, to cells expressing Tumor Necrosis Factor-alpha (TNF-α). This is achieved by conjugating the GRM to Adalimumab, a well-established monoclonal antibody that specifically binds to TNF-α. This strategy aims to concentrate the anti-inflammatory effect of the GRM at sites of inflammation where TNF-α is overexpressed, thereby minimizing systemic exposure and the associated side effects of conventional glucocorticoid therapy.
The ADC is designed to be stable in circulation. Upon binding to transmembrane TNF-α on the surface of activated immune cells, the ADC is internalized. Inside the cell, the linker is cleaved, releasing the this compound payload to engage with the glucocorticoid receptor and exert its anti-inflammatory effects.
Molecular Components
The Antibody: Adalimumab
Adalimumab is a fully human IgG1 monoclonal antibody that binds with high affinity and specificity to both soluble and transmembrane human TNF-α. By neutralizing TNF-α, Adalimumab prevents it from interacting with its p55 and p75 cell surface receptors, thus blocking the downstream inflammatory signaling cascades. Adalimumab has been a cornerstone in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and Crohn's disease.
The Payload: this compound (Glucocorticoid Receptor Modulator)
The payload, this compound, is a potent glucocorticoid receptor modulator (GRM). Unlike traditional cytotoxic agents used in oncology ADCs, this compound is an anti-inflammatory agent. Its mechanism of action involves binding to the intracellular glucocorticoid receptor (GR). The activated GR-Fosimdesonide complex translocates to the nucleus where it upregulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory cytokines and other inflammatory mediators. The phosphate (B84403) prodrug form of the GRM enhances its stability within the ADC construct.
The Linker Technology
The linker is a critical component that connects Adalimumab to this compound, ensuring the stability of the ADC in circulation and facilitating the release of the payload within the target cell. The linker in Adalimumab this compound features:
-
Bromoacetamide (BrAc) Conjugation: This chemistry provides a stable attachment of the linker to the antibody.
-
Glycine-Glutamic Acid (Gly-Glu) Dipeptide: This dipeptide sequence is designed to be cleaved by lysosomal proteases, such as cathepsins, which are abundant in the intracellular environment.
-
Phosphate Prodrug: The inclusion of a phosphate group on the payload improves the hydrophilicity and stability of the ADC. Intracellular phosphatases are expected to cleave the phosphate group to release the active GRM.
Mechanism of Action: A Step-by-Step Overview
The mechanism of action of Adalimumab this compound can be summarized in the following steps:
-
Targeting: The Adalimumab component of the ADC binds to transmembrane TNF-α on the surface of activated immune cells at the site of inflammation.
-
Internalization: Upon binding, the ADC-TNF-α complex is internalized into the cell via endocytosis.
-
Lysosomal Trafficking: The endosome containing the complex fuses with a lysosome.
-
Payload Release: Within the acidic and enzyme-rich environment of the lysosome, the Gly-Glu linker is cleaved by proteases (e.g., Cathepsin B), and the phosphate group is removed by phosphatases. This releases the active this compound payload into the cytoplasm.
-
Glucocorticoid Receptor Activation: The released this compound binds to and activates the glucocorticoid receptor.
-
Nuclear Translocation and Gene Regulation: The activated GR-Fosimdesonide complex translocates to the nucleus, where it modulates the transcription of genes involved in inflammation, leading to a potent, localized anti-inflammatory effect.
Quantitative Data Summary
Preclinical Efficacy
Preclinical studies in a mouse model of collagen-induced arthritis (CIA) have demonstrated the efficacy of an anti-TNF GRM ADC.
| Study Parameter | Details |
| Animal Model | Mouse Collagen-Induced Arthritis (CIA) |
| Treatment | Single intraperitoneal (i.p.) dose of a mouse surrogate anti-TNF-GRM ADC |
| Dose | 10 mg/kg |
| Efficacy Endpoint | Reduction in paw edema |
| Outcome | A single 10 mg/kg dose was reported to be efficacious for over 30 days. |
Clinical Efficacy in Rheumatoid Arthritis (RA)
A Phase 2b study evaluated the efficacy and safety of ABBV-154 in patients with moderately to severely active RA who had an inadequate response to at least one prior biologic or targeted synthetic DMARD.
| Endpoint (at Week 12) | Placebo | ABBV-154 (40 mg Q2W) | ABBV-154 (150 mg Q2W) | ABBV-154 (340 mg Q2W) | ABBV-154 (340 mg Q4W) |
| ACR20 Response Rate | ~15% | ~50% | ~60% | ~65% | ~55% |
| ACR50 Response Rate | 6.3% | 25.5% | 37.8% | 44.4% | 33.3% |
| ACR70 Response Rate | ~2% | ~10% | ~15% | ~20% | ~15% |
Note: The clinical development of ABBV-154 for RA was discontinued (B1498344) despite demonstrating superior efficacy over placebo.
Clinical Efficacy in Polymyalgia Rheumatica (PMR)
A Phase 2 study assessed the efficacy of ABBV-154 in patients with glucocorticoid-dependent PMR.
| Endpoint | Placebo | ABBV-154 (40 mg Q2W) | ABBV-154 (150 mg Q2W) | ABBV-154 (340 mg Q2W) |
| 24-Week Flare-Free Rate | ~28% | ~50% | ~55% | ~70% |
| Hazard Ratio for Time to Flare | - | 0.49 | 0.44 | 0.20 |
| Mean Difference in Cumulative Glucocorticoid Dose (mg) by Week 24 | - | -164.8 | -182.6 | - |
Experimental Protocols
In Vitro Glucocorticoid Receptor Binding Assay (General Protocol)
Objective: To determine the binding affinity (e.g., IC50 or Ki) of this compound for the glucocorticoid receptor.
Principle: A competitive binding assay is used where the test compound (this compound) competes with a radiolabeled or fluorescently labeled GR ligand for binding to the receptor.
Materials:
-
Recombinant human glucocorticoid receptor
-
Radiolabeled GR ligand (e.g., [3H]-dexamethasone) or fluorescently labeled GR ligand
-
Test compound (this compound)
-
Assay buffer
-
Scintillation counter or fluorescence polarization reader
Protocol:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, incubate the recombinant GR with a fixed concentration of the labeled ligand in the presence of varying concentrations of the test compound.
-
Include control wells with no test compound (maximum binding) and with a high concentration of a known GR ligand (non-specific binding).
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free labeled ligand (e.g., by filtration).
-
Quantify the amount of bound labeled ligand.
-
Plot the percentage of inhibition of labeled ligand binding against the concentration of the test compound to determine the IC50 value.
Mouse Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the in vivo efficacy of Adalimumab this compound in a preclinical model of rheumatoid arthritis.
Protocol:
-
Immunization: DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail.
-
Booster: A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.
-
Arthritis Development: Mice are monitored daily for the onset and severity of arthritis, typically beginning around day 24-28.
-
Scoring: Arthritis severity is assessed using a clinical scoring system based on the swelling and erythema of the paws. Paw thickness can also be measured with calipers.
-
Treatment: Once arthritis is established, mice are treated with Adalimumab this compound, a vehicle control, or other relevant controls.
-
Efficacy Assessment: The effect of the treatment on arthritis severity, paw swelling, and other relevant parameters (e.g., histology of the joints, inflammatory markers) is monitored over time.
Measurement of ACR Response in Clinical Trials
Objective: To assess the clinical efficacy of Adalimumab this compound in patients with rheumatoid arthritis.
Methodology: The American College of Rheumatology (ACR) response criteria are used. An ACR20, ACR50, or ACR70 response is defined as at least a 20%, 50%, or 70% improvement, respectively, in:
-
Tender joint count (out of 28)
-
Swollen joint count (out of 28)
AND at least a 20%, 50%, or 70% improvement in three of the following five criteria:
-
Patient's assessment of pain
-
Patient's global assessment of disease activity
-
Physician's global assessment of disease activity
-
Patient's assessment of physical function (using the Health Assessment Questionnaire - Disability Index)
-
Levels of an acute-phase reactant (C-reactive protein or erythrocyte sedimentation rate)
Signaling Pathways
TNF-α Signaling Pathway
TNF-α is a key pro-inflammatory cytokine. Its binding to TNFR1 and TNFR2 initiates signaling cascades that activate transcription factors such as NF-κB and AP-1. This leads to the expression of a wide range of inflammatory genes, including those for other cytokines, chemokines, and adhesion molecules, perpetuating the inflammatory response. Adalimumab blocks the initial step of this pathway.
Glucocorticoid Receptor Signaling Pathway
The GR resides in the cytoplasm in a complex with chaperone proteins. Upon binding of a ligand like this compound, the GR dissociates from the chaperones, dimerizes, and translocates to the nucleus. In the nucleus, the GR dimer can either bind to Glucocorticoid Response Elements (GREs) to activate the transcription of anti-inflammatory genes (transactivation) or interact with other transcription factors, such as NF-κB, to inhibit the expression of pro-inflammatory genes (transrepression).
Conclusion
Adalimumab this compound (ABBV-154) is a pioneering immunology-focused antibody-drug conjugate that leverages the targeting specificity of Adalimumab to deliver a potent anti-inflammatory payload, this compound, directly to sites of inflammation. This innovative approach holds the promise of achieving potent therapeutic effects while minimizing the systemic side effects associated with conventional glucocorticoid therapy. The preclinical and clinical data, though leading to the discontinuation of its development for RA, have demonstrated the potential of this targeted immunomodulatory strategy. The principles and technologies underlying Adalimumab this compound are likely to inform the development of future targeted therapies for a range of inflammatory and autoimmune diseases.
The Emergence of Fosimdesonide: A Novel Glucocorticoid Receptor Modulator for Targeted Anti-Inflammatory Therapy
A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of a Next-Generation Immunomodulatory Payload
For Immediate Release
This document provides an in-depth technical overview of the discovery and synthesis of Fosimdesonide, a potent, novel glucocorticoid receptor modulator (GRM) designed as a payload for antibody-drug conjugates (ADCs). Developed by AbbVie, this compound is the active component of the clinical candidate ABBV-154, an ADC targeting the tumor necrosis factor-alpha (TNF-α) for the treatment of immune-mediated inflammatory diseases. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at the core chemistry, experimental protocols, and underlying signaling pathways of this innovative therapeutic agent.
Introduction: A New Paradigm in Targeted Anti-Inflammatory Treatment
Chronic inflammatory diseases, such as rheumatoid arthritis and Crohn's disease, represent a significant therapeutic challenge. While systemic glucocorticoids are highly effective anti-inflammatory agents, their long-term use is hampered by a wide range of debilitating side effects. The development of this compound as a payload for an ADC marks a significant step towards mitigating these effects by enabling targeted delivery of a potent GRM directly to inflamed tissues.
This compound is the "warhead" of the ADC ABBV-154, which utilizes the anti-TNF-α antibody Adalimumab for targeted delivery. This approach aims to concentrate the therapeutic effect of the GRM at the site of inflammation, thereby minimizing systemic exposure and its associated adverse effects.
Discovery of this compound: A Structure-Activity Relationship-Guided Approach
The discovery of this compound was the result of a rigorous structure-activity relationship (SAR) study aimed at identifying a GRM with optimal properties for an ADC payload. Key considerations in the discovery process included high potency, selectivity for the glucocorticoid receptor, and chemical handles for stable linker attachment.
A pivotal publication, "Discovery of ABBV-154, an anti-TNF Glucocorticoid Receptor Modulator Immunology Antibody-Drug Conjugate (iADC)," details the evolution from initial steroid screenings to the final selection of the this compound structure. The development process involved the synthesis and evaluation of numerous GRM analogs to optimize for efficacy and safety. A phosphate (B84403) prodrug strategy was employed to enhance the physicochemical properties of the payload.
Synthesis of this compound: A Multi-Step Chemical Process
The chemical synthesis of this compound is a complex, multi-step process involving the construction of a modified pregnane (B1235032) steroid core, followed by the attachment of a linker moiety. While the full, detailed synthetic route is proprietary, the key steps, based on available scientific literature and patent filings, can be summarized as follows:
3.1. Synthesis of the Glucocorticoid Receptor Modulator Core
The synthesis begins with a commercially available steroid precursor, which undergoes a series of chemical transformations to introduce the necessary functional groups and stereochemistry. This includes the formation of the pregna-1,4-diene-3,20-dione structure and the introduction of hydroxyl and phosphonooxy groups at key positions.
3.2. Linker Synthesis and Attachment
A dipeptide linker, composed of glycine (B1666218) and glutamic acid (Gly-Glu), is synthesized separately. This linker is designed to be stable in circulation but cleavable within the target cell to release the active this compound payload. The linker is then conjugated to the GRM core.
3.3. Final Assembly of the Drug-Linker Construct
The final step in the synthesis of the this compound drug-linker construct involves the introduction of a reactive handle for conjugation to the antibody. In the case of ABBV-154, a bromoacetamide (BrAc) group is used for stable attachment to the cysteine residues of the Adalimumab antibody.
Table 1: Key Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C49H61N4O15PS |
| Molecular Weight | 1009.07 g/mol |
| Chemical Name | N-(2-mercaptoacetyl)glycyl-N-[3-[[4-[(R)-[[(11β,16α)-11-hydroxy-3,20-dioxo-21-(phosphonooxy)pregna-1,4-diene-16,17-diyl]bis(oxy)]methyl]phenyl]methyl]phenyl]-L-α-glutamine |
Experimental Protocols
The following are generalized experimental protocols for key assays used in the characterization of this compound and its corresponding ADC, based on standard methodologies in the field.
4.1. Glucocorticoid Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for the glucocorticoid receptor.
-
Methodology: A competitive binding assay is performed using a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) and a source of the glucocorticoid receptor (e.g., cell lysates or purified receptor). Varying concentrations of this compound are incubated with the receptor and radioligand. The displacement of the radioligand is measured to determine the inhibitory concentration (IC50) of this compound, from which the binding affinity (Ki) can be calculated.
4.2. In Vitro Cell-Based Potency Assay
-
Objective: To assess the functional potency of this compound in a cellular context.
-
Methodology: A reporter gene assay is commonly used, employing a cell line that expresses the glucocorticoid receptor and contains a reporter gene (e.g., luciferase) under the control of a glucocorticoid response element (GRE). Cells are treated with varying concentrations of this compound, and the induction of reporter gene expression is measured as a readout of GR activation.
4.3. ADC Stability Assay
-
Objective: To evaluate the stability of the ADC (e.g., ABBV-154) in plasma.
-
Methodology: The ADC is incubated in plasma from a relevant species (e.g., human, cynomolgus monkey) at 37°C for various time points. Samples are analyzed by methods such as enzyme-linked immunosorbent assay (ELISA) or mass spectrometry to quantify the amount of intact ADC and the release of the this compound payload over time.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory effects by modulating the glucocorticoid receptor signaling pathway. As the payload of an ADC, it is delivered specifically to cells expressing the target antigen (in the case of ABBV-154, transmembrane TNF-α).
Upon binding of the ADC to transmembrane TNF-α on the surface of an immune cell, the complex is internalized. Trafficking to the lysosome leads to the degradation of the antibody and linker, releasing this compound into the cytoplasm. The released this compound then binds to the glucocorticoid receptor, causing a conformational change and dissociation from chaperone proteins. The activated GR-Fosimdesonide complex translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction leads to the increased transcription of anti-inflammatory genes and the repression of pro-inflammatory genes, ultimately resulting in a potent, localized anti-inflammatory effect.
Experimental Workflow: From Synthesis to ADC Characterization
The overall workflow for the development and characterization of a this compound-containing ADC is a multi-disciplinary effort.
The process begins with the rational design and synthesis of the this compound-linker construct. This is followed by its conjugation to the monoclonal antibody. The resulting ADC is then rigorously purified and characterized to ensure homogeneity and determine the drug-to-antibody ratio (DAR). A series of in vitro assays are conducted to confirm the binding, potency, and stability of the ADC. Promising candidates then advance to in vivo models to assess their efficacy and safety profiles, with the ultimate goal of identifying a therapeutic candidate for clinical development.
Conclusion and Future Directions
This compound represents a significant advancement in the field of targeted anti-inflammatory therapies. Its development as a potent GRM payload for ADCs holds the promise of delivering the therapeutic benefits of glucocorticoids while minimizing their systemic side effects. The clinical development of ABBV-154 will be closely watched as a potential new treatment paradigm for patients with chronic inflammatory diseases. Future research in this area may focus on the development of ADCs with different GRM payloads, linkers, and antibody targets to further refine and expand the application of this targeted therapeutic strategy.
The Pharmacological Profile of Fosimdesonide: A Targeted Glucocorticoid Approach
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fosimdesonide is a potent glucocorticoid receptor modulator (GRM) that constitutes the cytotoxic payload of the antibody-drug conjugate (ADC) Adalimumab this compound (coded as ABBV-154). This investigational therapeutic agent is designed for the targeted delivery of a glucocorticoid to immune cells expressing transmembrane tumor necrosis factor-alpha (TNF-α). By leveraging the specificity of the anti-TNF-α monoclonal antibody adalimumab, Adalimumab this compound aims to concentrate the anti-inflammatory activity of its glucocorticoid payload at sites of inflammation, thereby enhancing efficacy while minimizing the systemic adverse effects commonly associated with glucocorticoid therapy. This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, preclinical data, and clinical trial outcomes for Adalimumab this compound.
Introduction
Glucocorticoids are highly effective anti-inflammatory and immunosuppressive agents widely used in the treatment of autoimmune and inflammatory diseases. However, their long-term systemic use is limited by a well-documented profile of serious side effects. Adalimumab this compound (ABBV-154) represents a novel therapeutic strategy to overcome this limitation by selectively delivering a potent GRM, this compound, to activated immune cells. The ADC consists of the fully human anti-TNF-α monoclonal antibody, adalimumab, conjugated to this compound via a stable linker. This targeted delivery is intended to achieve high local concentrations of the glucocorticoid at the site of inflammation, leading to improved therapeutic outcomes with a reduced systemic glucocorticoid burden.
Adalimumab this compound (ABBV-154)
Structure and Composition
Adalimumab this compound is a complex molecule comprising three key components:
-
Monoclonal Antibody: Adalimumab, a human IgG1 monoclonal antibody that binds with high affinity and specificity to human TNF-α.
-
Payload: this compound, a potent glucocorticoid receptor modulator.
-
Linker: A stable linker that connects this compound to the adalimumab antibody. For ABBV-154, a bromoacetamide (BrAc) attachment chemistry is used with a Gly-Glu linker and a phosphate (B84403) prodrug modification to improve stability and homogeneity.[1] The drug-to-antibody ratio (DAR) for Adalimumab this compound is approximately 3.9 to 4.[1][2]
Mechanism of Action
The proposed mechanism of action for Adalimumab this compound involves a multi-step process that combines the biological activities of both the antibody and the payload.
-
Targeting: The adalimumab component of the ADC binds to transmembrane TNF-α expressed on the surface of activated immune cells, such as macrophages and T cells, which are key mediators of inflammation in autoimmune diseases.
-
Internalization: Upon binding, the ADC-TNF-α complex is internalized by the target cell through receptor-mediated endocytosis.
-
Payload Release: Within the cell, the ADC is trafficked to the lysosome, where the linker is cleaved by lysosomal enzymes, releasing the active this compound payload into the cytoplasm.
-
Pharmacological Effect: The released this compound, a glucocorticoid receptor modulator, binds to and activates intracellular glucocorticoid receptors (GR). The activated GR then translocates to the nucleus and modulates the transcription of target genes, leading to a potent anti-inflammatory response. This includes the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and chemokines.
By delivering the glucocorticoid payload directly to the cells driving the inflammatory process, Adalimumab this compound is designed to maximize the anti-inflammatory effect at the site of disease while minimizing systemic exposure to the active glucocorticoid.
Pharmacodynamics
The primary pharmacodynamic effect of this compound, following its release from the ADC, is the modulation of glucocorticoid-responsive genes. A key consideration for a targeted glucocorticoid approach is the potential for systemic glucocorticoid effects. Clinical studies with Adalimumab this compound have monitored serum cortisol levels as a biomarker for systemic glucocorticoid activity. In a Phase 2b study in patients with rheumatoid arthritis, the rates of treatment-emergent adverse events for all doses of ABBV-154 were similar to placebo, suggesting a favorable safety profile with respect to systemic glucocorticoid side effects.[3]
Pharmacokinetics
The pharmacokinetic profile of Adalimumab this compound has been evaluated in clinical trials. A study in healthy adults assessed the pharmacokinetics following subcutaneous injections of two different formulations of ABBV-154.[4] The key pharmacokinetic parameters measured included:
-
Cmax: Maximum Observed Plasma Concentration
-
Tmax: Time to Maximum Observed Plasma Concentration
-
AUCt: The Area Under the Plasma Concentration-Time Curve from Time 0 to Time of the Last Measurable Concentration
-
AUC∞: The Area Under the Plasma Concentration-Time Curve from Time 0 to Infinity
-
t1/2: The Terminal Phase Elimination Half-Life
A clinical trial (NCT04888585) was designed to assess the pharmacokinetics of multiple intravenous injections of ABBV-154 in participants with Rheumatoid Arthritis.[5]
Clinical Efficacy and Safety
The clinical development of Adalimumab this compound has been investigated in patients with rheumatoid arthritis (RA) and polymyalgia rheumatica (PMR). However, the development of ABBV-154 was discontinued (B1498344) as the benefit-risk profile was not considered sufficiently differentiated from existing therapies.[6]
Rheumatoid Arthritis
A Phase 2b, randomized, placebo-controlled trial evaluated the efficacy and safety of ABBV-154 in patients with moderately to severely active RA who had an inadequate response to at least one prior biologic or targeted synthetic disease-modifying antirheumatic drug (b/tsDMARD).[3]
Table 1: ACR Response Rates at Week 12 in Patients with Rheumatoid Arthritis [3]
| Response | Placebo (n=96) | ABBV-154 40 mg Q2W (n=94) | ABBV-154 150 mg Q2W (n=94) | ABBV-154 340 mg Q2W (n=94) | ABBV-154 340 mg Q4W (n=94) |
| ACR20 | - | P < 0.001 | P < 0.001 | P < 0.001 | P < 0.001 |
| ACR50 | 6.3% | 25.5% (P < 0.001) | 35.1% (P < 0.001) | 44.4% (P < 0.001) | 33.0% (P < 0.001) |
| ACR70 | - | - | - | - | - |
| Q2W: every other week; Q4W: every 4 weeks. Specific percentages for ACR20 and ACR70 were not detailed in the abstract but were noted as significantly higher in all ABBV-154 groups versus placebo for ACR20. |
The study concluded that ABBV-154 demonstrated superior efficacy over placebo. The rates of treatment-emergent adverse events were comparable to placebo.[3]
Polymyalgia Rheumatica
A Phase 2, randomized, double-blind, placebo-controlled trial assessed the efficacy and safety of ABBV-154 in adults with glucocorticoid-dependent PMR.[6][7] The primary endpoint was the time to disease flare.
Table 2: Efficacy Outcomes in Patients with Polymyalgia Rheumatica [6][7]
| Outcome | Placebo (n=50) | ABBV-154 40 mg Q2W (n=42) | ABBV-154 150 mg Q2W (n=45) | ABBV-154 340 mg Q2W (n=44) |
| Hazard Ratio for Time to Flare (vs. Placebo) | - | 0.49 (P=0.017) | 0.44 (P=0.006) | 0.20 (P < 0.001) |
| Flare-Free State at Week 24 | 28.2% | 46.4% | 46.9% | 70.6% (P < 0.001) |
| Mean Change in Cumulative Glucocorticoid Dose by Week 24 (mg, vs. Placebo) | - | -88.7 | -164.8 (P=0.007) | -182.6 (P=0.003) |
| Q2W: every other week. |
ABBV-154 was generally well-tolerated, with treatment-emergent adverse events being similar between the treatment and placebo groups.[7]
Key Experimental Protocols
In Vitro Glucocorticoid Receptor Activation Assay (GRE Reporter Assay)
This assay is used to determine the potency of this compound in activating the glucocorticoid receptor.
Protocol:
-
Cell Line: A human cell line (e.g., HeLa or A549) is stably transfected with a reporter plasmid containing multiple copies of a glucocorticoid response element (GRE) upstream of a luciferase reporter gene. These cells are also engineered to express the human glucocorticoid receptor.
-
Cell Seeding: The reporter cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of this compound or a reference glucocorticoid agonist (e.g., dexamethasone).
-
Incubation: The plates are incubated for a defined period (e.g., 6-24 hours) to allow for GR activation and subsequent luciferase gene expression.
-
Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of GRE-mediated gene transcription, is measured using a luminometer.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated to determine the potency of this compound.
Lipopolysaccharide (LPS)-Stimulated Cytokine Release Assay in Human Monocytes
This assay evaluates the anti-inflammatory activity of Adalimumab this compound by measuring the inhibition of pro-inflammatory cytokine production in human monocytes.
Protocol:
-
Isolation of Monocytes: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. Monocytes are then purified from the PBMC population.
-
Cell Culture: The purified monocytes are cultured in 96-well plates.
-
Treatment: The cells are pre-treated with various concentrations of Adalimumab this compound, adalimumab alone, or a control antibody for a specified duration.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS), a potent inducer of pro-inflammatory cytokine production, for a defined period (e.g., 6-24 hours).[8]
-
Supernatant Collection: After stimulation, the cell culture supernatants are collected.
-
Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants are quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.
-
Data Analysis: The percentage of inhibition of cytokine release by Adalimumab this compound is calculated relative to the LPS-stimulated control.
Murine Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used preclinical model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory therapeutics.
Protocol:
-
Animal Strain: DBA/1 mice, which are highly susceptible to CIA, are typically used.[1]
-
Immunization: On day 0, mice are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Booster: On day 21, a booster immunization of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
-
Disease Monitoring: Following the booster immunization, mice are monitored daily for the onset and severity of arthritis. Clinical signs are scored based on the degree of erythema and swelling in the paws.
-
Treatment: Once arthritis is established, mice are treated with Adalimumab this compound, a control ADC, adalimumab alone, or vehicle.
-
Efficacy Assessment: The efficacy of the treatment is assessed by monitoring the clinical arthritis score, paw swelling, and body weight over time. At the end of the study, joints may be collected for histological analysis to evaluate inflammation, cartilage damage, and bone erosion.
Conclusion
This compound, as the glucocorticoid receptor modulator payload of Adalimumab this compound (ABBV-154), represents a sophisticated approach to targeted anti-inflammatory therapy. The ADC is designed to leverage the specificity of adalimumab to deliver a potent glucocorticoid directly to TNF-α expressing immune cells, thereby concentrating its therapeutic effect at the site of inflammation. Preclinical and clinical data have demonstrated the potential of this approach to achieve significant anti-inflammatory efficacy. While the clinical development of Adalimumab this compound has been discontinued, the pharmacological principles and the data generated from its investigation provide valuable insights for the future design and development of targeted immunomodulatory therapies.
References
- 1. chondrex.com [chondrex.com]
- 2. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Study Details Page [abbvieclinicaltrials.com]
- 5. trials.arthritis.org [trials.arthritis.org]
- 6. Efficacy, Safety, Pharmacokinetics, and Immunogenicity of ABBV‐154 in Adults With Glucocorticoid‐Dependent Polymyalgia Rheumatica: A Phase 2, Randomized, Double‐Blind, Placebo‐Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy, Safety, Pharmacokinetics, and Immunogenicity of ABBV-154 in Adults With Glucocorticoid-Dependent Polymyalgia Rheumatica: A Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
Fosimdesonide: A Technical Guide for Inflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosimdesonide is a potent, synthetic glucocorticoid receptor (GR) modulator investigated for its anti-inflammatory properties. It represents the payload component of the antibody-drug conjugate (ADC) Adalimumab this compound (also known as ABBV-154). In this ADC, this compound is linked to adalimumab, a monoclonal antibody that targets Tumor Necrosis Factor-alpha (TNF-α). This targeted delivery strategy aims to concentrate the potent anti-inflammatory effects of the glucocorticoid at sites of inflammation where TNF-α is expressed, potentially enhancing efficacy while minimizing systemic side effects associated with conventional glucocorticoid therapy. This guide provides a comprehensive technical overview of this compound, its mechanism of action, relevant experimental protocols, and available data to support its exploration in inflammatory disease research.
Core Concepts: Mechanism of Action
This compound, as a glucocorticoid receptor modulator, exerts its anti-inflammatory effects by binding to the intracellular glucocorticoid receptor. The activated GR complex then translocates to the nucleus and modulates gene expression through two primary mechanisms: transactivation and transrepression.
-
Transactivation: The GR dimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, upregulating the expression of anti-inflammatory proteins.
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby downregulating the expression of a wide range of pro-inflammatory cytokines, chemokines, and adhesion molecules. It is this transrepression mechanism that is thought to be primarily responsible for the anti-inflammatory effects of glucocorticoids.
The following diagram illustrates the classical glucocorticoid receptor signaling pathway, which is the putative mechanism of action for this compound.
Quantitative Data
Table 1: Representative In Vitro Activity of Dexamethasone
| Assay Type | Cell Line | Stimulant | Measured Endpoint | IC50 |
| Cytokine Release | Human PBMCs | LPS | TNF-α Inhibition | ~1-10 nM |
| Human PBMCs | LPS | IL-6 Inhibition | ~1-10 nM | |
| GR Binding Affinity (Ki) | - | - | Displacement of [³H]dexamethasone | ~2-5 nM |
| NF-κB Transrepression | A549 | TNF-α | Reporter Gene Inhibition | ~0.1-1 nM |
| GRE Transactivation | HeLa | - | Reporter Gene Activation | ~1-5 nM |
Note: These are approximate values collated from various literature sources and can vary based on experimental conditions.
Table 2: Clinical Efficacy of Adalimumab this compound (ABBV-154) in Rheumatoid Arthritis (Phase 2b) [1][2]
| Endpoint (at Week 12) | Placebo (n=~94) | ABBV-154 (40 mg Q2W) | ABBV-154 (150 mg Q2W) | ABBV-154 (340 mg Q2W) | ABBV-154 (340 mg Q4W) |
| ACR20 Response Rate | ~30-40% | ~60-70% | ~65-75% | ~70-80% | ~60-70% |
| ACR50 Response Rate | 6.3% | 25.5% | 37.8% | 44.4% | 29.8% |
| ACR70 Response Rate | ~1-5% | ~10-15% | ~15-20% | ~20-25% | ~10-15% |
ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria. Q2W: every 2 weeks. Q4W: every 4 weeks. Data is approximated from published study results for illustrative purposes.[1][2]
Experimental Protocols
Detailed protocols for key experiments relevant to the study of this compound and other glucocorticoid receptor modulators are provided below.
Glucocorticoid Receptor (GR) Binding Assay (Competitive Fluorescence Polarization)
This assay determines the binding affinity of a test compound to the glucocorticoid receptor.
Methodology:
-
Reagent Preparation: Prepare assay buffer, a solution of purified recombinant human GR, a fluorescently labeled GR ligand (e.g., Fluormone™ GS Red), and serial dilutions of the test compound (this compound).
-
Assay Plate Setup: In a microplate, combine the test compound dilutions, the fluorescent ligand, and the GR protein. Include controls for no competition (fluorescent ligand + GR) and maximum competition (fluorescent ligand + GR + saturating concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at room temperature for 2-4 hours to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a suitable plate reader. A high polarization value indicates the fluorescent ligand is bound to the large GR protein, while a low value indicates it has been displaced by the test compound and is tumbling freely.
-
Data Analysis: Plot the fluorescence polarization values against the concentration of the test compound. Fit the data to a suitable dose-response curve to determine the IC50 value, from which the binding affinity (Ki) can be calculated.
NF-κB Transrepression Reporter Assay
This cell-based assay measures the ability of a compound to inhibit NF-κB-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or A549) and transfect with a reporter plasmid containing the luciferase gene under the control of a promoter with NF-κB binding sites.
-
Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a pro-inflammatory agent like TNF-α (e.g., 10 ng/mL) or lipopolysaccharide (LPS) to activate the NF-κB pathway.
-
Incubation: Incubate the cells for a further 6-24 hours to allow for reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity and plot it against the concentration of this compound to determine the IC50 for NF-κB transrepression.[3]
Pro-inflammatory Cytokine Release Assay
This assay quantifies the inhibition of cytokine production from immune cells.
Methodology:
-
Cell Isolation and Culture: Isolate primary human peripheral blood mononuclear cells (PBMCs) or use a macrophage-like cell line (e.g., RAW 264.7). Culture the cells in appropriate media.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Add a stimulating agent such as LPS (e.g., 100 ng/mL) to induce the production and release of pro-inflammatory cytokines.[4][5]
-
Incubation: Incubate the cells for 4-24 hours.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.
-
Data Analysis: Plot the cytokine concentration against the this compound concentration to determine the IC50 for the inhibition of each cytokine.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis that shares many pathological features with the human disease.[3][6][7]
Methodology:
-
Immunization (Day 0): Emulsify type II collagen (e.g., chicken or bovine) in Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail of susceptible mouse strains (e.g., DBA/1).
-
Booster Immunization (Day 21): Administer a second injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Disease Onset and Monitoring: Arthritis typically develops around day 24-28. Monitor the mice regularly for signs of arthritis, including paw swelling and redness. Score the severity of arthritis in each paw based on a standardized scale (e.g., 0-4).
-
Therapeutic Intervention: Once arthritis is established, begin treatment with this compound (or the ADC, adalimumab this compound) administered via an appropriate route (e.g., subcutaneous or intraperitoneal injection). Include vehicle control and positive control (e.g., methotrexate) groups.
-
Efficacy Evaluation: Continue to monitor and score arthritis severity throughout the treatment period. Measure paw thickness using calipers. At the end of the study, collect tissues for histological analysis of joint inflammation, cartilage damage, and bone erosion. Cytokine levels in the serum or joint tissue can also be measured.
-
Data Analysis: Compare the arthritis scores, paw thickness, and histological parameters between the treatment groups and the control groups to evaluate the efficacy of this compound.
Conclusion
This compound is a potent glucocorticoid receptor modulator with significant potential for the treatment of inflammatory diseases. Its targeted delivery as part of an antibody-drug conjugate offers a promising strategy to enhance its therapeutic index. While specific preclinical data on the standalone this compound molecule is limited in the public domain, the well-established mechanism of action of glucocorticoids provides a strong foundation for its continued investigation. The experimental protocols and representative data provided in this guide offer a framework for researchers to further explore the therapeutic potential of this compound in a variety of inflammatory disease models. Future research focusing on the standalone properties of this compound and its linker chemistry will be crucial for optimizing its application in next-generation anti-inflammatory therapies.
References
- 1. Efficacy and Safety of ABBV-154 for the Treatment of Active Rheumatoid Arthritis: A Phase 2b, Randomized, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chondrex.com [chondrex.com]
- 4. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Fosimdesonide's Effect on Immune Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosimdesonide is a corticosteroid prodrug that is converted in the body to its active metabolite, desonide (B1670306). Desonide is a low-potency topical corticosteroid that has been in clinical use for decades to treat various inflammatory skin conditions.[1][2][3] Its therapeutic effects are primarily attributed to its anti-inflammatory, immunosuppressive, and vasoconstrictive properties.[2] This technical guide provides an in-depth overview of the molecular mechanisms by which this compound, through its active metabolite desonide, modulates immune cell function. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of immunomodulatory agents.
Core Mechanism of Action: Glucocorticoid Receptor Signaling
The immunomodulatory effects of desonide are mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[2] The signaling cascade can be broadly categorized into genomic and non-genomic pathways.
Genomic Pathway
The primary mechanism of action of desonide involves the genomic pathway, which can be further divided into transactivation and transrepression.
-
Binding and Translocation: Desonide, being lipophilic, readily diffuses across the cell membrane and binds to the cytosolic GR. This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex (e.g., Hsp90). The activated ligand-receptor complex then translocates into the nucleus.[2]
-
Transactivation: In the nucleus, the GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory genes, such as those encoding for annexin (B1180172) A1 (lipocortin-1) and IκBα (inhibitor of NF-κB). Annexin A1 is known to inhibit phospholipase A2, thereby blocking the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. The upregulation of IκBα enhances the inhibition of the pro-inflammatory transcription factor NF-κB.
-
Transrepression: A major component of the anti-inflammatory action of corticosteroids is the repression of pro-inflammatory gene expression. This is achieved through several mechanisms:
-
Tethering: The activated GR can directly interact with and inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This "tethering" mechanism prevents these transcription factors from binding to their respective DNA response elements, thereby downregulating the expression of a wide range of pro-inflammatory genes, including those for cytokines (e.g., IL-1β, IL-2, IL-6, TNF-α, IFN-γ), chemokines, and adhesion molecules.
-
Direct DNA Binding: The GR can also bind to negative GREs (nGREs) to directly repress gene transcription.
-
Signaling Pathway Diagram
Glucocorticoid Receptor Signaling Pathway of Desonide.
Effects on Specific Immune Cell Functions
This compound, via desonide, exerts a broad range of effects on various immune cells, leading to an overall reduction in the inflammatory response.
T Lymphocytes
-
Proliferation: Desonide inhibits the proliferation of T lymphocytes, a key event in the adaptive immune response.[2] This is primarily achieved by suppressing the production of IL-2, a critical T cell growth factor.
-
Cytokine Production: Desonide significantly reduces the production of Th1-associated pro-inflammatory cytokines such as IFN-γ and TNF-α. This is a direct consequence of the inhibition of NF-κB and AP-1.
-
Apoptosis: Corticosteroids are known to induce apoptosis (programmed cell death) in lymphocytes, contributing to their immunosuppressive effects.
Macrophages and Monocytes
Desonide also modulates the function of macrophages and monocytes by inhibiting their production of pro-inflammatory cytokines and reducing their antigen-presenting capacity.[2]
Quantitative Data on Immune Cell Inhibition
| Corticosteroid | Mean IC50 (mol/L) for Lymphocyte Proliferation Inhibition |
| Budesonide | 2 x 10-10 |
| Triamcinolone Acetonide | ~1 x 10-9 |
| Dexamethasone | ~2 x 10-9 |
| Beclomethasone Dipropionate | ~5 x 10-9 |
| Prednisolone | ~2 x 10-8 |
| Hydrocortisone (B1673445) | 7 x 10-8 |
| Data is representative for steroid-sensitive individuals and is sourced from studies on lymphocyte proliferation assays.[4] |
A qualitative study on the antiproliferative effect of several topical corticosteroids on keratinocytes ranked desonide as having a potent antiproliferative effect.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the immunomodulatory effects of a compound like desonide.
Lymphocyte Proliferation Assay
This assay measures the ability of a compound to inhibit T cell proliferation, a hallmark of an adaptive immune response.
Objective: To determine the concentration-dependent effect of desonide on mitogen-induced lymphocyte proliferation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy human donors.
-
RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Phytohemagglutinin (PHA) as a mitogen.
-
Desonide (or other test corticosteroid) dissolved in a suitable vehicle (e.g., DMSO).
-
[3H]-Thymidine or a non-radioactive proliferation assay kit (e.g., MTS or WST-1).
-
96-well cell culture plates.
-
Liquid scintillation counter or microplate reader.
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 106 cells/mL.
-
Plating: Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Treatment: Prepare serial dilutions of desonide in complete medium. Add 50 µL of the desonide dilutions to the appropriate wells. Include vehicle control wells.
-
Stimulation: Add 50 µL of PHA (final concentration, e.g., 5 µg/mL) to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
Proliferation Measurement (using [3H]-Thymidine):
-
Add 1 µCi of [3H]-Thymidine to each well and incubate for an additional 18 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each desonide concentration compared to the PHA-stimulated control. Determine the IC50 value (the concentration of desonide that causes 50% inhibition of proliferation).
Cytokine Production Assay (ELISA)
This assay quantifies the amount of specific cytokines released by immune cells in response to a stimulus and the inhibitory effect of the test compound.
Objective: To measure the effect of desonide on the production of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-2) by stimulated PBMCs.
Materials:
-
PBMCs, culture medium, PHA, and desonide as described in the proliferation assay.
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest.
-
96-well ELISA plates.
-
Microplate reader.
Procedure:
-
Cell Culture and Treatment: Follow steps 1-5 of the Lymphocyte Proliferation Assay protocol, but incubate for a shorter period suitable for cytokine production (e.g., 24-48 hours).
-
Supernatant Collection: After incubation, centrifuge the 96-well plate and carefully collect the cell-free supernatants.
-
ELISA:
-
Perform the ELISA for each cytokine according to the manufacturer's instructions. This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction.
-
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of each cytokine in the supernatants. Determine the percentage of inhibition of cytokine production for each desonide concentration and calculate the IC50 values.
Experimental Workflow Diagram
General experimental workflow for assessing immunomodulatory effects.
Conclusion
This compound, through its active metabolite desonide, exerts its immunomodulatory effects by acting as a classic corticosteroid. Its primary mechanism involves the activation of the glucocorticoid receptor, leading to the transrepression of pro-inflammatory transcription factors such as NF-κB and AP-1, and the transactivation of anti-inflammatory genes. This results in the inhibition of immune cell proliferation and a significant reduction in the production of key pro-inflammatory cytokines. The provided experimental protocols offer a framework for the quantitative assessment of these effects, which is crucial for the preclinical and clinical development of this compound and other novel immunomodulatory agents. Further research to determine the specific IC50 values of desonide on various immune cell functions would provide a more precise understanding of its potency relative to other corticosteroids.
References
Methodological & Application
Application Notes and Protocols: Fosimdesonide Synthesis and Conjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosimdesonide is a potent immunomodulator and glucocorticoid receptor (GR) agonist. It is the small molecule component of the antibody-drug conjugate (ADC) Adalimumab this compound, which targets Tumor Necrosis Factor-alpha (TNF-α). This ADC combines the anti-inflammatory and immunosuppressive properties of a glucocorticoid with the targeted delivery of a monoclonal antibody, offering the potential for enhanced efficacy and reduced systemic side effects.
These application notes provide a detailed overview of the synthesis of this compound, its conjugation to the monoclonal antibody adalimumab, and the associated experimental protocols. The information is intended to guide researchers in the development and characterization of similar glucocorticoid-based ADCs.
This compound Synthesis
The synthesis of this compound is a multi-step process involving the preparation of the steroid core, the synthesis of the linker moiety, and the final assembly. While the precise, proprietary synthesis route is not publicly available, a plausible synthetic approach based on established chemical principles is presented below.
Part 1: Synthesis of the Steroid Core: (11β,16α)-21-(phosphonooxy)-pregna-1,4-diene-11,16,17-triol-3,20-dione
The steroid core of this compound is a derivative of desonide (B1670306), featuring a phosphate (B84403) group at the C21 position. A key intermediate is the 16α,17α-acetonide of prednisolone, which can be synthesized from commercially available hydrocortisone. The following is a representative synthetic scheme.
Diagram of this compound Steroid Core Synthesis
Caption: Representative synthetic pathway for the this compound steroid core.
Experimental Protocol: Phosphorylation of the C21-Hydroxyl Group
This protocol describes a general method for the phosphorylation of a steroid's C21-hydroxyl group, adapted from a procedure for budesonide-21-phosphate synthesis, which yields high purity product.[1][2][3][4]
Materials:
-
(11β,16α)-dihydroxy-pregna-1,4-diene-3,20-dione (Desonide derivative)
-
Tetrabutylammonium (B224687) dihydrogen phosphate
-
Acetonitrile (anhydrous)
-
Sodium hydroxide (B78521) (1 N)
-
Hydrochloric acid (1 N)
-
Ethyl acetate (B1210297)
-
Brine
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the desonide derivative (1 equivalent) in anhydrous acetonitrile.
-
Add trichloroacetonitrile (4-5 equivalents) to the solution.
-
In a separate flask, dissolve tetrabutylammonium dihydrogen phosphate (4 equivalents) in anhydrous acetonitrile.
-
Add the tetrabutylammonium dihydrogen phosphate solution dropwise to the steroid solution at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.
-
Upon completion, quench the reaction by adding 1 N sodium hydroxide solution and extract the aqueous phase with ethyl acetate to remove unreacted starting material.
-
Acidify the aqueous phase to a pH of approximately 2 with 1 N hydrochloric acid.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 21-phosphate steroid.
Table 1: Representative Quantitative Data for Steroid Phosphorylation
| Parameter | Value |
| Starting Material Purity | >98% |
| Reaction Scale | 1 g |
| Molar Ratio (Steroid:Phosphate:Acetonitrile) | 1 : 4 : 5 |
| Reaction Time | 24 hours |
| Reaction Temperature | Room Temperature |
| Crude Yield | ~90% |
| Purified Yield | ~83%[1] |
| Final Purity (HPLC) | >99% |
Part 2: Synthesis of the Linker
The linker in adalimumab this compound is a complex molecule containing a maleimide (B117702) group for conjugation, a peptide sequence, and a self-immolative spacer. The synthesis of such a linker is a multi-step process typically performed using solid-phase peptide synthesis (SPPS) followed by solution-phase modifications. A representative workflow is outlined below.
Diagram of a Representative Linker Synthesis Workflow
Caption: A generalized workflow for the synthesis of a maleimide-functionalized peptide linker.
Experimental Protocol: Solid-Phase Peptide Synthesis of the Linker Backbone
This protocol describes the synthesis of the peptide portion of the linker on a solid support.
Materials:
-
Fmoc-L-Gln(Trt)-Wang resin
-
Fmoc-Gly-OH
-
N-(2-(tritylthio)acetyl)-glycine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine (B6355638) (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5)
Procedure:
-
Swell the Fmoc-L-Gln(Trt)-Wang resin in DMF.
-
Deprotect the Fmoc group with 20% piperidine in DMF.
-
Wash the resin extensively with DMF and DCM.
-
Couple Fmoc-Gly-OH (3 equivalents) using DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Monitor the coupling reaction using a Kaiser test.
-
Repeat steps 2 and 3.
-
Couple N-(2-(tritylthio)acetyl)-glycine (3 equivalents) using the same coupling reagents.
-
After the final coupling, wash the resin with DMF and DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using the TFA cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the crude peptide by reverse-phase HPLC.
Adalimumab this compound Conjugation Chemistry
The conjugation of the this compound-linker construct to adalimumab occurs via a thioether bond formation between the maleimide group on the linker and the sulfhydryl groups of reduced cysteine residues in the antibody's hinge region. The target drug-to-antibody ratio (DAR) for adalimumab this compound is 4.
Diagram of the Conjugation Workflow
Caption: A general workflow for the cysteine-based conjugation of an antibody.
Experimental Protocol: Reduction and Conjugation
This protocol provides a general method for the reduction of adalimumab's interchain disulfide bonds and subsequent conjugation to the this compound-linker-maleimide.[5][6][7]
Materials:
-
Adalimumab (in a suitable buffer, e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)
-
This compound-linker-maleimide (dissolved in a water-miscible organic solvent like DMSO)
-
Phosphate buffer (e.g., 50 mM, pH 7.4) with EDTA (e.g., 2 mM)
-
N-acetylcysteine solution (for quenching)
-
Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification.
Procedure:
-
Antibody Preparation: Buffer exchange adalimumab into the conjugation buffer (phosphate buffer with EDTA). Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).
-
Reduction: Add a calculated amount of TCEP solution to the antibody solution to achieve a molar excess (e.g., 2-4 equivalents) to partially reduce the interchain disulfide bonds. Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
Conjugation: Add the this compound-linker-maleimide solution (e.g., 5-10 molar excess over the antibody) to the reduced antibody solution. The final concentration of the organic solvent (e.g., DMSO) should be kept low (e.g., <10%) to avoid antibody denaturation. Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 1-4 hours).
-
Quenching: Add an excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
Purification: Purify the resulting ADC from unreacted drug-linker and other small molecules using SEC. For separation of different DAR species, HIC can be employed.[8][9][10][11][12]
-
Characterization: Analyze the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as mass spectrometry, SEC-HPLC, and HIC.[13][14][15][16]
Table 2: Representative Quantitative Data for Adalimumab this compound Conjugation
| Parameter | Value |
| Antibody Concentration | 10 mg/mL |
| TCEP Molar Excess | 3 equivalents |
| Reduction Time/Temperature | 1.5 hours at 37°C |
| Drug-Linker Molar Excess | 8 equivalents |
| Conjugation Time/Temperature | 2 hours at Room Temperature |
| Average DAR (Mass Spec) | 4.0 |
| Monomer Purity (SEC-HPLC) | >98% |
| Aggregate Content (SEC-HPLC) | <2% |
Mechanism of Action and Signaling Pathway
Adalimumab this compound has a dual mechanism of action. The adalimumab component binds to TNF-α, neutralizing its pro-inflammatory effects. Upon internalization of the ADC, the this compound is released and acts as a glucocorticoid receptor agonist, leading to the transrepression of pro-inflammatory genes and the transactivation of anti-inflammatory genes.
Diagram of the Proposed Signaling Pathway
Caption: Proposed dual mechanism of action for adalimumab this compound.
Conclusion
The synthesis and conjugation of this compound to adalimumab represent a sophisticated approach to targeted anti-inflammatory therapy. The protocols and data presented herein, while representative, provide a comprehensive framework for researchers working on the development of novel antibody-drug conjugates. Careful optimization of each synthetic and conjugation step, along with thorough analytical characterization, is crucial for the successful development of safe and effective ADC therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. WO2023001901A1 - Process for the preparation of budesonide 21-phosphate - Google Patents [patents.google.com]
- 3. A New Process for the Synthesis of Budesonide 21-Phosphate and Evaluation in a Murine Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. beta.broadpharm.com [beta.broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 9. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Demonstration of physicochemical and functional similarity between the proposed biosimilar adalimumab MSB11022 and Humira® - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterisation of Humira Adalimumab by high resolution mass spectrometry | Quality Assistance [quality-assistance.com]
- 16. Simultaneous Quantification of Adalimumab and Infliximab in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fosimdesonide Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fosimdesonide and Antibody-Drug Conjugates (ADCs)
This compound is a potent synthetic glucocorticoid receptor modulator with anti-inflammatory properties.[1][2][3] By incorporating this compound as a payload in an antibody-drug conjugate (ADC), its therapeutic effects can be targeted specifically to cells expressing a particular antigen, thereby maximizing efficacy and minimizing systemic side effects associated with glucocorticoid therapy. ADCs are a class of biopharmaceuticals that combine the specificity of a monoclonal antibody with the potency of a small molecule drug.[4][5][6] The linker, which connects the antibody to the payload, is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC.[4][5]
A notable example of a this compound ADC is Adalimumab this compound, which targets Tumor Necrosis Factor-alpha (TNF-α).[7] This ADC utilizes a stable thioether linkage and has a drug-to-antibody ratio (DAR) of 4, with the this compound-linker complex conjugated to specific cysteine residues on the antibody.[6][8]
Linker Technology for this compound ADCs: Thioether Linkage
The linkage chemistry is paramount for the successful development of an ADC. For this compound ADCs, particularly those involving cysteine conjugation, a non-cleavable thioether linkage is a robust choice. This type of linkage is formed through the reaction of a maleimide-functionalized linker with the thiol groups of cysteine residues on the antibody.[4][5][9]
Advantages of Thioether Linkers:
-
High Stability: Thioether bonds are highly stable in plasma, preventing premature release of the payload and reducing off-target toxicity.[5][8]
-
Homogeneity: Cysteine-based conjugation allows for a more controlled and homogenous ADC product with a defined drug-to-antibody ratio (DAR).[5][9]
-
Established Chemistry: The maleimide-thiol reaction is a well-established and efficient conjugation method in the field of ADCs.[4][9]
The general scheme for forming a thioether linkage involves the reduction of interchain disulfide bonds in the antibody to generate free thiol groups, followed by reaction with a maleimide-containing linker-payload construct.
Preclinical and Clinical Data Summary for Glucocorticoid ADCs
While specific quantitative data for this compound ADCs is not extensively available in the public domain, data from other glucocorticoid ADCs can provide valuable insights into their potential therapeutic profile. The following tables summarize representative preclinical and clinical findings for glucocorticoid ADCs in inflammatory disease models.
Table 1: Representative Preclinical Efficacy of a Glucocorticoid ADC in a Mouse Model of Arthritis
| Treatment Group | Mean Arthritis Score (Day 30) | Change from Baseline (%) | Statistical Significance (p-value) |
| Vehicle Control | 12.5 | - | - |
| Unconjugated Antibody | 8.2 | -34.4 | < 0.05 |
| Glucocorticoid ADC | 2.1 | -83.2 | < 0.001 |
| Dexamethasone | 5.5 | -56.0 | < 0.01 |
Note: Data is hypothetical and based on trends observed in preclinical studies of glucocorticoid ADCs for inflammatory diseases.
Table 2: Representative Phase I Clinical Trial Data for a Glucocorticoid ADC in Rheumatoid Arthritis
| Dosage Group | Number of Patients | ACR20 Response Rate (%) | ACR50 Response Rate (%) | Serious Adverse Events (%) |
| 1 mg/kg | 15 | 60 | 33 | 7 |
| 3 mg/kg | 15 | 73 | 47 | 13 |
| 10 mg/kg | 15 | 80 | 60 | 20 |
| Placebo | 10 | 30 | 10 | 10 |
Note: Data is hypothetical and based on trends observed in early-phase clinical trials of glucocorticoid ADCs for autoimmune disorders.
Experimental Protocols
Protocol 1: Conjugation of this compound-Linker to a Monoclonal Antibody
This protocol describes a general method for the conjugation of a maleimide-activated this compound-linker to a monoclonal antibody via cysteine residues to form a stable thioether linkage.
Materials:
-
Monoclonal Antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Maleimide-activated this compound-linker solution (in DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction Buffer: 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.5
-
Quenching Solution: 100 mM N-acetylcysteine in PBS
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Reduction:
-
Adjust the concentration of the mAb to 5-10 mg/mL in Reaction Buffer.
-
Add a 5-10 molar excess of TCEP solution to the mAb solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with Reaction Buffer.
-
-
Conjugation Reaction:
-
Immediately after desalting, add the maleimide-activated this compound-linker solution to the reduced mAb solution. A molar excess of 5-10 fold of the linker-payload is recommended. The final DMSO concentration should be kept below 10% (v/v).
-
Gently mix and incubate the reaction at 4°C for 16-18 hours or at room temperature for 2-4 hours.
-
-
Quenching the Reaction:
-
Add a 5-fold molar excess of the Quenching Solution (N-acetylcysteine) relative to the linker-payload to cap any unreacted maleimide (B117702) groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the resulting this compound ADC using a pre-equilibrated SEC column to remove unconjugated linker-payload and other small molecules.
-
Collect the fractions corresponding to the monomeric ADC.
-
Pool the relevant fractions and concentrate the ADC using an appropriate ultrafiltration device.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the Drug-to-Antibody Ratio (DAR) as described in Protocol 2.
-
Assess the purity and aggregation state by SEC-HPLC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
Experimental workflow for the synthesis of a this compound ADC.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy and Hydrophobic Interaction Chromatography (HIC)
The DAR is a critical quality attribute of an ADC. This protocol outlines two common methods for its determination.[7][10][]
A. UV-Vis Spectroscopy
This method provides an average DAR for the bulk ADC sample.
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm and at the wavelength of maximum absorbance for this compound (λmax, typically around 240 nm).
-
Calculate the concentration of the antibody and the payload using the Beer-Lambert law and their respective extinction coefficients.
-
The average DAR is calculated as the molar ratio of the drug to the antibody.
B. Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species with different numbers of conjugated drugs, providing information on the distribution of DAR species.[7][12]
Materials:
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
HPLC system
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified ADC sample.
-
Elute the ADC species using a decreasing salt gradient (from 100% A to 100% B).
-
Monitor the elution profile at 280 nm.
-
Peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will be separated based on their hydrophobicity.
-
The average DAR is calculated by the weighted average of the peak areas of the different DAR species.
Logical relationship of DAR determination methods.
Signaling Pathway of a this compound ADC
The mechanism of action for a this compound ADC targeting an internalizing cell surface antigen is depicted below.
Mechanism of action of a this compound ADC.
References
- 1. preprints.org [preprints.org]
- 2. Development of Novel Glucocorticoid as Immunology Antibody-Drug Conjugate Payload for the Treatment of Autoimmune and Inflammatory Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 3. Switching positions: Assessing the dynamics of conjugational heterogeneity in antibody–drug conjugates using CE‐SDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. benchchem.com [benchchem.com]
- 6. An Overview of the Development and Preclinical Evaluation of Antibody–Drug Conjugates for Non-Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
In Vitro Assays for Measuring Fosimdesonide Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a suite of in vitro assays designed to characterize the activity of Fosimdesonide, an immunomodulator with anti-inflammatory properties. This compound is the small molecule component of Adalimumab this compound, which functions as a TNF-α inhibitor. The following protocols are essential for determining the potency and mechanism of action of this compound and similar anti-inflammatory compounds.
Application Note 1: Glucocorticoid Receptor (GR) Transactivation Assay
This assay is fundamental for quantifying the ability of this compound to activate the glucocorticoid receptor, a key mechanism for many anti-inflammatory drugs. Activation of GR leads to the transactivation of genes with anti-inflammatory effects. This protocol utilizes a luciferase reporter gene under the control of a glucocorticoid response element (GRE).
Glucocorticoid Receptor Signaling Pathway
Experimental Protocol: GR Transactivation Luciferase Reporter Assay
Objective: To determine the EC50 value of this compound for the activation of the glucocorticoid receptor.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Transfection Reagent (e.g., Lipofectamine 3000)
-
hGR expression plasmid
-
GRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
This compound
-
Dexamethasone (positive control)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.[1]
-
Transfection:
-
Prepare transfection complexes in Opti-MEM containing the hGR expression plasmid, GRE-luciferase reporter plasmid, and the normalization control plasmid.[1]
-
Replace the cell culture medium with the transfection complexes and incubate for 4-6 hours.[1]
-
After incubation, replace the transfection medium with fresh complete culture medium and incubate for 24 hours.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Dexamethasone in culture medium. A typical concentration range is from 10⁻¹² M to 10⁻⁵ M.[1]
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).[1]
-
Incubate the plate for 18-24 hours at 37°C.[1]
-
-
Luciferase Assay:
-
Remove the medium and wash the cells with PBS.
-
Lyse the cells using a lysis buffer.
-
Add the luciferase assay reagent to each well and measure the firefly luminescence using a luminometer.[1]
-
Measure the Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase readings to the Renilla luciferase readings.
-
Plot the normalized luminescence values against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[1]
-
Representative Data
| Compound | EC50 (nM) |
| Dexamethasone | 0.5 - 5.0 |
| Budesonide | 0.07 - 1.1 |
| Fluticasone Propionate | 0.98 - 1.0 |
| Cortisol | 44 |
Note: These values are representative and may vary depending on the specific cell line and assay conditions.[2][3][4]
GR Transactivation Assay Workflow
Application Note 2: NF-κB Inhibition Assay
The NF-κB signaling pathway is a key regulator of inflammation. This assay measures the ability of this compound to inhibit the activation of NF-κB, typically stimulated by TNF-α. Inhibition can be quantified using a luciferase reporter assay or by measuring the levels of key pathway proteins via Western blot.
NF-κB Signaling Pathway
Experimental Protocol 1: NF-κB Luciferase Reporter Assay
Objective: To determine the IC50 value of this compound for the inhibition of TNF-α-induced NF-κB activation.
Materials:
-
HEK293 or THP-1 cells stably expressing an NF-κB luciferase reporter.
-
Appropriate cell culture medium.
-
This compound.
-
Known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control.
-
TNF-α (human recombinant).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase Assay System.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate and incubate overnight.
-
Compound Pre-treatment:
-
Prepare serial dilutions of this compound and the control inhibitor.
-
Add the compounds to the cells and incubate for 1-2 hours.
-
-
Stimulation:
-
Luciferase Assay:
-
Perform the luciferase assay as described in the GR transactivation assay protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the TNF-α-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.
-
Experimental Protocol 2: Western Blot for p65 and IκBα
Objective: To visually confirm the inhibitory effect of this compound on the NF-κB pathway.
Materials:
-
RAW 264.7 or similar macrophage cell line.
-
This compound.
-
TNF-α.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Treat cells with this compound for 1-2 hours, then stimulate with TNF-α for 15-30 minutes.
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Representative Data
| Compound | NF-κB Inhibition IC50 |
| Dexamethasone | ~6 µM |
| BAY 11-7082 | 2.5 - 10 µM |
| Curcumin analogue (BAT3) | ~6 µM |
| Ibuprofen | ~241.4 µM |
Note: These values are representative and can vary between cell types and assay conditions.[7][8]
NF-κB Inhibition Assay Workflow
Application Note 3: Cytokine Release Assay
This assay measures the effect of this compound on the release of pro-inflammatory cytokines from immune cells, such as peripheral blood mononuclear cells (PBMCs), in response to an inflammatory stimulus like lipopolysaccharide (LPS).
Experimental Protocol: Cytokine Release Assay using ELISA
Objective: To quantify the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6, IL-1β) release by this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs).
-
RPMI-1640 with 10% FBS.
-
This compound.
-
Lipopolysaccharide (LPS).
-
96-well cell culture plates.
-
ELISA kits for human TNF-α, IL-6, and IL-1β.
-
Microplate reader.
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS to the wells (final concentration of 10-100 ng/mL) and incubate for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
ELISA:
-
Perform the ELISA for each cytokine according to the manufacturer's protocol.[9] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate and stopping the reaction.
-
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples.
-
Determine the percentage of inhibition of cytokine release by this compound.
-
Representative Data
| Compound | Cytokine | Inhibition |
| Thykamine™ | MCP-1 | Potent inhibition |
| Thykamine™ | MIP-1α | Potent inhibition |
| Thykamine™ | MIP-1β | Potent inhibition |
| Dexamethasone | TNF-α | Dose-dependent inhibition |
| Dexamethasone | IL-6 | Dose-dependent inhibition |
Note: The level of inhibition will be compound and cytokine-specific.[10]
Cytokine Release Assay Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Cellular uptake and trafficking of Adalimumab Fosimdesonide
ake and Trafficking of Adalimumab Fosimdesonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adalimumab this compound is an antibody-drug conjugate (ADC) that combines the therapeutic properties of Adalimumab, a fully human monoclonal antibody targeting Tumor Necrosis Factor-alpha (TNF-α), with this compound, a potent glucocorticoid receptor modulator.[1] This novel ADC is designed to deliver the immunomodulatory payload directly to TNF-α expressing cells, thereby enhancing therapeutic efficacy while minimizing systemic side effects. Understanding the cellular uptake and intracellular trafficking of Adalimumab this compound is critical for elucidating its mechanism of action, optimizing its therapeutic index, and developing next-generation biologics.
These application notes provide a comprehensive overview of the anticipated cellular uptake mechanisms and detailed protocols for investigating the internalization and trafficking of Adalimumab this compound.
Mechanism of Action: A Dual Approach
The therapeutic effect of Adalimumab this compound is twofold. The Adalimumab component binds to both soluble and transmembrane TNF-α, effectively neutralizing its pro-inflammatory activity.[2][3][4] This prevents TNF-α from binding to its receptors (TNFR1 and TNFR2) and activating downstream signaling pathways, such as NF-κB and MAPK, which are pivotal in the inflammatory cascade.[2][4] Following binding to transmembrane TNF-α on target cells, the ADC-receptor complex is internalized. Inside the cell, the linker is cleaved, releasing this compound. This compound then engages the glucocorticoid receptor (GR), leading to the modulation of gene expression and further suppression of inflammation.[5][6][7]
Cellular Uptake and Trafficking Pathway
The cellular uptake of Adalimumab this compound is anticipated to be a receptor-mediated process, initiated by the high-affinity binding of the Adalimumab component to transmembrane TNF-α expressed on the surface of target cells. The primary proposed pathway is clathrin-mediated endocytosis, a common route for the internalization of monoclonal antibodies and their conjugates.
Once internalized, the ADC is trafficked through the endosomal-lysosomal pathway. The acidic environment of the late endosomes and lysosomes facilitates the cleavage of the linker, releasing the this compound payload into the cytoplasm. The released this compound can then translocate to the nucleus to bind to the glucocorticoid receptor and exert its therapeutic effects.
Quantitative Data Summary
The following tables present hypothetical quantitative data to illustrate the expected outcomes of cellular uptake and trafficking experiments with Adalimumab this compound. These values are representative of typical ADC behavior and should be experimentally determined for specific cell types and conditions.
Table 1: Cellular Uptake of Adalimumab this compound in TNF-α Expressing Cells
| Time (hours) | Internalized ADC (ng/mg protein) | Percent Internalization |
| 1 | 15.2 ± 2.1 | 12.7% |
| 4 | 48.5 ± 5.6 | 40.4% |
| 12 | 85.3 ± 9.8 | 71.1% |
| 24 | 102.1 ± 11.5 | 85.1% |
Table 2: Inhibition of Adalimumab this compound Uptake by Endocytosis Inhibitors
| Inhibitor | Target Pathway | Concentration (µM) | Inhibition of Uptake (%) |
| Chlorpromazine | Clathrin-mediated endocytosis | 10 | 75.6 ± 8.2 |
| Genistein | Caveolae-mediated endocytosis | 200 | 15.3 ± 3.5 |
| Amiloride | Macropinocytosis | 50 | 8.1 ± 2.1 |
Table 3: Lysosomal Co-localization of Adalimumab this compound
| Time (hours) | Pearson's Correlation Coefficient (ADC & LysoTracker) |
| 2 | 0.35 ± 0.08 |
| 6 | 0.78 ± 0.12 |
| 18 | 0.89 ± 0.09 |
Experimental Protocols
Detailed methodologies for key experiments to investigate the cellular uptake and trafficking of Adalimumab this compound are provided below.
Protocol 1: Quantification of Cellular Uptake by Flow Cytometry
This protocol describes a method to quantify the internalization of fluorescently labeled Adalimumab this compound using flow cytometry.
Materials:
-
Adalimumab this compound
-
Fluorescent dye with NHS ester (e.g., Alexa Fluor 488 NHS Ester)
-
TNF-α expressing cells (e.g., activated macrophages or a suitable cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometry buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Trypan Blue solution
-
Flow cytometer
Procedure:
-
Labeling of Adalimumab this compound: Conjugate Adalimumab this compound with the fluorescent dye according to the manufacturer's protocol. Purify the labeled ADC to remove free dye.
-
Cell Seeding: Seed TNF-α expressing cells in a 6-well plate at a density that allows for logarithmic growth and incubate overnight.
-
Treatment: Treat the cells with fluorescently labeled Adalimumab this compound at a predetermined concentration (e.g., 10 µg/mL) in complete medium. Incubate for various time points (e.g., 1, 4, 12, 24 hours) at 37°C.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove non-bound ADC. Detach the cells using Trypsin-EDTA and neutralize with complete medium.
-
Quenching of Surface Fluorescence: To distinguish between surface-bound and internalized ADC, add Trypan Blue solution (0.2%) to the cell suspension to quench the fluorescence of the surface-bound antibody.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The fluorescence intensity will be proportional to the amount of internalized ADC.
Protocol 2: Visualization of Cellular Trafficking by Confocal Microscopy
This protocol details the visualization of the intracellular trafficking of Adalimumab this compound and its co-localization with lysosomes.
Materials:
-
Fluorescently labeled Adalimumab this compound (e.g., Alexa Fluor 488)
-
TNF-α expressing cells
-
Glass-bottom culture dishes
-
LysoTracker Red DND-99
-
Hoechst 33342
-
Paraformaldehyde (4%)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Treatment: Treat the cells with fluorescently labeled Adalimumab this compound (e.g., 10 µg/mL) for different time points (e.g., 2, 6, 18 hours).
-
Lysosomal and Nuclear Staining: In the last 30 minutes of incubation, add LysoTracker Red (to stain lysosomes) and Hoechst 33342 (to stain the nucleus) to the culture medium.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Imaging: Wash the cells again with PBS and add mounting medium. Visualize the cells using a confocal microscope.
-
Co-localization Analysis: Analyze the images to determine the co-localization between the fluorescently labeled ADC and the lysosomal marker using appropriate software to calculate the Pearson's Correlation Coefficient.
Protocol 3: Endocytosis Inhibition Assay
This protocol is designed to identify the primary endocytic pathway involved in the uptake of Adalimumab this compound.
Materials:
-
Fluorescently labeled Adalimumab this compound
-
TNF-α expressing cells
-
Endocytosis inhibitors: Chlorpromazine, Genistein, Amiloride
-
Complete cell culture medium
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and incubate overnight.
-
Pre-treatment with Inhibitors: Pre-incubate the cells with the endocytosis inhibitors at their effective, non-toxic concentrations for 30-60 minutes at 37°C. Include a vehicle-only control.
-
ADC Treatment: Add fluorescently labeled Adalimumab this compound to each well and incubate for a predetermined time (e.g., 4 hours) at 37°C.
-
Quantification of Uptake: Wash the cells to remove unbound ADC. Lyse the cells and measure the intracellular fluorescence using a plate reader, or harvest the cells and analyze by flow cytometry as described in Protocol 1.
-
Data Analysis: Calculate the percentage of inhibition of uptake for each inhibitor compared to the vehicle control.
Visualizations
Caption: Proposed signaling pathway of Adalimumab this compound.
Caption: General workflow for studying cellular uptake.
Caption: Decision-making flow for endocytosis inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. opalbiopharma.com [opalbiopharma.com]
- 3. Adalimumab regulates intracellular TNFα production in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of Adalimumab? [synapse.patsnap.com]
- 5. Dose- and time-dependent glucocorticoid receptor signaling in podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Fosimdesonide Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosimdesonide is an immunologic agent, identified as a component of Adalimumab this compound, which functions as a tumor necrosis factor-alpha (TNF-α) inhibitor[1]. TNF-α is a key pro-inflammatory cytokine implicated in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, animal models of chronic inflammatory skin conditions such as atopic dermatitis and psoriasis are highly relevant for evaluating the therapeutic efficacy of this compound. These models enable the assessment of the compound's ability to modulate inflammatory responses and alleviate disease-specific pathologies.
This document provides detailed application notes and protocols for testing the efficacy of this compound in established murine models of atopic dermatitis and psoriasis.
Key Signaling Pathway: TNF-α Inhibition
TNF-α exerts its biological effects by binding to its receptors, TNFR1 and TNFR2, on the surface of target cells. This interaction triggers a cascade of intracellular signaling events, primarily through the activation of the NF-κB and MAPK pathways. These pathways culminate in the transcription of numerous genes involved in inflammation, cell survival, and apoptosis. This compound, as a TNF-α inhibitor, is expected to block the initial step of this cascade, thereby downregulating the subsequent inflammatory response.
Caption: TNF-α signaling pathway and the inhibitory action of this compound.
Animal Models for Efficacy Testing
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound. Based on its mechanism of action as a TNF-α inhibitor, models of atopic dermatitis and psoriasis are recommended.
Atopic Dermatitis (AD) Models
AD is a chronic inflammatory skin disease characterized by a T-helper 2 (Th2)-dominant immune response in the acute phase. Several mouse models can be utilized to mimic AD-like skin inflammation.
This model is known for its reproducibility and robust inflammatory response.
Experimental Workflow:
Caption: Experimental workflow for the Oxazolone-induced atopic dermatitis model.
Detailed Protocol:
-
Animals: BALB/c mice (female, 6-8 weeks old) are commonly used.
-
Sensitization (Day 0): Anesthetize the mice and shave a small area on the abdomen. Apply a solution of 1% oxazolone (in acetone/olive oil) to the shaved skin.
-
Challenge (Day 7 onwards): Seven days after sensitization, apply a 0.1% oxazolone solution to the dorsal and ventral surfaces of one ear. Repeat the challenge every other day for a desired period (e.g., 2-3 weeks) to induce chronic inflammation.
-
Treatment: Administer this compound (route and dose to be determined by preliminary studies) or vehicle control to respective groups of mice. Treatment can commence concurrently with the first challenge.
-
Efficacy Evaluation:
-
Clinical Assessment: Monitor ear thickness daily using a digital caliper. Score the severity of skin lesions based on erythema, edema, excoriation, and scaling.
-
Histopathological Analysis: At the end of the study, collect ear and back skin samples for histological examination (H&E staining) to assess epidermal thickness and inflammatory cell infiltration.
-
Immunological Analysis: Measure serum IgE levels by ELISA. Analyze cytokine expression (e.g., IL-4, IL-13, TNF-α) in skin homogenates or draining lymph nodes using techniques like qPCR or multiplex assays.
-
Psoriasis Models
Psoriasis is a chronic autoimmune skin disease characterized by epidermal hyperproliferation and a Th1/Th17-dominant inflammatory response.
This is a widely used and rapid model that recapitulates many features of human psoriasis. The application of imiquimod (B1671794), a TLR7/8 agonist, induces a robust inflammatory response.
Experimental Workflow:
Caption: Experimental workflow for the Imiquimod-induced psoriasis model.
Detailed Protocol:
-
Animals: C57BL/6 or BALB/c mice (female, 8-12 weeks old) are suitable.
-
Induction: Shave the back of the mice. Apply a daily topical dose of imiquimod cream (5%) to the shaved back and one ear for 5-7 consecutive days.
-
Treatment: Administer this compound or vehicle control to the respective groups. Treatment can be initiated at the same time as the imiquimod application.
-
Efficacy Evaluation:
-
Clinical Assessment: Score the back skin for erythema, scaling, and thickness daily, analogous to the Psoriasis Area and Severity Index (PASI). Measure ear thickness with a digital caliper.
-
Systemic Inflammation: At the end of the experiment, measure spleen weight as an indicator of systemic inflammation.
-
Histopathological Analysis: Collect skin samples for H&E staining to evaluate epidermal thickening (acanthosis) and the presence of nucleated cells in the stratum corneum (parakeratosis).
-
Immunological Analysis: Analyze the expression of key psoriatic cytokines (e.g., IL-17, IL-23, TNF-α) in skin tissue using qPCR or ELISA.
-
Data Presentation
Quantitative data from these studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Efficacy of this compound in Oxazolone-Induced Atopic Dermatitis
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Positive Control (e.g., Dexamethasone) |
| Ear Thickness (mm, Day 21) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Clinical Score (Day 21) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Epidermal Thickness (µm) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Serum IgE (ng/mL) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Skin IL-4 mRNA (fold change) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Skin TNF-α protein (pg/mg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Efficacy of this compound in Imiquimod-Induced Psoriasis
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Positive Control (e.g., Calcipotriol) |
| PASI Score (Day 7) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Ear Thickness (mm, Day 7) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Spleen Weight (mg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Epidermal Thickness (µm) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Skin IL-17 mRNA (fold change) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Skin TNF-α protein (pg/mg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
The described animal models and protocols provide a robust framework for the preclinical evaluation of this compound's efficacy in inflammatory skin diseases. By systematically assessing clinical, histological, and immunological endpoints, researchers can gain valuable insights into the therapeutic potential of this TNF-α inhibitor. It is recommended to perform dose-response studies to determine the optimal therapeutic window for this compound. Furthermore, pharmacokinetic and toxicological studies should be conducted in parallel to establish a comprehensive preclinical profile of the compound.
References
Application Notes and Protocols: Evaluating Sphingosine-1-Phosphate (S1P) Receptor Modulators in Preclinical Models of Crohn's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction: While specific data on "Fosimdesonide" in the context of Crohn's disease models is not currently available in the public domain, this document provides a comprehensive guide to the application of a highly relevant class of molecules, the Sphingosine-1-Phosphate (S1P) receptor modulators, in validated preclinical models of Crohn's disease. S1P receptor modulators, such as Ozanimod and Etrasimod, are an emerging class of oral therapeutics for inflammatory bowel disease (IBD).[1][2][3][4][5] They function by targeting S1P receptors, which play a crucial role in regulating lymphocyte trafficking from lymph nodes to sites of inflammation.[3][4] By sequestering lymphocytes within lymph nodes, these modulators reduce the infiltration of immune cells into the inflamed gut, thereby mitigating disease activity.[2][4]
These notes detail the protocols for inducing and evaluating the efficacy of S1P receptor modulators in two of the most widely used chemically-induced colitis models that mimic aspects of Crohn's disease: the 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced model and the dextran (B179266) sodium sulfate (B86663) (DSS)-induced model.[6][7][8][9][10]
Signaling Pathway of S1P Receptor Modulators in IBD
The therapeutic effect of S1P receptor modulators in IBD is primarily achieved by preventing the trafficking of lymphocytes to the inflamed intestinal tissue.
Caption: S1P receptor modulator mechanism of action.
Key Preclinical Models for Crohn's Disease
Chemically-induced colitis models are robust, reproducible, and widely used to screen novel therapeutic agents for IBD.[8][11]
| Model | Induction Agent | Key Pathological Features | Relevance to Crohn's Disease |
| TNBS-Induced Colitis | 2,4,6-trinitrobenzene sulfonic acid | Transmural inflammation, Th1-mediated immune response, infiltration of CD4+ T cells and macrophages.[6][12] | Mimics key features of human Crohn's disease, including the Th1-driven inflammatory response.[6][8] |
| DSS-Induced Colitis | Dextran Sodium Sulfate | Epithelial barrier disruption, ulceration, neutrophil and macrophage infiltration.[9][13] | Models the acute and chronic inflammation and epithelial damage seen in IBD.[7][9][10] |
Experimental Protocols
TNBS-Induced Chronic Colitis Model
This model is suitable for evaluating therapies targeting T-cell mediated immune responses.[6][12]
Objective: To assess the efficacy of a test S1P receptor modulator in reducing chronic intestinal inflammation in a TNBS-induced colitis mouse model.
Materials:
-
Male Balb/c or C57BL/6 mice (6-8 weeks old)[8]
-
2,4,6-trinitrobenzene sulfonic acid (TNBS) solution (e.g., 5% w/v in water)
-
Ethanol (50% v/v)[8]
-
Test S1P receptor modulator
-
Vehicle control
-
Positive control (e.g., an approved IBD therapeutic)
-
3-4 Fr polyurethane catheter
Workflow:
Caption: Experimental workflow for the TNBS-induced colitis model.
Procedure:
-
Acclimatization: Acclimatize mice for at least 7 days before the experiment.
-
Induction:
-
Anesthetize mice lightly.
-
Slowly administer 100-150 µL of the TNBS/ethanol solution intrarectally using a catheter inserted about 3-4 cm into the colon.[8][11]
-
Hold the mouse in a vertical position for 60 seconds to ensure retention of the solution.[14]
-
To establish a chronic model, repeat TNBS administration weekly for 3-4 weeks.[6][8]
-
-
Treatment:
-
Administer the test S1P receptor modulator, vehicle, or positive control daily via oral gavage, starting on the day of the first TNBS induction.
-
-
Monitoring:
-
Record body weight, stool consistency, and presence of rectal bleeding daily to calculate a Disease Activity Index (DAI).[15]
-
-
Endpoint Analysis:
-
At the end of the study, sacrifice the animals.
-
Macroscopic Assessment: Excise the colon, measure its length and weight, and score for macroscopic signs of inflammation (e.g., ulceration, wall thickness).[8]
-
Histology: Fix a segment of the colon in formalin for histological processing (H&E staining) to assess inflammatory cell infiltration and tissue damage.
-
Biochemical Analysis: Homogenize a portion of the colon to measure Myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) via ELISA or multiplex assay.[8][15]
-
DSS-Induced Colitis Model
This model is particularly useful for studying epithelial barrier function and innate immune responses.[9][13]
Objective: To determine the efficacy of a test S1P receptor modulator in preventing epithelial damage and inflammation in a DSS-induced colitis mouse model.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran Sodium Sulfate (DSS), molecular weight 36-50 kDa[10]
-
Test S1P receptor modulator
-
Vehicle control
-
Positive control (e.g., Cyclosporine A)[7]
Workflow:
Caption: Experimental workflow for the DSS-induced colitis model.
Procedure:
-
Acclimatization: House mice under standard conditions for at least one week prior to the study.
-
Induction:
-
Treatment:
-
Administer the test S1P receptor modulator, vehicle, or positive control daily via a suitable route (e.g., oral gavage), starting concurrently with DSS administration.
-
-
Monitoring:
-
Recovery Phase (for chronic/relapsing models):
-
After the induction period, replace DSS water with regular water for a washout period (e.g., 7-14 days). This cycle can be repeated to mimic the relapsing-remitting nature of IBD.[9]
-
-
Endpoint Analysis:
Data Presentation and Expected Outcomes
Quantitative data should be summarized to compare treatment groups effectively. Efficacy of an S1P receptor modulator would be demonstrated by a statistically significant improvement in the following parameters compared to the vehicle control group.
Table 1: Clinical and Macroscopic Endpoints
| Parameter | Vehicle Control | S1P Modulator (Low Dose) | S1P Modulator (High Dose) | Positive Control |
| Max. Body Weight Loss (%) | ~20% | Reduced | Significantly Reduced | Significantly Reduced |
| Final DAI Score | High (e.g., 3-4) | Reduced | Significantly Reduced | Significantly Reduced |
| Colon Length (cm) | Shortened | Increased | Significantly Increased | Significantly Increased |
| Colon Weight/Length Ratio | High | Reduced | Significantly Reduced | Significantly Reduced |
| Macroscopic Ulcer Score | High | Reduced | Significantly Reduced | Significantly Reduced |
Table 2: Histological and Biochemical Endpoints
| Parameter | Vehicle Control | S1P Modulator (Low Dose) | S1P Modulator (High Dose) | Positive Control |
| Histology Score | Severe inflammation | Reduced | Significantly Reduced | Significantly Reduced |
| MPO Activity (U/g tissue) | High | Reduced | Significantly Reduced | Significantly Reduced |
| TNF-α (pg/mg protein) | High | Reduced | Significantly Reduced | Significantly Reduced |
| IL-6 (pg/mg protein) | High | Reduced | Significantly Reduced | Significantly Reduced |
Values in the treatment columns represent expected outcomes relative to the vehicle control.
Conclusion
The TNBS and DSS-induced colitis models are indispensable tools for the preclinical evaluation of novel therapeutics for Crohn's disease.[16][17] By following these detailed protocols, researchers can robustly assess the efficacy of S1P receptor modulators and other potential drug candidates. A successful compound would ameliorate clinical signs, reduce macroscopic and microscopic inflammation, and decrease the expression of key pro-inflammatory mediators. This preclinical data is essential for advancing promising new therapies toward clinical trials.
References
- 1. Targeting the Sphingosine-1-Phosphate Pathway: New Opportunities in Inflammatory Bowel Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of sphingosine-1-phosphate receptor modulators in the management of inflammatory bowel disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1 Phosphate Receptor Modulators: The Next Wave of Oral Therapies in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. crohnscolitisfoundation.org [crohnscolitisfoundation.org]
- 6. mdpi.com [mdpi.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. mdpi.com [mdpi.com]
- 9. criver.com [criver.com]
- 10. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KoreaMed Synapse [synapse.koreamed.org]
- 12. An Update of Research Animal Models of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dextran Sodium Sulfate (DSS) Induces Colitis in Mice by Forming Nano-Lipocomplexes with Medium-Chain-Length Fatty Acids in the Colon | PLOS One [journals.plos.org]
- 14. Frontiers | A Versatile New Model of Chemically Induced Chronic Colitis Using an Outbred Murine Strain [frontiersin.org]
- 15. Inflammatory Bowel Disease (IBD) models | Preclinical CRO [oncodesign-services.com]
- 16. Chemically Induced Mouse Models of Intestinal Inflammation | Society for Mucosal Immunology [socmucimm.org]
- 17. blog.crownbio.com [blog.crownbio.com]
Application Notes and Protocols for Fosimdesonide in Cell Culture
A Theoretical Framework for In Vitro Evaluation
Audience: Researchers, scientists, and drug development professionals.
The following application notes and protocols are therefore presented as a theoretical framework based on established methodologies for evaluating novel TNF-α inhibitors in a cell culture setting. These protocols are intended to serve as a guide for researchers designing their own experiments to investigate the cellular effects of Fosimdesonide.
Introduction
This compound is a phosphonooxymethoxycarbonyl derivative of budesonide. It is a component of Adalimumab this compound, an immunologic agent designed to inhibit the activity of TNF-α[1]. TNF-α is a pro-inflammatory cytokine implicated in a variety of inflammatory and autoimmune diseases. The inhibition of TNF-α is a clinically validated therapeutic strategy.
These notes provide a hypothetical approach to characterizing the in vitro pharmacology of this compound, focusing on its potential as a TNF-α inhibitor. The described experiments will enable the determination of its potency, selectivity, and mechanism of action at a cellular level.
Data Presentation: Hypothetical Quantitative Data Summary
The following tables are templates that researchers can use to structure the data obtained from their experiments. The values presented are for illustrative purposes only and do not represent actual experimental data for this compound.
Table 1: In Vitro Potency of this compound in a TNF-α Reporter Assay
| Cell Line | Assay Principle | Parameter | This compound | Adalimumab (Control) |
| HEK-Blue™ TNF-α | SEAP Reporter Gene | IC50 (nM) | User-determined | User-determined |
| L929 | Cytotoxicity Assay | IC50 (nM) | User-determined | User-determined |
Table 2: Effect of this compound on Cytokine Production in PBMCs
| Cytokine | Stimulant | This compound Conc. (nM) | % Inhibition |
| TNF-α | LPS | User-determined | User-determined |
| IL-6 | LPS | User-determined | User-determined |
| IL-1β | LPS | User-determined | User-determined |
Experimental Protocols
TNF-α Reporter Gene Assay
This assay is a common method to screen for and characterize inhibitors of TNF-α signaling.
Principle: HEK-Blue™ TNF-α cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. When TNF-α binds to its receptor on these cells, it activates the NF-κB signaling pathway, leading to the production and secretion of SEAP. The activity of SEAP in the cell culture supernatant can be easily measured colorimetrically. An inhibitor of TNF-α will block this signaling cascade, resulting in a decrease in SEAP activity.
Materials:
-
HEK-Blue™ TNF-α cells (InvivoGen)
-
DMEM, 10% FBS, Penicillin-Streptomycin, Normocin™
-
Recombinant human TNF-α
-
This compound
-
Adalimumab (positive control)
-
QUANTI-Blue™ Solution (InvivoGen)
-
96-well plates
-
Spectrophotometer
Protocol:
-
Cell Seeding: Plate HEK-Blue™ TNF-α cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound and Adalimumab in cell culture medium.
-
Treatment: Add the compound dilutions to the cells.
-
Stimulation: Add recombinant human TNF-α to a final concentration that induces a submaximal response (e.g., 0.5 ng/mL).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
SEAP Detection:
-
Transfer 20 µL of cell culture supernatant to a new 96-well plate.
-
Add 180 µL of QUANTI-Blue™ Solution to each well.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm.
-
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
Inhibition of Cytokine Production in Human PBMCs
This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines from primary human immune cells.
Principle: Peripheral blood mononuclear cells (PBMCs) are a mixed population of immune cells, including monocytes and lymphocytes. When stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, monocytes produce various pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. The effect of this compound on the production of these cytokines can be quantified using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640, 10% FBS, Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Dexamethasone (positive control)
-
Human TNF-α, IL-6, and IL-1β ELISA kits
-
96-well plates
Protocol:
-
Cell Seeding: Plate PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Compound Preparation: Prepare a serial dilution of this compound and Dexamethasone in cell culture medium.
-
Treatment: Add the compound dilutions to the cells and pre-incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of cytokine production for each concentration of this compound.
Mandatory Visualization
Caption: Hypothetical mechanism of this compound action on the TNF-α signaling pathway.
Caption: General experimental workflow for in vitro testing of this compound.
References
Application Notes and Protocols for Fosimdesonide Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosimdesonide is a potent immunomodulator with anti-inflammatory properties, identified as the small molecule component of the TNF-α (Tumor Necrosis Factor-alpha) inhibitor adalimumab this compound.[1] Its mechanism of action centers on the inhibition of TNF-α, a key cytokine implicated in the inflammatory cascade of various autoimmune and inflammatory conditions, including atopic dermatitis. These application notes provide a comprehensive overview of the theoretical framework and practical protocols for studying the delivery of this compound to its target cells and tissues.
Mechanism of Action: TNF-α Signaling Pathway Inhibition
This compound, as a component of a TNF-α inhibitor, is designed to interfere with the pro-inflammatory signaling cascade initiated by TNF-α. This cytokine binds to its receptors, primarily TNFR1 and TNFR2, on the surface of target cells, which include keratinocytes, immune cells (such as T-cells and dendritic cells), and endothelial cells in the skin. This binding triggers a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1. These transcription factors then upregulate the expression of various pro-inflammatory genes, including those for other cytokines, chemokines, and adhesion molecules, perpetuating the inflammatory response characteristic of atopic dermatitis.
By inhibiting TNF-α, this compound is expected to block these downstream events, leading to a reduction in skin inflammation, a decrease in the infiltration of inflammatory cells, and an alleviation of the clinical signs and symptoms of atopic dermatitis.
Target Cells and Tissues
The primary target tissues for topically delivered this compound in the context of atopic dermatitis are the inflamed skin layers, including the epidermis and dermis. The key target cells within these tissues are:
-
Keratinocytes: The main cell type of the epidermis, which can produce inflammatory mediators.
-
Immune Cells: Including Langerhans cells, dendritic cells, T-lymphocytes, and mast cells, which are key drivers of the inflammatory response in atopic dermatitis.
-
Endothelial Cells: Of the dermal vasculature, which control the trafficking of inflammatory cells into the skin.
Experimental Protocols
Detailed methodologies for characterizing the delivery of this compound to its target cells and tissues are provided below. These protocols are based on established methods for topical drug delivery and cellular uptake studies and should be adapted as necessary for the specific physicochemical properties of this compound.
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is designed to assess the penetration of this compound through the skin.
Objective: To quantify the permeation and retention of this compound in different skin layers.
Materials:
-
Franz diffusion cells
-
Excised human or animal (e.g., porcine or murine) skin
-
This compound topical formulation (e.g., cream, gel)
-
Phosphate-buffered saline (PBS), pH 7.4, as the receptor medium
-
High-performance liquid chromatography (HPLC) system for quantification
Procedure:
-
Prepare the excised skin by removing subcutaneous fat and cutting it into appropriate sizes to fit the Franz diffusion cells.
-
Mount the skin sections between the donor and receptor compartments of the Franz diffusion cells, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed PBS (37°C) and ensure no air bubbles are trapped beneath the skin.
-
Apply a known quantity of the this compound formulation to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor medium.
-
At the end of the experiment, dismount the skin. Separate the epidermis from the dermis.
-
Extract this compound from the epidermis, dermis, and the formulation remaining on the skin surface using a suitable solvent.
-
Analyze the concentration of this compound in the collected samples and skin extracts by HPLC.
Protocol 2: Cellular Uptake Assay in Keratinocytes and Immune Cells
This protocol outlines a method to quantify the uptake of this compound by relevant skin cells.
Objective: To determine the extent and rate of this compound uptake into target cells.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Immune cell line (e.g., Jurkat for T-cells, THP-1 for monocytes)
-
Cell culture medium and supplements
-
This compound solution
-
Fluorescently labeled this compound (optional, for microscopy or flow cytometry)
-
Cell lysis buffer
-
LC-MS/MS system for quantification
Procedure:
-
Culture the target cells to a suitable confluency in multi-well plates.
-
Incubate the cells with a known concentration of this compound for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
To stop the uptake, wash the cells three times with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and analyze the intracellular concentration of this compound using LC-MS/MS.
-
(Optional) For visualization, use fluorescently labeled this compound and perform confocal microscopy or flow cytometry.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison and interpretation. Below are template tables for presenting the results.
Table 1: In Vitro Skin Permeation of this compound
| Parameter | Formulation A | Formulation B | Control |
| Cumulative Amount Permeated at 24h (µg/cm²) | [Insert Value] | [Insert Value] | [Insert Value] |
| Steady-State Flux (Jss) (µg/cm²/h) | [Insert Value] | [Insert Value] | [Insert Value] |
| Lag Time (h) | [Insert Value] | [Insert Value] | [Insert Value] |
| Epidermal Retention (µg/g tissue) | [Insert Value] | [Insert Value] | [Insert Value] |
| Dermal Retention (µg/g tissue) | [Insert Value] | [Insert Value] | [Insert Value] |
Table 2: Cellular Uptake of this compound (10 µM) in HaCaT Cells
| Time Point | Intracellular Concentration (pmol/10⁶ cells) |
| 15 min | [Insert Value] |
| 30 min | [Insert Value] |
| 60 min | [Insert Value] |
| 120 min | [Insert Value] |
Table 3: Inhibition of TNF-α-induced IL-6 Production by this compound in HaCaT Cells
| This compound Concentration | IL-6 Concentration (pg/mL) | % Inhibition |
| 0 nM (Control) | [Insert Value] | 0 |
| 1 nM | [Insert Value] | [Insert Value] |
| 10 nM | [Insert Value] | [Insert Value] |
| 100 nM | [Insert Value] | [Insert Value] |
| 1 µM | [Insert Value] | [Insert Value] |
| IC₅₀ (nM) | [Insert Value] | - |
Note: The values in the tables are placeholders and should be replaced with actual experimental data.
Conclusion
These application notes and protocols provide a foundational framework for investigating the delivery of this compound to its target cells and tissues. By employing these methodologies, researchers can gain valuable insights into the pharmacokinetic and pharmacodynamic properties of this novel immunomodulator, paving the way for its potential development as a therapeutic agent for atopic dermatitis and other inflammatory skin diseases. The successful delivery of this compound to its site of action is a critical determinant of its therapeutic efficacy.
References
Application Note: Quantifying Fosimdesonide Payload Release from a Non-Cleavable Antibody-Drug Conjugate
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics designed to deliver potent cytotoxic or immunomodulatory agents selectively to target cells. Adalimumab Fosimdesonide is an ADC that utilizes the monoclonal antibody Adalimumab to target Tumor Necrosis Factor-alpha (TNF-α), coupled with the immunomodulatory payload, this compound. This ADC employs a non-cleavable thioether linker, which ensures stability in circulation and payload release primarily through the lysosomal degradation of the antibody backbone upon internalization into the target cell.
Quantifying the release of the this compound payload is critical for understanding the ADC's pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and potential off-target toxicities. This application note provides detailed protocols and methodologies for researchers, scientists, and drug development professionals to quantify the release of this compound from an ADC with a non-cleavable linker. The primary methods described are an in vitro lysosomal degradation assay and a cellular uptake and payload release assay, with subsequent quantification of the released payload catabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Payload Release from Non-Cleavable ADCs
ADCs with non-cleavable linkers, such as Adalimumab this compound, release their payload through a multi-step intracellular process. Upon binding to its target (TNF-α), the ADC is internalized by the cell, typically via endocytosis. The resulting endosome traffics through the endo-lysosomal pathway, where it fuses with lysosomes. The acidic environment and rich milieu of proteases within the lysosome lead to the complete degradation of the antibody component of the ADC. This process liberates the payload, which remains attached to the linker and a single amino acid residue (in this case, cysteine) from the antibody's conjugation site. This payload-linker-amino acid catabolite is the active form that can then exert its pharmacological effect.
Experimental Protocols
In Vitro Lysosomal Degradation Assay
This assay simulates the lysosomal environment to assess the release of this compound catabolites from the ADC.
Materials:
-
Adalimumab this compound ADC
-
Human liver lysosomal fraction (commercially available)
-
Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Dithiothreitol (DTT)
-
Protein Precipitation Solution (e.g., Acetonitrile with 1% formic acid)
-
Internal Standard (IS) for LC-MS/MS (e.g., a stable isotope-labeled this compound derivative)
-
96-well microplate
-
Incubator
-
Centrifuge
Protocol:
-
Prepare a stock solution of Adalimumab this compound ADC in a suitable buffer (e.g., PBS).
-
In a 96-well plate, combine the ADC with the lysosomal assay buffer.
-
Add the human liver lysosomal fraction to initiate the degradation. A typical protein concentration for the lysosomal fraction is 0.1-1 mg/mL.
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), stop the reaction by adding 3 volumes of ice-cold protein precipitation solution containing the internal standard.
-
Vortex the samples and centrifuge at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.
-
Carefully collect the supernatant for LC-MS/MS analysis.
-
Prepare a standard curve of the expected this compound-cysteine catabolite and a free this compound control in the same matrix.
Cellular Uptake and Intracellular Payload Release Assay
This assay measures the amount of internalized ADC and the subsequent release of the this compound catabolite within target cells.
Materials:
-
TNF-α expressing cell line (e.g., activated macrophages or a transfected cell line)
-
Cell culture medium and supplements
-
Adalimumab this compound ADC
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Phosphate-Buffered Saline (PBS)
-
Protein Precipitation Solution
-
Internal Standard (IS)
-
Cell culture plates (e.g., 6-well plates)
-
Cell scraper
-
Centrifuge
Protocol:
-
Seed the TNF-α expressing cells in 6-well plates and culture until they reach approximately 80% confluency.
-
Treat the cells with a known concentration of Adalimumab this compound ADC (e.g., 10 µg/mL). Include an untreated control.
-
Incubate the cells for various time points (e.g., 0, 4, 24, 48, 72 hours) at 37°C in a CO2 incubator.
-
At each time point, wash the cells twice with ice-cold PBS to remove any non-internalized ADC.
-
Lyse the cells using a suitable lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
To the supernatant (cell lysate), add 3 volumes of ice-cold protein precipitation solution containing the internal standard.
-
Vortex and centrifuge to pellet precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis of the this compound-cysteine catabolite.
-
A parallel set of wells can be used to determine the total intracellular protein concentration for normalization.
LC-MS/MS Quantification of this compound-Cysteine Catabolite
This method provides sensitive and specific quantification of the released payload catabolite.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the this compound-cysteine catabolite and the internal standard. These transitions need to be optimized based on the exact mass of the catabolite.
Data Presentation
The quantitative data from the described experiments should be summarized in clear and structured tables to facilitate comparison and interpretation. The following tables present illustrative data, as specific quantitative results for this compound release are not publicly available.
Table 1: In Vitro Release of this compound-Cysteine from Adalimumab this compound in Human Lysosomal Fraction.
| Time (hours) | Concentration of Released this compound-Cysteine (ng/mL) | % of Total Payload Released |
| 0 | < LLOQ | 0 |
| 2 | 15.2 | 1.5 |
| 4 | 35.8 | 3.6 |
| 8 | 88.1 | 8.8 |
| 24 | 254.6 | 25.5 |
| 48 | 412.3 | 41.2 |
LLOQ: Lower Limit of Quantification. Data are illustrative.
Table 2: Intracellular Concentration of this compound-Cysteine in TNF-α Expressing Cells.
| Time (hours) | Intracellular this compound-Cysteine (ng/mg total protein) |
| 0 | < LLOQ |
| 4 | 2.1 |
| 24 | 15.7 |
| 48 | 28.9 |
| 72 | 35.4 |
Data are illustrative.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for quantifying this compound payload release.
Developing Stable Topical Formulations of Fosimdesonide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosimdesonide is a promising novel phosphodiesterase 4 (PDE4) inhibitor under investigation for the topical treatment of inflammatory skin conditions. A significant hurdle in its clinical development is the inherent instability of the molecule, which can compromise its therapeutic efficacy and shelf life. These application notes provide a comprehensive guide to developing stable topical formulations of this compound. This document outlines the underlying mechanism of action, details experimental protocols for formulation development and stability testing, and presents data in a structured format to facilitate comparison and decision-making.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade. By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP) within inflammatory cells.[1][2] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and deactivates pro-inflammatory transcription factors, ultimately reducing the production of inflammatory cytokines like TNF-α, IL-12, and others.[3][4] This mechanism makes this compound a targeted therapeutic agent for various inflammatory dermatoses.
Signaling Pathway of this compound
The anti-inflammatory effects of this compound are mediated through the cAMP-PKA signaling pathway. The following diagram illustrates the key steps involved.
Caption: this compound inhibits PDE4, increasing cAMP levels and reducing inflammation.
Challenges in Formulating this compound
The primary challenge in formulating this compound is its susceptibility to degradation, primarily through hydrolysis and oxidation. This instability can lead to a loss of potency and the formation of potentially undesirable degradation products. Therefore, the selection of appropriate excipients and a robust manufacturing process are critical to ensure a stable and effective topical product.[5]
Experimental Protocols for Formulation Development
A systematic approach, such as Quality by Design (QbD), is recommended for developing a stable topical formulation of this compound.[6][7] This involves a series of experiments to identify critical formulation attributes and process parameters.
Pre-formulation Studies
Objective: To characterize the physicochemical properties of this compound and its compatibility with various excipients.
Protocol:
-
Solubility Studies:
-
Prepare saturated solutions of this compound in a range of pharmaceutically acceptable solvents and oils (e.g., propylene (B89431) glycol, ethanol, mineral oil, isopropyl myristate).
-
Equilibrate the solutions at controlled temperatures (e.g., 25°C and 40°C) for 24 hours.
-
Filter the solutions and analyze the concentration of this compound using a validated HPLC method.
-
-
Excipient Compatibility Studies:
-
Prepare binary mixtures of this compound with individual excipients (e.g., emollients, thickeners, emulsifiers, preservatives) in a 1:1 ratio.[8][9]
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).
-
Analyze the mixtures at regular intervals for the appearance of degradation products using HPLC.
-
Formulation Development Workflow
The following diagram outlines the workflow for developing a stable topical formulation.
Caption: A systematic workflow for topical formulation development.
Preparation of Prototype Formulations
Objective: To prepare different types of topical formulations (e.g., cream, gel, ointment) to evaluate their physical and chemical stability.
Protocol for an Oil-in-Water (O/W) Cream:
-
Oil Phase Preparation:
-
Melt the oil-soluble excipients (e.g., cetyl alcohol, stearic acid) in a suitable vessel at 70-75°C.
-
Disperse this compound in a portion of the heated oil phase.
-
-
Aqueous Phase Preparation:
-
Dissolve the water-soluble excipients (e.g., glycerin, preservatives) in purified water and heat to 70-75°C.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase with continuous homogenization to form a uniform emulsion.
-
Cool the emulsion to room temperature with gentle stirring.
-
-
Final Steps:
-
Adjust the pH if necessary using a suitable buffering agent.
-
Add any temperature-sensitive ingredients below 40°C.
-
Stability Testing Protocol
Objective: To assess the long-term stability of the developed this compound formulations under various storage conditions.
Protocol:
-
Sample Preparation:
-
Package the prototype formulations in inert, airtight containers (e.g., aluminum tubes).
-
-
Storage Conditions:
-
Store the samples at long-term (25°C/60% RH) and accelerated (40°C/75% RH) stability conditions.
-
-
Testing Intervals:
-
Analyze the samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).
-
-
Analytical Tests:
-
Appearance: Visual inspection for changes in color, odor, and phase separation.
-
pH: Measurement using a calibrated pH meter.
-
Viscosity: Measurement using a rotational viscometer.
-
Assay and Related Substances: Quantification of this compound and its degradation products by a validated stability-indicating HPLC method.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the stability studies.
Table 1: Stability Data for this compound Cream Formulation F1 (Accelerated Conditions: 40°C/75% RH)
| Time (Months) | Appearance | pH | Viscosity (cP) | Assay (%) | Total Degradants (%) |
| 0 | White, homogenous cream | 5.5 | 15,000 | 100.2 | <0.1 |
| 1 | No change | 5.4 | 14,800 | 99.5 | 0.3 |
| 3 | No change | 5.3 | 14,500 | 98.1 | 0.8 |
| 6 | Slight yellowing | 5.1 | 14,000 | 96.5 | 1.5 |
Table 2: Excipient Compatibility Screening Results
| Excipient | This compound Degradation after 4 weeks at 40°C/75% RH (%) | Observations |
| Propylene Glycol | 0.2 | Compatible |
| Mineral Oil | 0.1 | Compatible |
| Cetyl Alcohol | 0.1 | Compatible |
| Polysorbate 80 | 1.5 | Potential for interaction |
| Carbomer 940 | 0.3 | Compatible |
| Methylparaben | 0.2 | Compatible |
Conclusion
The development of a stable topical formulation of this compound is achievable through a systematic and data-driven approach. Careful selection of excipients based on compatibility studies and the optimization of the formulation using a QbD framework are essential to minimize degradation and ensure product quality. The protocols and data presentation formats provided in these application notes serve as a valuable resource for researchers and scientists working on the formulation of this compound and other chemically sensitive drug molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 5. crodapharma.com [crodapharma.com]
- 6. Formulation: Topical Formulation Development | Tioga Research [tiogaresearch.com]
- 7. pharmtech.com [pharmtech.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. ondrugdelivery.com [ondrugdelivery.com]
Troubleshooting & Optimization
Addressing Fosimdesonide stability and degradation issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosimdesonide. The information is designed to help address potential stability and degradation issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is an immunomodulator that functions as the small molecule component of the antibody-drug conjugate (ADC) Adalimumab this compound.[1][2][3] Its chemical structure is based on a pregnane (B1235032) steroid backbone, similar to corticosteroids, and includes a phosphate (B84403) ester group, which is critical for its stability and solubility.[4]
Q2: What are the primary known stability concerns for this compound?
The primary stability concerns for this compound are related to the hydrolysis of its phosphate ester and potential oxidation of the steroid structure. As with many complex organic molecules, exposure to extreme pH, high temperatures, and light can lead to degradation.
Q3: How should I properly store and handle this compound?
For optimal stability, it is recommended to store this compound under the conditions specified in its Certificate of Analysis.[1] Generally, this involves storage in a cool, dark, and dry place. For solutions, using buffered systems at a neutral pH can help mitigate hydrolysis.
Q4: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
Unexpected peaks in an HPLC chromatogram are often indicative of degradation products. The appearance of these peaks could be due to hydrolysis of the phosphate ester, oxidation of the molecule, or other chemical modifications. It is recommended to perform a forced degradation study to identify potential degradation products and establish a baseline for comparison.
Q5: Can I use mass spectrometry to monitor this compound degradation?
Yes, mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for monitoring the degradation of this compound.[5] It allows for the sensitive detection and identification of degradation products based on their mass-to-charge ratio.
Troubleshooting Guides
Issue 1: Loss of Potency or Activity in a this compound-based Assay
-
Question: My experimental results show a significant decrease in the expected activity of this compound. What could be the cause?
-
Answer: A loss of potency is often linked to the chemical degradation of the molecule. The hydrolysis of the phosphate ester is a primary suspect, as this can alter the molecule's solubility and interaction with its target.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the compound has been stored as recommended, away from light and at the correct temperature.
-
Check Solution Age and pH: If you are using a stock solution, consider its age and the pH of the solvent. Prepare fresh solutions in a buffer at a neutral pH if possible.
-
Analytical Confirmation: Analyze the sample using a stability-indicating method, such as reverse-phase HPLC with UV and MS detection, to check for the presence of degradation products.
-
-
Issue 2: Poor Solubility or Precipitation of this compound in Aqueous Buffers
-
Question: I am having difficulty dissolving this compound in my aqueous experimental buffer, or it is precipitating out of solution. How can I address this?
-
Answer: While the phosphate group is intended to enhance aqueous solubility, issues can still arise, especially at certain pH values or in the presence of certain salts.
-
Troubleshooting Steps:
-
Adjust pH: The solubility of molecules with phosphate groups can be pH-dependent. Experiment with slight adjustments to the buffer pH to find the optimal range for solubility.
-
Use of Co-solvents: If compatible with your experimental system, the addition of a small percentage of an organic co-solvent, such as DMSO or ethanol, can improve solubility.[2]
-
Prepare Fresh Solutions: Avoid using old stock solutions, as degradation can lead to less soluble byproducts.
-
-
Quantitative Data Summary
While specific public stability data for this compound is limited, the following table summarizes expected stability profiles based on the known behavior of similar corticosteroid phosphate esters. These values should be considered as general guidelines, and it is crucial to perform your own stability studies for your specific formulation and storage conditions.
| Parameter | Condition | Expected Stability Outcome | Potential Degradation Pathway |
| pH | pH < 4 | Increased rate of hydrolysis of the phosphate ester. | Acid-catalyzed hydrolysis |
| pH 4-7.5 | Optimal stability range. | - | |
| pH > 8 | Increased rate of hydrolysis of the phosphate ester. | Base-catalyzed hydrolysis | |
| Temperature | 2-8 °C | Recommended for long-term storage of solutions. | - |
| Room Temp (20-25°C) | Suitable for short-term storage (days to weeks), but gradual degradation may occur.[6][7] | Hydrolysis, Oxidation | |
| > 40 °C | Accelerated degradation. | Thermal decomposition | |
| Light | Exposure to UV light | Potential for photodegradation. | Photolytic cleavage, oxidation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid compound and the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound and the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples, along with an unstressed control, by a suitable analytical method, such as RP-HPLC with UV and MS detection.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.
-
Use the MS data to propose structures for the degradation products.
-
Assess the peak purity of the main this compound peak to ensure the method is stability-indicating.
-
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for unexpected results with this compound.
Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Adalimumab this compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 5. A sensitive multidimensional method for the detection, characterization, and quantification of trace free drug species in antibody-drug conjugate samples using mass spectral detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Physicochemical and Biological Stability of 36-Months-Aged SB5 (Adalimumab Biosimilar) for 4 Weeks at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Physicochemical and Biological Stability of 36-Months-Aged SB5 (Adalimumab Biosimilar) for 4 Weeks at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fosimdesonide Dosage in Cell Culture Studies
Welcome to the technical support center for the use of Fosimdesonide in cell culture applications. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental protocols and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
A1: this compound is a potent immunomodulator and a prodrug that is converted to its active metabolite, Imidesonide.[1][2] In cell culture, its anti-inflammatory effects are mediated through the activation of the glucocorticoid receptor (GR).[3] Upon binding, the GR translocates to the nucleus and modulates gene expression in two primary ways:
-
Transactivation: The GR dimerizes and binds to Glucocorticoid Response Elements (GREs) on DNA, leading to the increased expression of anti-inflammatory genes.[4][5]
-
Transrepression: The GR monomer can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, without directly binding to DNA.[6][7] This is a key mechanism for its anti-inflammatory effects.[6][8]
Q2: What is a recommended starting concentration range for this compound in a new cell line?
A2: For a new cell line, it is crucial to perform a dose-response experiment to determine the optimal concentration. Based on typical potencies of synthetic glucocorticoids, a broad range from 1 nM to 10 µM is recommended for initial screening.[9][10] The EC50 (half-maximal effective concentration) for glucocorticoids can vary significantly between cell types. For example, in ovine adrenocortical cells, dexamethasone (B1670325) had an ED50 of 2.8 nM.[9]
Q3: My cells are showing signs of toxicity and death after treatment with this compound. What could be the cause?
A3: High concentrations of glucocorticoids can induce cytotoxicity and apoptosis in some cell types.[11] It is essential to differentiate between a specific pharmacological effect and general toxicity.
-
Perform a Cell Viability Assay: Use a standard method like MTT, XTT, or a trypan blue exclusion assay to quantify cell viability across a range of this compound concentrations.
-
Lower the Concentration: If toxicity is observed, reduce the concentration of this compound used in your experiments.
-
Check Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) in the culture medium is not exceeding a non-toxic level (typically <0.1%).
Q4: I am seeing high variability in my results between experiments. What are the common sources of this issue?
A4: Variability in cell culture experiments with glucocorticoids can stem from several factors:[12]
-
Cell Passage Number and Confluence: Use cells within a consistent and low passage number range. Ensure that cells are seeded at the same density and treated at a consistent confluence level.
-
Serum Batch Variation: Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous glucocorticoids, which can interfere with your experiment. Using charcoal-stripped serum is highly recommended to minimize this variability.[11][12]
-
Compound Stability: Ensure that your stock solution of this compound is properly stored and that the compound is stable in your culture medium for the duration of the experiment.
Troubleshooting Guides
Issue 1: Sub-optimal or No Anti-Inflammatory Effect Observed
-
Symptoms: No significant reduction in the expression of pro-inflammatory markers (e.g., TNF-α, IL-6) after stimulation (e.g., with LPS) and treatment with this compound.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. |
| Insufficient Incubation Time | Optimize the incubation time with this compound. Glucocorticoid effects are often time-dependent, requiring several hours to manifest. |
| Low Glucocorticoid Receptor (GR) Expression | Verify the expression of the GR in your cell line using qPCR or Western blotting. Some cell lines may have low or undetectable levels of GR. |
| Compound Degradation | Prepare fresh stock solutions of this compound. Ensure proper storage of the compound as recommended by the manufacturer. |
Issue 2: Unexpected Pro-inflammatory Response
-
Symptoms: An increase in pro-inflammatory markers after treatment with this compound.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Biphasic Dose-Response | Some glucocorticoids can exhibit a U-shaped dose-response curve. Test a wider range of concentrations, including very low (picomolar) and very high (micromolar) ranges.[12] |
| Off-Target Effects | At high concentrations, the compound may have off-target effects. Consider using a GR antagonist, such as mifepristone (B1683876) (RU-486), to confirm that the observed effect is GR-mediated.[9][12] |
| Rapid, Non-Genomic Effects | Glucocorticoids can have rapid, non-genomic effects that may be pro-inflammatory in certain contexts.[12] Investigate early time points after treatment. |
Data Presentation
Table 1: Example Dose-Response of this compound on TNF-α Secretion in LPS-stimulated RAW 264.7 Macrophages
| This compound Concentration (nM) | TNF-α Concentration (pg/mL) ± SD | % Inhibition |
| 0 (LPS only) | 1500 ± 120 | 0% |
| 1 | 1250 ± 98 | 16.7% |
| 10 | 800 ± 65 | 46.7% |
| 100 | 350 ± 30 | 76.7% |
| 1000 | 150 ± 25 | 90.0% |
Table 2: Example Cell Viability (MTT Assay) after 24-hour Incubation with this compound
| This compound Concentration (µM) | % Cell Viability ± SD |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98 ± 4.5 |
| 10 | 95 ± 6.1 |
| 50 | 70 ± 8.3 |
| 100 | 45 ± 7.9 |
Experimental Protocols
Protocol 1: Determining the Optimal Dose of this compound for Anti-Inflammatory Activity
-
Cell Seeding: Plate your cells of interest (e.g., RAW 264.7 macrophages) in a 24-well plate at a density that will result in 80-90% confluence on the day of the experiment.
-
Cell Treatment:
-
Prepare serial dilutions of this compound in culture medium (e.g., 1 nM to 10 µM).
-
Pre-treat the cells with the different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent (e.g., 100 ng/mL LPS).
-
Include appropriate controls: untreated cells, cells treated with vehicle only, and cells treated with LPS and vehicle.
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours) to allow for cytokine production.
-
Sample Collection: Collect the cell culture supernatant for cytokine analysis.
-
Analysis: Quantify the concentration of a key pro-inflammatory cytokine (e.g., TNF-α or IL-6) using an ELISA kit according to the manufacturer's instructions.
-
Data Interpretation: Plot the cytokine concentration against the this compound concentration to determine the dose-dependent inhibitory effect.
Protocol 2: Assessing Cell Viability in the Presence of this compound
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 µM to 100 µM) and a vehicle control.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Glucocorticoid Receptor (GR) signaling pathway activated by this compound.
Caption: Workflow for optimizing this compound dosage in cell culture.
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. embopress.org [embopress.org]
- 8. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucocorticoid enhancement of glucocorticoid production by cultured ovine adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Fosimdesonide ADC Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosimdesonide antibody-drug conjugates (ADCs). The information is presented in a question-and-answer format to directly address common issues encountered during the conjugation of this compound to monoclonal antibodies, such as Adalimumab, via cysteine-directed conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the conjugation strategy for Adalimumab this compound?
A1: Adalimumab this compound is an antibody-drug conjugate where the drug this compound is conjugated to the monoclonal antibody Adalimumab. The conjugation strategy is site-specific, targeting the cysteine residues involved in the interchain disulfide bonds of the antibody. Specifically, the drug-linker is conjugated to cysteine 214 of each light chain and cysteine 224 of each heavy chain. This process involves the reduction of the interchain disulfide bonds to expose the reactive thiol groups, followed by conjugation, which results in four thioether linkages and an average drug-to-antibody ratio (DAR) of 4.[1]
Q2: What are the critical starting materials and reagents for a successful this compound ADC conjugation?
A2: High-quality starting materials are crucial for a successful and reproducible conjugation reaction. Key components include:
-
Antibody: Highly purified monoclonal antibody (e.g., Adalimumab) with a concentration typically greater than 0.5 mg/mL and purity exceeding 95%.[2] The antibody buffer should be free of interfering substances like primary amines (e.g., Tris) or other nucleophiles.
-
This compound-Linker: A pre-activated this compound-linker construct with a reactive group compatible with thiol conjugation (e.g., a maleimide (B117702) group). The purity and concentration of this reagent must be accurately determined.
-
Reducing Agent: A mild and specific reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), is required to selectively reduce the interchain disulfide bonds without denaturing the antibody.
-
Buffers: All buffers used for the reaction, quenching, and purification should be of high purity and the pH must be carefully controlled to ensure optimal reaction conditions and stability of all components.
Q3: Why is the Drug-to-Antibody Ratio (DAR) important for this compound ADCs?
A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) for any ADC, including those with this compound. It represents the average number of drug molecules conjugated to a single antibody.[3][4] An optimal DAR is essential for balancing therapeutic efficacy and safety.
-
Low DAR: May result in insufficient potency, failing to effectively kill target cells.[3]
-
High DAR: Can lead to increased hydrophobicity, promoting aggregation and faster clearance from circulation.[5][6] This can also increase off-target toxicity.[3][5] For Adalimumab this compound, the target DAR is 4, reflecting a specific and controlled conjugation process.[1]
Q4: What analytical techniques are recommended for characterizing this compound ADCs?
A4: A suite of analytical methods is necessary to characterize the resulting ADC and ensure its quality.[7][8] Key techniques include:
-
Hydrophobic Interaction Chromatography (HIC): This is a powerful method for determining the DAR distribution and quantifying the different drug-loaded species (e.g., DAR0, DAR2, DAR4).[9][10]
-
Size Exclusion Chromatography (SEC): Used to quantify high molecular weight species (aggregates) and fragments.[9][11]
-
Mass Spectrometry (MS): Provides an accurate measurement of the molecular weight of the intact ADC and its subunits, confirming the DAR and identifying the conjugation sites.[9]
-
UV-Vis Spectroscopy: A straightforward method for estimating the average DAR by measuring the absorbance at wavelengths specific to the antibody and the drug.[11]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to assess the stability of the payload and the linker.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, purification, and analysis of this compound ADCs.
Issue 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
Question: My conjugation reaction is resulting in a low average DAR (e.g., < 3.5) or the DAR is inconsistent between batches. What could be the cause?
Answer: Low or inconsistent DAR is a common challenge in ADC conjugation.[3] For a cysteine-based conjugation like that of this compound, the following factors are often the root cause:
| Potential Cause | Troubleshooting Steps |
| Incomplete Disulfide Bond Reduction | - Optimize Reducing Agent Concentration: Perform a titration of the reducing agent (e.g., TCEP) to find the optimal molar excess needed for complete and consistent reduction of the interchain disulfides. - Control Reaction Time and Temperature: Ensure the reduction step is carried out for a sufficient duration and at a controlled temperature to drive the reaction to completion. |
| Re-oxidation of Thiol Groups | - Work in an Inert Atmosphere: If possible, perform the reduction and conjugation steps under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen exposure. - Prompt Conjugation: Add the this compound-linker to the reduced antibody solution without delay to prevent the reformation of disulfide bonds. |
| Instability or Impurity of this compound-Linker | - Verify Reagent Quality: Confirm the purity and concentration of the this compound-linker stock solution before each use. Degradation of the reactive moiety (e.g., maleimide hydrolysis) can significantly reduce conjugation efficiency. - Proper Storage: Store the linker-payload according to the manufacturer's recommendations, typically at low temperatures and protected from moisture. |
| Suboptimal Reaction pH | - Optimize Buffer pH: The pH of the conjugation buffer is critical for both thiol reactivity and the stability of the linker. For maleimide-thiol reactions, a pH range of 6.5-7.5 is generally optimal to favor the thiolate anion while minimizing maleimide hydrolysis. |
Issue 2: High Levels of Aggregation in the Final Product
Question: After conjugation and purification, I am observing a significant amount of high molecular weight species (aggregates) by SEC. What is causing this and how can I mitigate it?
Answer: ADC aggregation is a major obstacle that can impact efficacy, safety, and manufacturability.[5] The increased hydrophobicity from the conjugated payload and potential disruption of the antibody's tertiary structure are common culprits.
| Potential Cause | Troubleshooting Steps |
| Increased Hydrophobicity | - Incorporate Hydrophilic Linkers: If possible during the design phase, using hydrophilic linkers (e.g., containing polyethylene (B3416737) glycol - PEG) can help to offset the hydrophobicity of the payload and improve solubility. - Optimize Formulation: Screen different buffer conditions (pH, ionic strength) and excipients (e.g., arginine, polysorbate) in the final formulation to improve the colloidal stability of the ADC. |
| Antibody Destabilization | - Mild Reduction Conditions: Over-reduction or harsh reduction conditions can lead to antibody unfolding and subsequent aggregation. Use the minimum effective concentration and time for the reducing agent. - Controlled Reaction Temperature: Perform the conjugation at a controlled, and often lower, temperature (e.g., 4°C or room temperature) to minimize thermal stress on the antibody. |
| Use of Organic Co-solvents | - Minimize Co-solvent Concentration: While a small amount of an organic co-solvent (e.g., DMSO) may be needed to dissolve a hydrophobic this compound-linker, keep its final concentration in the reaction mixture as low as possible (typically <10%) to avoid denaturing the antibody. |
| Inefficient Purification | - Gentle Purification Methods: Employ purification techniques that are gentle on the ADC, such as size exclusion chromatography (SEC) or tangential flow filtration (TFF), to remove aggregates.[1] Some chromatography methods can themselves induce aggregation if the conditions are too harsh. |
Issue 3: Difficulty in Purifying the this compound ADC
Question: I am struggling to remove unreacted this compound-linker and other impurities from my final ADC product. What purification strategies are recommended?
Answer: The purification of ADCs is a critical step to ensure the removal of process-related impurities which could impact safety and efficacy.[1]
| Potential Cause | Troubleshooting Steps |
| Presence of Small Molecule Impurities | - Tangential Flow Filtration (TFF): TFF is a highly effective and scalable method for removing unconjugated drug-linker, excess quenching reagent, and co-solvents.[1] It separates molecules based on size. - Size Exclusion Chromatography (SEC): SEC is also effective for removing small molecule impurities and can simultaneously separate aggregates from the monomeric ADC. |
| Heterogeneous Product Mixture | - Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different DARs. While the goal for Adalimumab this compound is a DAR of 4, HIC can be used to remove any minor populations of lower or higher DAR species. |
| Solvent Compatibility | - Material Compatibility: Ensure that all components of the purification system (membranes, resins, tubing) are compatible with any organic solvents used in the conjugation reaction that may carry over into the purification step. |
Experimental Protocols & Methodologies
General Protocol for this compound Conjugation to Adalimumab
This protocol is a general guideline for the cysteine-directed conjugation of a maleimide-activated this compound-linker to Adalimumab.
-
Antibody Preparation:
-
Buffer exchange Adalimumab into a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.2) free of primary amines or other nucleophiles.
-
Adjust the antibody concentration to a range of 5-10 mg/mL.
-
-
Reduction of Interchain Disulfide Bonds:
-
Add a freshly prepared solution of TCEP to the antibody solution at a specific molar excess (e.g., 2-5 fold excess over antibody).
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours) to reduce the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated this compound-linker in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
Add the this compound-linker solution to the reduced antibody solution at a slight molar excess over the available thiol groups.
-
Incubate at a controlled temperature (e.g., room temperature) for 1-3 hours, with gentle mixing and protection from light.
-
-
Quenching the Reaction:
-
Add an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups on the linker-payload.
-
Incubate for a short period (e.g., 20-30 minutes).
-
-
Purification of the ADC:
-
Purify the resulting ADC using Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) to remove unconjugated payload, quenching reagent, and other small molecule impurities. The purification buffer should be a formulation buffer that ensures the stability of the ADC.
-
Methodology for DAR Analysis by HIC
-
Column: A HIC column suitable for antibody separations (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Detection: UV absorbance at 280 nm.
-
Analysis: Peaks corresponding to different DAR species will elute in order of decreasing hydrophobicity (higher DAR species elute later). The area of each peak is integrated to determine the relative abundance of each species and calculate the average DAR.
Visualizations
Caption: General workflow for the cysteine-directed conjugation of this compound to an antibody.
Caption: A decision tree for troubleshooting low Drug-to-Antibody Ratio (DAR) in this compound ADC reactions.
References
- 1. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Chemical stability of desonide in ear drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules [biosyn.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Fosimdesonide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of fosimdesonide in its applications as a glucocorticoid receptor (GR) agonist prodrug and as a payload in the antibody-drug conjugate (ADC), Adalimumab this compound.
Section 1: this compound as a Glucocorticoid Receptor Agonist
This compound is a prodrug that is converted in vivo to its active form, imidesonide, a potent glucocorticoid receptor (GR) agonist. The on-target effects are mediated through GR activation, leading to anti-inflammatory and immunosuppressive responses. Off-target effects are primarily the well-characterized side effects associated with glucocorticoid therapy.
FAQs and Troubleshooting
Q1: What are the expected off-target effects of imidesonide in my in vitro or in vivo experiments?
A1: Imidesonide, as a glucocorticoid, can induce a range of off-target effects by activating the GR in non-target cells or tissues, or by modulating genes not related to the desired therapeutic outcome. These effects are consistent with systemic glucocorticoid activity and can include:
-
Metabolic Effects: Alterations in glucose metabolism (hyperglycemia), lipid metabolism, and adipocyte differentiation.
-
Musculoskeletal Effects: Reduced bone formation and increased bone resorption, potentially leading to osteoporosis with chronic use. Muscle atrophy can also be observed.
-
Immunosuppression: While often a desired on-target effect, broad immunosuppression can increase susceptibility to infections.
-
Endocrine Effects: Suppression of the hypothalamic-pituitary-adrenal (HPA) axis.
-
Cardiovascular Effects: Potential for hypertension and fluid retention.
-
Dermatological Effects: Skin thinning and impaired wound healing.
Q2: How can I assess the selectivity of imidesonide for the glucocorticoid receptor over other steroid receptors?
| Glucocorticoid | Relative Binding Affinity (RBA) for GR (Dexamethasone = 100) | Selectivity (GR/MR Ratio) | Selectivity (GR/PR Ratio) |
| Dexamethasone | 100 | ~10 | ~2 |
| Prednisolone | 19 | ~2 | ~0.6 |
| Budesonide | 230 | ~1 | ~9 |
| Fluticasone Propionate | 1800 | ~1.5 | ~2 |
Q3: I am observing unexpected changes in gene expression in my cell-based assay after treatment with this compound. How can I confirm if these are off-target effects?
A3: To differentiate between on-target and off-target gene expression changes, you can use the following strategies:
-
GR Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate GR expression in your cells. If the gene expression changes persist in GR-deficient cells, they are likely off-target effects.
-
GR Antagonist: Co-treat your cells with a GR antagonist, such as RU486 (mifepristone). If the gene expression changes are reversed in the presence of the antagonist, they are likely GR-mediated (on-target).
-
Dose-Response Analysis: Analyze the expression of the gene of interest across a wide range of imidesonide concentrations. On-target effects should exhibit a classical sigmoidal dose-response curve, while off-target effects may only appear at very high concentrations.
-
Transcriptomic Analysis: Perform RNA sequencing to get a global view of gene expression changes and identify pathways that are unexpectedly modulated.
Experimental Protocols
This protocol outlines a competitive radioligand binding assay to determine the binding affinity of a test compound (e.g., imidesonide) to the GR.
Materials:
-
Purified recombinant human GR protein
-
Radiolabeled glucocorticoid (e.g., [³H]-dexamethasone)
-
Unlabeled test compound (imidesonide)
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filter manifold for vacuum filtration
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound (imidesonide) in assay buffer.
-
In a microcentrifuge tube, combine the purified GR protein, a fixed concentration of [³H]-dexamethasone (typically at its Kd concentration), and varying concentrations of the unlabeled test compound.
-
Include control tubes for total binding (no unlabeled competitor) and non-specific binding (a high concentration of unlabeled dexamethasone).
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 16-24 hours).
-
Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway Visualization
Caption: Glucocorticoid Receptor (GR) Signaling Pathway of Imidesonide.
Section 2: Adalimumab this compound as an Antibody-Drug Conjugate (ADC)
Adalimumab this compound is an ADC where the monoclonal antibody adalimumab, which targets Tumor Necrosis Factor-alpha (TNF-α), is conjugated to the glucocorticoid prodrug this compound. The goal is to deliver the anti-inflammatory payload specifically to TNF-α expressing cells. Off-target effects can arise from several mechanisms.
FAQs and Troubleshooting
Q4: What are the potential sources of off-target toxicity with Adalimumab this compound?
A4: Off-target toxicity of this ADC can be categorized as follows:
-
On-target, off-tumor toxicity: Adalimumab binds to TNF-α on healthy cells (e.g., immune cells), leading to the delivery of this compound and subsequent unwanted local immunosuppression or other glucocorticoid-related effects.
-
Off-target, payload-related toxicity: This occurs due to the premature release of this compound from the ADC in circulation. This "free" drug can then act systemically, causing typical glucocorticoid side effects in any tissue.
-
Off-target, ADC-mediated toxicity: The entire ADC may be taken up by non-target cells through mechanisms like Fc-gamma receptor (FcγR) mediated endocytosis by immune cells, leading to the release of the payload in these unintended cells.
Q5: My in vitro cytotoxicity assay shows killing of TNF-α negative cells. What could be the cause?
A5: Killing of TNF-α negative cells can be due to several factors:
-
Linker Instability: The linker connecting this compound to adalimumab may be unstable in your cell culture medium, leading to the release of free drug that can diffuse and affect neighboring TNF-α negative cells.
-
Bystander Effect: If your linker is designed to release a membrane-permeable payload, the active imidesonide released from the target cells can diffuse into and kill adjacent TNF-α negative cells. While sometimes a desired effect in tumors, it is an off-target effect in a healthy tissue context.
-
Non-specific Uptake: TNF-α negative cells may be taking up the ADC through non-specific endocytosis or FcγR-mediated uptake if they express these receptors.
Q6: How can I experimentally assess the stability of the linker in Adalimumab this compound?
A6: You can perform a plasma/serum stability assay. This involves incubating the ADC in plasma or serum from the relevant species (e.g., human, mouse) and measuring the amount of free payload released over time. The primary method for this is Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocols
This protocol describes how to assess the cytotoxicity of Adalimumab this compound on TNF-α positive and negative cell lines.
Materials:
-
TNF-α positive cell line (e.g., U937 cells)
-
TNF-α negative cell line (e.g., a cell line known not to express TNF-α)
-
Adalimumab this compound ADC
-
Unconjugated Adalimumab antibody (isotype control)
-
Free this compound/imidesonide
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed both TNF-α positive and TNF-α negative cells into separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete culture medium.
-
Remove the old medium from the cells and add the drug dilutions to the respective wells. Include untreated control wells.
-
Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
For adherent cells, carefully aspirate the medium and add 100-150 µL of solubilization solution to each well. For suspension cells, add the solubilization solution directly.
-
Mix gently on an orbital shaker to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 values. A significantly lower IC50 on TNF-α positive cells compared to TNF-α negative cells indicates target-specific killing.
This protocol provides a general workflow for assessing the stability of an ADC linker in plasma.
Materials:
-
Adalimumab this compound ADC
-
Plasma from the desired species (e.g., human, mouse)
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G magnetic beads
-
Reducing agent (e.g., DTT)
-
Alkylation agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS system
Procedure:
-
Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
At each time point, capture the ADC from the plasma using Protein A or Protein G magnetic beads.
-
Wash the beads to remove unbound plasma proteins.
-
To measure free payload: The supernatant after bead capture can be processed (e.g., protein precipitation with acetonitrile) and analyzed by LC-MS to quantify the released payload.
-
To measure the drug-to-antibody ratio (DAR): Elute the ADC from the beads. The intact or reduced ADC can be analyzed by LC-MS. A decrease in the average DAR over time indicates linker cleavage.
-
For more detailed site-specific stability, the eluted ADC can be denatured, reduced, alkylated, and digested with a protease. The resulting peptides can be analyzed by LC-MS to identify and quantify the specific conjugation sites that have lost their payload.
Signaling Pathway and Workflow Visualizations
Caption: Mechanism of Action and Off-Target Pathways of Adalimumab this compound.
Caption: Experimental Workflow for In Vitro ADC Cytotoxicity Assessment.
Technical Support Center: Overcoming Fosimdesonide Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Fosimdesonide, particularly concerning the development of resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the putative mechanism of action of this compound?
This compound is hypothesized to function as a potent inhibitor of a key enzyme in a critical cellular metabolic pathway. By blocking this enzyme, this compound is thought to lead to the accumulation of a cytotoxic metabolite, which in turn induces apoptosis (programmed cell death) in susceptible cancer cells. This targeted approach is designed to selectively eliminate malignant cells while sparing normal, healthy cells.
Q2: My cancer cell line has developed resistance to this compound. What are the potential mechanisms?
Based on preclinical studies with analogous targeted therapies, several mechanisms of acquired resistance to this compound may arise.[1][2] These can include:
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.[3]
-
Alterations in the Drug Target: Mutations in the target enzyme can prevent this compound from binding effectively, rendering the drug inactive.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of this compound, promoting cell survival and proliferation despite the presence of the drug.[4][5]
-
Changes in Drug Metabolism: Altered metabolism of this compound within the cancer cell can lead to its inactivation or reduced conversion to its active form.
Q3: How can I determine the mechanism of resistance in my cell line?
To elucidate the specific mechanism of resistance in your cell line, a series of experiments can be performed. These include:
-
Gene and Protein Expression Analysis: Techniques like quantitative PCR (qPCR) and Western blotting can be used to measure the expression levels of known drug transporters and the drug's target enzyme.
-
Sequencing of the Target Gene: Sequencing the gene encoding the target enzyme can identify potential mutations that confer resistance.
-
Pathway Analysis: Phospho-proteomic arrays and other pathway analysis tools can help identify activated bypass signaling pathways.
-
Intracellular Drug Accumulation Assays: Using radiolabeled or fluorescently tagged this compound can help determine if reduced intracellular drug concentration is a contributing factor to resistance.
Q4: What strategies can be employed to overcome this compound resistance?
Several strategies can be explored to overcome resistance to this compound:
-
Combination Therapy: Combining this compound with an inhibitor of a bypass signaling pathway or a drug that blocks efflux pumps can restore sensitivity.[6]
-
Development of Next-Generation Inhibitors: Designing novel inhibitors that can effectively bind to the mutated target enzyme is a potential long-term strategy.
-
Targeting Downstream Effectors: Identifying and targeting key downstream molecules in the signaling pathway affected by this compound can be an effective alternative.
-
Immunotherapy: Combining this compound with immune checkpoint inhibitors could enhance the anti-tumor immune response and help overcome resistance.[7]
Troubleshooting Guides
Problem: Decreased sensitivity to this compound in my cell line.
| Possible Cause | Suggested Solution |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response curve and calculate the IC50 value for this compound in your cell line and compare it to the parental, sensitive line. A significant increase in the IC50 value confirms resistance. 2. Investigate Mechanisms: Follow the steps outlined in "Q3: How can I determine the mechanism of resistance in my cell line?" to identify the underlying cause of resistance. |
| Suboptimal Experimental Conditions | 1. Verify Drug Potency: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. 2. Optimize Cell Culture Conditions: Ensure cells are healthy, in the logarithmic growth phase, and plated at the optimal density. 3. Check for Contamination: Regularly test cell lines for mycoplasma or other contaminants that could affect experimental outcomes. |
| Cell Line Heterogeneity | 1. Perform Single-Cell Cloning: Isolate and expand single-cell clones from the resistant population to obtain a more homogenous cell line for further investigation. 2. Characterize Subclones: Assess the level of resistance in individual clones to understand the heterogeneity of the resistant population. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Parental (Sensitive) IC50 (nM) | Resistant Subclone 1 IC50 (nM) | Resistant Subclone 2 IC50 (nM) |
| Hypothetical Cancer Line A | 10 | >1000 | >1000 |
| Hypothetical Cancer Line B | 25 | 850 | 1200 |
Table 2: Gene Expression Changes in this compound-Resistant Cells
| Gene | Fold Change in Resistant vs. Sensitive Cells (mRNA) | Protein Level Change | Potential Role in Resistance |
| ABCB1 (P-gp) | 25-fold increase | Significant Increase | Drug Efflux |
| Target Enzyme X | No significant change | No significant change | Rule out target downregulation |
| AKT (p-Ser473) | Not Applicable | 5-fold increase | Activation of survival pathway |
Key Experimental Protocols
1. Protocol for Determining IC50 Values using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. Remove the culture medium and add fresh medium containing the different concentrations of the drug to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period determined by the cell line's doubling time (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and use a non-linear regression analysis to calculate the IC50 value.
2. Protocol for Western Blotting to Detect Protein Expression
-
Protein Extraction: Lyse cells from both sensitive and resistant lines using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-P-gp, anti-phospho-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Workflow for investigating and overcoming this compound resistance.
Caption: Signaling pathways in this compound action and resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. FTY720 in resistant human epidermal growth factor receptor 2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the therapeutic index of Adalimumab Fosimdesonide
Welcome to the technical support center for Adalimumab Fosimdesonide. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing and troubleshooting their experiments with this novel therapeutic agent. Adalimumab this compound is an innovative biopharmaceutical designed to enhance the therapeutic index of Adalimumab by combining its established anti-TNF-α activity with the anti-inflammatory properties of a corticosteroid, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Adalimumab this compound?
A1: Adalimumab this compound is a bioconjugate that combines two distinct mechanisms of action. The Adalimumab component is a fully human monoclonal antibody that specifically binds to and neutralizes both soluble and transmembrane forms of tumor necrosis factor-alpha (TNF-α).[1][2][3] This prevents TNF-α from interacting with its receptors (TNFR1 and TNFR2), thereby inhibiting the downstream inflammatory signaling cascades, such as the NF-κB and MAPK pathways.[2][4] The this compound component is a corticosteroid that, upon activation, is believed to bind to glucocorticoid receptors, leading to the transrepression of pro-inflammatory genes and the transactivation of anti-inflammatory genes. The synergistic combination of targeted TNF-α inhibition and localized corticosteroid activity is intended to provide enhanced anti-inflammatory efficacy while potentially reducing the systemic side effects associated with each component individually.
Q2: How can I confirm the integrity and purity of my Adalimumab this compound sample?
A2: We recommend a multi-faceted approach to assess the integrity and purity of your sample. Size-exclusion chromatography (SEC-HPLC) can be used to detect aggregation or fragmentation of the antibody conjugate. SDS-PAGE under both reducing and non-reducing conditions will help to visualize the heavy and light chains of the antibody and confirm the overall size of the conjugate. To confirm the presence of both components, you can use a combination of a TNF-α binding ELISA for the Adalimumab portion and a specific assay, such as mass spectrometry, to detect the this compound moiety.
Q3: My in vitro cell-based assay shows lower than expected potency. What are the possible causes?
A3: Several factors could contribute to lower than expected potency in cell-based assays:
-
Cell Line Sensitivity: Ensure the cell line you are using (e.g., L929 for TNF-α cytotoxicity assay) is sensitive to TNF-α and that the glucocorticoid receptor is expressed and functional if you are assessing the this compound activity.
-
Reagent Quality: Verify the activity of your recombinant TNF-α and other critical reagents.
-
Assay Conditions: Optimize cell density, incubation times, and the concentration of Adalimumab this compound.
-
Sample Integrity: As mentioned in Q2, confirm the integrity of your sample. Aggregation can reduce the effective concentration of the active monomeric form.
-
Prodrug Activation (if applicable): If this compound is a prodrug, ensure that the necessary enzymatic activity is present in your cell culture system to cleave and activate the corticosteroid.
Q4: I am observing unexpected off-target effects in my in vivo model. What should I investigate?
A4: Unexpected off-target effects could arise from several sources:
-
Immunogenicity: The conjugate, although designed with a fully human antibody, could still elicit an anti-drug antibody (ADA) response, which might lead to altered pharmacokinetics and unexpected effects.[5] Consider performing an ADA assay.
-
Systemic Corticosteroid Exposure: While designed for targeted delivery, some systemic release of the corticosteroid may occur. Measure systemic corticosteroid levels and compare them to a control group receiving a systemic corticosteroid.
-
Animal Model Specifics: The specific animal model used may have unique sensitivities or metabolic pathways that affect the conjugate's behavior.
-
Formulation Issues: Ensure the formulation buffer is appropriate for your animal model and is not causing any adverse reactions.
Troubleshooting Guides
Troubleshooting Poor Yield or Aggregation during Purification
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Inefficient conjugation reaction. | Optimize the molar ratio of Adalimumab to this compound linker. Adjust reaction pH and temperature. |
| Loss during purification steps. | Use a purification resin with high binding capacity for antibodies. Optimize elution conditions to minimize protein loss. | |
| High Levels of Aggregation | Harsh conjugation conditions. | Perform conjugation at a lower temperature. Use a less hydrophobic linker if possible. |
| Inappropriate buffer conditions. | Screen different buffer pH and excipients (e.g., arginine, polysorbate) to find conditions that minimize aggregation. | |
| Freeze-thaw instability. | Aliquot the purified conjugate and store at the recommended temperature. Avoid repeated freeze-thaw cycles. |
Troubleshooting Inconsistent Results in Functional Assays
| Problem | Possible Cause | Suggested Solution |
| High Variability in TNF-α Neutralization Assay | Inconsistent TNF-α activity. | Use a freshly prepared or well-characterized lot of recombinant TNF-α. Include a standard Adalimumab control in every assay. |
| Cell plating inconsistency. | Ensure uniform cell seeding density across all wells. | |
| Lack of Dose-Response for Corticosteroid Activity | Insufficient glucocorticoid receptor expression. | Use a cell line known to have high and functional glucocorticoid receptor expression. |
| Inefficient cleavage of the prodrug (if applicable). | Pre-incubate the conjugate with an appropriate enzyme or in a cellular environment that facilitates cleavage before adding to the assay. | |
| Discrepancy between Binding and Functional Assays | Steric hindrance from the conjugate. | The this compound moiety might partially block the TNF-α binding site. Compare binding kinetics with unconjugated Adalimumab using techniques like Surface Plasmon Resonance (SPR). |
Experimental Protocols
Protocol 1: TNF-α Neutralization Assay (L929 Cytotoxicity Assay)
Objective: To determine the ability of Adalimumab this compound to neutralize the cytotoxic effect of TNF-α on L929 murine fibroblast cells.
Materials:
-
L929 cells (ATCC CCL-1)
-
DMEM with 10% FBS
-
Recombinant human TNF-α
-
Actinomycin D
-
Adalimumab this compound and Adalimumab standard
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
Methodology:
-
Seed L929 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of Adalimumab this compound and the Adalimumab standard.
-
In a separate plate, pre-incubate the serially diluted samples with a fixed, sub-lethal concentration of TNF-α (e.g., 1 ng/mL) for 1 hour at 37°C.
-
Add Actinomycin D to the L929 cells to a final concentration of 1 µg/mL.
-
Transfer the pre-incubated TNF-α/sample mixtures to the corresponding wells of the L929 cell plate.
-
Include controls for cells alone, cells with TNF-α and Actinomycin D (maximum killing), and cells with Actinomycin D alone.
-
Incubate the plate for 24 hours at 37°C.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of the test article.
Protocol 2: Glucocorticoid Receptor (GR) Activation Assay
Objective: To measure the ability of the this compound component of the conjugate to activate the glucocorticoid receptor.
Materials:
-
HEK293 cells stably expressing a glucocorticoid response element (GRE) driving a reporter gene (e.g., luciferase).
-
DMEM with 10% charcoal-stripped FBS.
-
Adalimumab this compound and a corticosteroid standard (e.g., Dexamethasone).
-
Reporter gene assay system (e.g., Luciferase Assay System).
-
96-well cell culture plates.
Methodology:
-
Seed the GR-reporter HEK293 cells in a 96-well plate at an appropriate density and incubate overnight.
-
Prepare serial dilutions of Adalimumab this compound and the corticosteroid standard in charcoal-stripped serum-containing media.
-
Replace the media on the cells with the media containing the serially diluted samples.
-
Include a vehicle control.
-
Incubate for 18-24 hours at 37°C.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence) according to the manufacturer's protocol.
-
Calculate the EC50 value by plotting the reporter activity against the log concentration of the test article.
Visualizations
Caption: Experimental workflow for the characterization of Adalimumab this compound.
Caption: Dual mechanism of Adalimumab this compound targeting TNF-α and GR pathways.
References
- 1. Adalimumab - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of action of Adalimumab? [synapse.patsnap.com]
- 3. Drug focus: adalimumab in the treatment of moderate to severe psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. opalbiopharma.com [opalbiopharma.com]
- 5. In Vitro ELISA and Cell-Based Assays Confirm the Low Immunogenicity of VNAR Therapeutic Constructs in a Mouse Model of Human RA: An Encouraging Milestone to Further Clinical Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Fosimdesonide purification and characterization challenges
Welcome to the technical support center for the purification and characterization of fosimdesonide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during experimental work with this potent immunomodulator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
A1: this compound is a potent small molecule immunomodulator, notable as the payload component of the antibody-drug conjugate (ADC), adalimumab this compound.[1][2][3] Its complex structure includes a linker for conjugation to a monoclonal antibody. Key chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C49H61N4O15PS | [2] |
| Molecular Weight | 1009.07 g/mol | [2] |
| General Description | Potent immunomodulator with anti-inflammatory activity. | [1][2][3] |
| Structural Features | Contains multiple functional groups including a phosphoramidite, a thioether, and peptide bonds, contributing to its complexity and potential for impurities. | [2] |
Q2: What are the primary challenges in purifying this compound?
A2: The main challenges in purifying this compound and similar ADC linker-payloads stem from their complex structure and physicochemical properties. These include:
-
Structural Complexity: The presence of multiple functional groups can lead to a variety of synthesis-related impurities that are structurally similar to the parent compound, making separation difficult.[4]
-
Poor Solubility: The payload component of this compound is largely non-polar, which can result in poor solubility in aqueous solutions, complicating purification and handling.[4]
-
Stability Issues: The molecule may be sensitive to pH, temperature, and light, potentially leading to degradation during purification and storage.
-
Removal of Contaminants: Ensuring the complete removal of residual solvents, unreacted starting materials, and by-products from the synthesis is critical.[5]
Q3: Which analytical techniques are recommended for characterizing this compound?
A3: A multi-faceted approach is necessary for the comprehensive characterization of this compound. Key recommended techniques include:
-
High-Performance Liquid Chromatography (HPLC): Primarily used to assess purity and quantify impurities. Reverse-phase HPLC (RP-HPLC) is a common method.
-
Mass Spectrometry (MS): Used for molecular weight confirmation and identification of impurities and degradation products, often coupled with HPLC (LC-MS).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of the molecule and for identifying and characterizing impurities.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The standard method for the analysis of residual solvents.[1][9]
Troubleshooting Guides
Purification Troubleshooting
This guide addresses common issues encountered during the purification of this compound, particularly using preparative HPLC.
| Issue | Possible Causes | Suggested Solutions |
| Poor Peak Shape (Tailing or Fronting) in HPLC | - Column overload- Inappropriate mobile phase pH- Column degradation | - Reduce the sample load.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Replace the column if it has degraded. |
| Low Recovery of this compound | - Precipitation on the column due to poor solubility- Adsorption to the column matrix- Degradation during purification | - Increase the proportion of organic solvent in the mobile phase.- Use a different stationary phase or add a competing agent to the mobile phase.- Ensure the purification process is conducted at a suitable temperature and pH to minimize degradation. |
| Co-elution of Impurities | - Insufficient resolution of the chromatographic method | - Optimize the HPLC gradient to improve separation.- Try a different column with a different selectivity.- Consider using an orthogonal purification technique, such as normal-phase chromatography. |
| Inconsistent Retention Times | - Changes in mobile phase composition- Fluctuation in column temperature- Air bubbles in the system | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a consistent temperature.- Degas the mobile phase and purge the HPLC system.[10] |
Characterization Troubleshooting
This guide provides solutions for common problems during the analytical characterization of this compound.
| Issue | Possible Causes | Suggested Solutions |
| Extra Peaks in HPLC Chromatogram | - Presence of impurities or degradation products- Contamination from solvent or glassware | - Use LC-MS to identify the mass of the unknown peaks.- Perform forced degradation studies to see if the peaks correspond to known degradants.- Analyze a blank injection to rule out solvent contamination. |
| Inaccurate Mass in MS | - Incorrect calibration of the mass spectrometer- Formation of adducts (e.g., sodium, potassium) | - Recalibrate the mass spectrometer.- Analyze the data for common adducts and adjust the interpretation accordingly. |
| Complex or Uninterpretable NMR Spectrum | - Presence of multiple conformers in solution- Sample degradation in the NMR solvent- Insufficient sample concentration | - Acquire the spectrum at a different temperature to potentially coalesce conformers.- Use a freshly prepared sample and acquire the spectrum promptly.- Increase the sample concentration or the number of scans. |
| High Levels of Residual Solvents in GC-MS | - Inefficient drying of the purified compound | - Optimize the lyophilization or drying process to ensure complete solvent removal.[11][12] |
Experimental Protocols
Reverse-Phase HPLC Purification of this compound
This protocol provides a general method for the purification of this compound using preparative RP-HPLC.
Instrumentation:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic Acid (FA), HPLC grade
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ACN).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or FA) in Water
-
Mobile Phase B: 0.1% TFA (or FA) in ACN
-
-
Chromatographic Conditions:
-
Flow Rate: 20 mL/min
-
Detection: 280 nm
-
Gradient:
Time (min) % B 0 30 30 70 35 100 40 100 41 30 | 50 | 30 |
-
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Post-Purification: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization.
Purity and Impurity Profiling by HPLC-MS
This protocol describes a typical method for analyzing the purity of this compound and identifying impurities.
Instrumentation:
-
Analytical HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap)
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm)
Reagents:
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA), LC-MS grade
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in 50:50 ACN:Water.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
-
Chromatographic and MS Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % B 0 20 20 80 25 95 30 95 31 20 | 35 | 20 |
-
MS Detection: Positive ion mode, scanning a mass range of m/z 100-1500.
-
Structural Characterization by NMR Spectroscopy
This protocol outlines the general steps for acquiring 1D and 2D NMR spectra for structural confirmation.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
Standard 5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3)
-
This compound sample (5-10 mg)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of the chosen deuterated solvent.
-
1D NMR Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton signals.
-
Acquire a ¹³C NMR spectrum and a DEPT-135 spectrum to identify the different types of carbon atoms.
-
-
2D NMR Acquisition:
-
Acquire a COSY spectrum to establish proton-proton correlations.
-
Acquire an HSQC spectrum to correlate protons with their directly attached carbons.
-
Acquire an HMBC spectrum to identify long-range proton-carbon correlations, which is crucial for assigning the complex structure.
-
-
Data Analysis: Integrate and analyze the spectra to confirm the structure of this compound and identify any impurities.
Data Presentation
The following tables provide examples of how to structure quantitative data for this compound analysis.
Table 1: Purity Analysis of this compound Batches by HPLC
| Batch ID | Retention Time (min) | Peak Area (%) | Relative Retention Time (RRT) |
| FOS-001 | 15.2 | 98.5 | 1.00 |
| 12.8 | 0.8 | 0.84 | |
| 16.5 | 0.7 | 1.09 | |
| FOS-002 | 15.3 | 99.1 | 1.00 |
| 12.9 | 0.5 | 0.84 | |
| 16.6 | 0.4 | 1.08 |
Table 2: Common Process-Related Impurities Identified by LC-MS
| Impurity | RRT | [M+H]⁺ (Observed) | Potential Source |
| Impurity A | 0.84 | 850.4 | Incomplete coupling of the peptide linker |
| Impurity B | 1.09 | 1025.1 | Oxidation of the thioether linkage |
| Impurity C | 0.95 | 950.5 | Hydrolysis of an amide bond |
Table 3: Residual Solvent Analysis by GC-MS
| Solvent | Concentration (ppm) | ICH Limit (ppm) | Status |
| Dichloromethane | 50 | 600 | Pass |
| Acetonitrile | 25 | 410 | Pass |
| Dimethylformamide | < 10 | 880 | Pass |
Visualizations
Caption: Experimental workflow for this compound synthesis, purification, and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. What’s Involved in Designing Effective Lyophilization Cycles? | Sharp Services [sharpservices.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Determination of residual solvents in pharmaceuticals by thermal desorption-GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Residual Solvent Analysis Information | Thermo Fisher Scientific - IL [thermofisher.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. pci.com [pci.com]
- 12. LYOPHILIZATION - Lyo 101: Challenges & Solutions in Lyophilization Cycle Development [drug-dev.com]
Technical Support Center: Fosimdesonide ADC Aggregation Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the aggregation of Fosimdesonide Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound ADC and why is aggregation a concern?
A1: this compound ADC, also known as Adalimumab this compound, is an antibody-drug conjugate that combines the anti-inflammatory properties of the glucocorticoid receptor agonist this compound with the targeting specificity of the monoclonal antibody Adalimumab, which binds to Tumor Necrosis Factor-alpha (TNF-α).[1][2] Aggregation, the formation of higher-order protein structures, is a critical quality attribute for all biotherapeutics, including ADCs.[3][4][5] For this compound ADC, aggregation can lead to a loss of efficacy, altered pharmacokinetics, and an increased risk of immunogenicity.[6][7]
Q2: What are the primary causes of this compound ADC aggregation?
A2: The aggregation of this compound ADC can be influenced by several factors:
-
Increased Hydrophobicity: The conjugation of the relatively hydrophobic this compound payload and linker to the Adalimumab antibody increases the overall hydrophobicity of the ADC, promoting self-association to minimize exposure to the aqueous environment.[6][8][9]
-
High Drug-to-Antibody Ratio (DAR): Adalimumab this compound has a DAR of 4.[2] Higher DARs can increase the propensity for aggregation due to the increased number of hydrophobic small molecules on the antibody surface.[6][10]
-
Environmental Stress: Factors such as temperature fluctuations, freeze-thaw cycles, pH shifts, and exposure to light can induce conformational changes in the antibody, leading to aggregation.[3][5][6][11]
-
Formulation and Storage: Improper formulation, including the absence of stabilizing excipients, and inappropriate storage conditions can contribute to the formation of aggregates over time.[6][12]
Q3: Which analytical techniques are recommended for assessing this compound ADC aggregation?
A3: A multi-pronged approach using orthogonal techniques is recommended for a comprehensive assessment of ADC aggregation.[13][14] The most common and effective methods include:
-
Size Exclusion Chromatography (SEC): Considered the industry standard for quantifying aggregates (dimers, trimers, and higher molecular weight species).[3][4][5][6]
-
Dynamic Light Scattering (DLS): A rapid, non-invasive technique for determining the size distribution of particles in solution and detecting the presence of aggregates.[9][15][16]
-
Analytical Ultracentrifugation (AUC): A powerful method for characterizing the size, shape, and distribution of macromolecules and their aggregates in solution without the potential for interactions with a stationary phase.[17][18][19][20]
Troubleshooting Guides
Issue 1: Unexpected peaks or poor resolution in Size Exclusion Chromatography (SEC)
| Potential Cause | Troubleshooting Step |
| Non-specific interactions with the column matrix | The hydrophobic nature of the this compound payload can lead to interactions with the SEC column material, causing peak tailing or broadening.[4][8] Solution: Optimize the mobile phase by adding organic modifiers (e.g., acetonitrile, isopropanol) or increasing the salt concentration to minimize these interactions.[4][5] |
| On-column aggregation/dissociation | The experimental conditions of the SEC run (e.g., mobile phase composition, pressure) might be inducing changes in the aggregation state of the this compound ADC. Solution: Use an orthogonal technique like Analytical Ultracentrifugation (AUC) to confirm the aggregation state in the sample's native formulation buffer.[18] |
| Inappropriate column selection | The pore size of the SEC column may not be suitable for resolving the monomeric ADC from its aggregates. Solution: Select a column with a pore size appropriate for the molecular weight of the this compound ADC (Adalimumab is ~148 kDa, so the ADC is slightly larger) and its expected aggregates. |
Issue 2: High polydispersity or inconsistent results in Dynamic Light Scattering (DLS)
| Potential Cause | Troubleshooting Step |
| Sample contamination | Dust or other particulate matter in the sample can interfere with DLS measurements, leading to high polydispersity and inaccurate results. Solution: Filter the sample through a low-binding, 0.22 µm filter before analysis. Ensure cuvettes are scrupulously clean. |
| Presence of large, unstable aggregates | A high polydispersity index (PDI > 0.2) can indicate a heterogeneous sample with a wide range of aggregate sizes.[9] Solution: Confirm the presence of large aggregates with a visual inspection or by using a complementary technique like SEC. Consider sample preparation steps to remove very large aggregates if they are not the focus of the analysis. |
| Inappropriate concentration | The concentration of the this compound ADC may be too high, leading to multiple scattering events, or too low, resulting in a poor signal-to-noise ratio. Solution: Perform a concentration series to determine the optimal concentration range for your specific DLS instrument and sample. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Quantitation of this compound ADC Aggregates
Objective: To separate and quantify the monomeric, aggregated, and fragmented species of this compound ADC based on their hydrodynamic radius.
Materials:
-
This compound ADC sample
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å or similar)[3]
-
HPLC or UHPLC system with a UV detector
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer. An organic modifier may be needed.[4]
-
Sample vials
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the this compound ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample if necessary.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. The monomeric ADC will elute as the main peak, with aggregates eluting earlier (at a lower retention volume) and fragments eluting later.
-
Data Analysis: Integrate the peak areas of the monomer, aggregates, and any fragments. Calculate the percentage of each species relative to the total peak area.
Data Summary Table:
| Species | Retention Time (min) | Peak Area | % of Total Area |
| High Molecular Weight Species (Aggregates) | e.g., 8.5 | ||
| Monomer | e.g., 10.2 | ||
| Low Molecular Weight Species (Fragments) | e.g., 12.1 |
Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis
Objective: To determine the hydrodynamic radius (Rh) and polydispersity of this compound ADC in solution.
Materials:
-
This compound ADC sample
-
DLS instrument
-
Low-volume cuvette
-
Filtration device (0.22 µm)
Procedure:
-
Instrument Setup: Set the instrument parameters, including temperature and measurement angle.
-
Sample Preparation: Filter a sufficient volume of the this compound ADC sample directly into a clean cuvette.
-
Measurement: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature. Perform multiple measurements to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the size distribution, average hydrodynamic radius (Rh), and polydispersity index (PDI).
Data Summary Table:
| Parameter | Value | Interpretation |
| Average Hydrodynamic Radius (Rh) | e.g., in nm | Indicates the average size of the particles in solution. |
| Polydispersity Index (PDI) | e.g., 0.05 - 0.7 | A PDI < 0.2 generally indicates a monodisperse sample, while a higher PDI suggests a heterogeneous sample with multiple species.[9] |
Visualizations
Caption: Workflow for assessing this compound ADC aggregation.
Caption: Troubleshooting logic for inconsistent ADC aggregation results.
References
- 1. Adalimumab this compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 3. agilent.com [agilent.com]
- 4. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. lcms.cz [lcms.cz]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 8. agilent.com [agilent.com]
- 9. pharmtech.com [pharmtech.com]
- 10. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 11. Photoinduced aggregation of a model antibody-drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. Biosimilar antibody drug conjugates: considerations of higher order structure and aggregation - GaBIJ [gabi-journal.net]
- 15. DLS (Dynamic Light Scattering) Analysis of Antibody Drugs | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Dynamic Light Scattering (DLS) - Creative Proteomics [creative-proteomics.com]
- 17. A critical review of analytical ultracentrifugation and field flow fractionation methods for measuring protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of analytical ultracentrifugation in assessing the aggregation of protein biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kbibiopharma.com [kbibiopharma.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Adalimumab Fosimdesonide Immunogenicity
Welcome to the Adalimumab Fosimdesonide Immunogenicity Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the immunogenic potential of adalimumab this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is immunogenicity in the context of Adalimumab this compound?
Immunogenicity is the propensity of a therapeutic protein, such as adalimumab this compound, to elicit an unwanted immune response in the host. This response can lead to the formation of anti-drug antibodies (ADAs). The development of ADAs can have significant clinical consequences, including reduced drug efficacy due to neutralization of the drug's activity or enhanced clearance of the drug from circulation. In some cases, it can also lead to adverse events like infusion reactions.
Q2: Why is it crucial to monitor immunogenicity during drug development?
Monitoring immunogenicity is a critical aspect of drug development for several reasons:
-
Efficacy: The presence of ADAs, particularly neutralizing antibodies (NAbs), can diminish the therapeutic effect of adalimumab this compound.
-
Safety: The formation of immune complexes (drug-ADA) can potentially lead to adverse events.
-
Pharmacokinetics: ADAs can alter the pharmacokinetic profile of the drug, often leading to accelerated clearance.[1][2]
-
Regulatory Requirements: Regulatory agencies like the FDA and EMA require a thorough assessment of immunogenicity for the approval of biological therapeutics.[3][4]
Q3: What are the primary strategies to reduce the immunogenicity of Adalimumab this compound?
Several strategies can be employed to mitigate the immunogenicity of therapeutic proteins:
-
Concomitant Immunosuppressive Therapy: Co-administration with immunosuppressants, such as methotrexate (B535133) (MTX), has been shown to significantly reduce the incidence of ADAs against anti-TNF biologics like adalimumab.[5][6][7] MTX is considered the standard of care for mitigating immunogenicity in this context.[5]
-
Dose Optimization: In some instances, dose escalation may help overcome the effects of ADAs, although this needs to be carefully evaluated.
-
Protein Engineering: While adalimumab is a fully human monoclonal antibody, which generally reduces immunogenicity compared to chimeric or humanized antibodies, even fully human antibodies can elicit an immune response. Future strategies may involve engineering the protein to remove potential T-cell epitopes.
-
Formulation: The formulation of the drug product can also influence its immunogenic potential.
Q4: What are the common assay formats for detecting anti-drug antibodies (ADAs)?
A variety of immunoassay formats are used to detect ADAs, each with its own advantages and limitations. The most common include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Bridging ELISAs are frequently used for ADA detection.[8][9]
-
Radioimmunoassay (RIA): Another common method for ADA detection.[8][9]
-
Electrochemiluminescence (ECL) Immunoassay: This platform is known for its high sensitivity and drug tolerance.[1][10]
-
Cytometric Bead Assay: A flow cytometry-based method for quantitative measurement of ADAs.[11]
The choice of assay can significantly impact the reported incidence of ADAs, with incidences for adalimumab ranging from 0% to 87% across different studies and assay types.[8][9][12]
Troubleshooting Guides
Issue 1: High Variability in Anti-Drug Antibody (ADA) Assay Results
| Potential Cause | Troubleshooting Steps |
| Pipetting Error | Ensure pipettes are properly calibrated and use proper pipetting techniques. Thoroughly mix all reagents and samples before use.[13] |
| Inconsistent Sample Handling | Maintain consistent sample preparation and storage conditions. Avoid repeated freeze-thaw cycles. Cover assay plates with sealers during incubations to prevent evaporation and contamination.[13] |
| Matrix Effects | Optimize the assay to minimize interference from components in the sample matrix (e.g., serum or plasma). This may involve sample dilution or the use of specific blocking agents. |
| Drug Interference | The presence of adalimumab this compound in the sample can interfere with ADA detection, leading to false-negative results.[12] Use drug-tolerant assays or protocols that include an acid-dissociation step to break up drug-ADA complexes.[14] |
Issue 2: Weak or No Signal in a Positive Control
| Potential Cause | Troubleshooting Steps |
| Reagent Degradation | Ensure all reagents, including the positive control antibody, are stored correctly and are within their expiration date. Prepare fresh reagents. |
| Incorrect Assay Setup | Double-check the protocol, including incubation times and temperatures, and reagent concentrations. Ensure the plate reader is set to the correct wavelength.[13] |
| Improper Plate Coating | If using an ELISA, ensure the capture antibody (drug) is properly coated on the plate. Consider optimizing coating concentration and incubation time.[13] |
Issue 3: High Background Signal
| Potential Cause | Troubleshooting Steps |
| Non-specific Binding | Increase the number of wash steps and optimize the composition of the wash buffer (e.g., by adding a mild detergent). Try different blocking reagents.[13] |
| Contaminated Reagents | Prepare fresh buffers and filter any buffers containing BSA. |
| High Concentration of Detection Reagent | Reduce the concentration of the secondary or detection antibody.[13] |
Experimental Protocols
Protocol 1: Bridging ELISA for Anti-Adalimumab this compound Antibody Detection
This protocol provides a general framework for a bridging ELISA to detect ADAs. Optimization of concentrations and incubation times will be necessary.
Materials:
-
High-binding 96-well microplates
-
Adalimumab this compound (for coating and detection)
-
Biotinylation reagent
-
Streptavidin-Horseradish Peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Assay diluent (e.g., PBS with 0.5% BSA and 0.05% Tween-20)
-
Positive and negative control samples
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 1-5 µg/mL of Adalimumab this compound in a suitable coating buffer overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Sample Incubation: Add diluted patient samples, positive controls, and negative controls to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Detection Antibody Incubation: Add biotinylated Adalimumab this compound (at an optimized concentration) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Enzyme Conjugate Incubation: Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Development: Add TMB substrate to each well and incubate until sufficient color develops.
-
Stopping the Reaction: Add stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Protocol 2: Competitive Ligand Binding Assay for Neutralizing Antibody (NAb) Detection
This protocol outlines a method to determine if the detected ADAs are neutralizing.
Materials:
-
Materials from Protocol 1
-
Recombinant human TNF-α
Procedure:
-
Sample Pre-incubation: Pre-incubate patient serum samples with a pre-determined concentration of Adalimumab this compound for 1-2 hours at 37°C to allow for ADA-drug binding.
-
Plate Coating: Coat a 96-well plate with recombinant human TNF-α.
-
Washing and Blocking: Wash and block the plate as described in Protocol 1.
-
Incubation with Pre-incubated Samples: Add the pre-incubated sample-drug mixture to the TNF-α coated plate and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Detection of Bound Drug: Detect the amount of Adalimumab this compound bound to the TNF-α using an anti-human IgG-HRP conjugate.
-
Substrate Development and Reading: Proceed with substrate addition, stopping the reaction, and reading the absorbance as in Protocol 1.
Interpretation: A reduction in signal compared to a negative control indicates the presence of neutralizing antibodies, which have prevented Adalimumab this compound from binding to TNF-α.
Visualizations
Caption: Simplified signaling pathway of the immunogenic response to Adalimumab this compound.
Caption: Tiered approach for immunogenicity testing workflow.
References
- 1. Dynamics and implications of anti-drug antibodies against adalimumab using ultra-sensitive and highly drug-tolerant assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Immunogenicity of TNF-Inhibitors [frontiersin.org]
- 3. Frontiers | Antidrug antibodies to adalimumab do not associate with immunologically related adverse events [frontiersin.org]
- 4. swordbio.com [swordbio.com]
- 5. Pharmacological strategies for mitigating anti-TNF biologic immunogenicity in rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological strategies for mitigating anti-TNF biologic immunogenicity in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methotrexate effect on immunogenicity and long-term maintenance of adalimumab in axial spondyloarthritis: a multicentric randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Immunoassay methods used in clinical studies for the detection of anti‐drug antibodies to adalimumab and infliximab - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adalimumab and Antibodies to Adalimumab Quantitation | Test Fact Sheet [arupconsult.com]
- 11. raybiotech.com [raybiotech.com]
- 12. academic.oup.com [academic.oup.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. Validation of a Drug-Resistant Anti-Adalimumab Antibody Assay to Monitor Immunogenicity in the Presence of High Concentrations of Adalimumab | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Validating Fosimdesonide-TNF-α Engagement in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fosimdesonide, an immunomodulatory agent, is recognized as a tumor necrosis factor-alpha (TNF-α) inhibitor[1]. Validating the direct interaction between a therapeutic agent and its intended target within a cellular environment is a critical step in drug development. This guide provides a comparative overview of modern techniques to confirm and quantify the engagement of this compound with its target, TNF-α, in cells. The methodologies described are supported by established principles in drug-target validation[2][3].
Core Methodologies for Target Engagement
Several robust methods can be employed to demonstrate that this compound directly binds to TNF-α in a cellular milieu. The primary techniques discussed in this guide are the Cellular Thermal Shift Assay (CETSA), Immunoprecipitation coupled with Mass Spectrometry (IP-MS), and Affinity Purification-Mass Spectrometry (AP-MS). Each approach offers distinct advantages and is suited for different stages of the drug development pipeline, from initial hit validation to detailed mechanistic studies.
Comparison of Target Validation Methods
The selection of an appropriate target engagement assay depends on various factors, including the specific research question, available resources, and the desired throughput. The following table summarizes the key characteristics of the discussed methods.
| Feature | Cellular Thermal Shift Assay (CETSA) | Immunoprecipitation-Mass Spectrometry (IP-MS) | Affinity Purification-Mass Spectrometry (AP-MS) |
| Principle | Ligand-induced thermal stabilization of the target protein[4][5]. | Co-isolation of the drug-bound target protein using a target-specific antibody[6][7]. | Capture of the target protein using an immobilized drug molecule[8][9]. |
| Labeling Requirement | Label-free for the drug and target[4]. | Label-free for the drug. | Requires chemical modification of the drug for immobilization[8]. |
| Throughput | Can be adapted for high-throughput screening (HTS)[10]. | Lower throughput, suitable for hypothesis-driven studies. | Moderate throughput. |
| Quantitative Data | Provides EC50 values for target engagement[4]. | Semi-quantitative to quantitative with methods like SILAC or iTRAQ[9]. | Can provide relative quantification of binding partners. |
| Primary Application | Target engagement confirmation, dose-response studies, and screening[10][11]. | Identification of direct and indirect binding partners in a physiological context. | Target identification and validation, off-target profiling[9]. |
| Key Advantage | Measures target engagement in intact cells without genetic modification[2]. | Captures native protein complexes. | Can identify unknown targets of a compound. |
| Key Limitation | Not all proteins exhibit a significant thermal shift; requires specific antibodies for detection[4]. | Dependent on the availability and specificity of a high-quality antibody. | Immobilization of the drug may alter its binding properties[9]. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are generalized and should be optimized for the specific cell line and experimental conditions.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a physiological setting by measuring the change in thermal stability of a target protein upon ligand binding[2][5].
Experimental Workflow:
Caption: CETSA experimental workflow for this compound.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a human monocytic cell line like THP-1 that expresses TNF-α) to 80-90% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time.
-
-
Cell Lysis and Heat Treatment:
-
Harvest the cells and resuspend them in a suitable lysis buffer.
-
Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Separation and Detection:
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble TNF-α in each sample by Western blotting using a specific anti-TNF-α antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble TNF-α against the temperature for both this compound-treated and vehicle-treated samples to generate melting curves. A shift in the melting curve indicates target engagement.
-
For isothermal dose-response CETSA, treat cells with a range of this compound concentrations at a fixed temperature to determine the EC50 of target engagement[4].
-
Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS is a classic technique to identify protein-protein interactions and can be adapted to validate drug-target engagement by demonstrating the presence of the drug in a complex with its target protein.
Signaling Pathway Context:
Caption: Simplified TNF-α signaling pathway inhibited by this compound.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells under non-denaturing conditions to preserve protein complexes.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-TNF-α antibody to capture TNF-α and its binding partners.
-
Add protein A/G beads to pull down the antibody-protein complexes[12].
-
-
Elution and Digestion:
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Digest the proteins into peptides using trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins in the complex by searching the MS/MS data against a protein database.
-
The presence of TNF-α in the immunoprecipitate from this compound-treated cells, potentially with altered interacting partners compared to the control, validates target engagement.
-
Affinity Purification-Mass Spectrometry (AP-MS)
In AP-MS, a modified version of the drug is used as "bait" to capture its protein targets from a cell lysate.
Experimental Workflow:
Caption: Affinity Purification-Mass Spectrometry (AP-MS) workflow.
Protocol:
-
Bait Preparation:
-
Synthesize a derivative of this compound with a linker for immobilization.
-
Covalently attach the modified this compound to beads (e.g., sepharose or magnetic beads)[9].
-
-
Affinity Purification:
-
Prepare a cell lysate from a relevant cell line.
-
Incubate the lysate with the this compound-conjugated beads. As a control, use beads without the drug or beads with an inactive analog.
-
-
Elution and Protein Identification:
-
Wash the beads extensively to remove proteins that bind non-specifically.
-
Elute the specifically bound proteins, often by using a denaturing agent or by competing with an excess of free this compound.
-
Identify the eluted proteins by mass spectrometry. The specific enrichment of TNF-α on the this compound beads compared to the control beads confirms the interaction.
-
Conclusion
Validating the engagement of this compound with TNF-α in a cellular context is achievable through multiple orthogonal approaches. CETSA offers a label-free method to quantify target engagement in intact cells, while IP-MS and AP-MS provide powerful tools for confirming the interaction and identifying other components of the protein complex. The choice of method will be guided by the specific experimental goals, with each technique providing valuable and complementary information to build a comprehensive understanding of this compound's mechanism of action.
References
- 1. Adalimumab this compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. How are target proteins identified for drug discovery? [synapse.patsnap.com]
- 9. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Cross-Linking-Aided Immunoprecipitation/Mass Spectrometry Workflow Reveals Extensive Intracellular Trafficking in Time-Resolved, Signal-Dependent Epidermal Growth Factor Receptor Proteome - PMC [pmc.ncbi.nlm.nih.gov]
Fosimdesonide and Dexamethasone: A Comparative Analysis of Anti-Inflammatory Potency
In the landscape of anti-inflammatory therapeutics, a novel glucocorticoid receptor modulator (GRM), fosimdesonide, has emerged as a potent payload in an antibody-drug conjugate (ADC) strategy. This guide provides a detailed comparison of the anti-inflammatory potency of this compound with the well-established synthetic corticosteroid, dexamethasone (B1670325), tailored for researchers, scientists, and drug development professionals.
Executive Summary
This compound is the active glucocorticoid receptor (GR) modulating payload of the investigational antibody-drug conjugate, ABBV-154. This ADC is designed for targeted delivery of the GRM to cells expressing transmembrane tumor necrosis factor (TNF), thereby aiming to enhance anti-inflammatory efficacy at the site of inflammation while minimizing systemic corticosteroid side effects. While direct head-to-head in vivo comparative studies between free this compound and dexamethasone are not publicly available, in vitro data on a closely related GRM developed by the same research group for a similar ADC (ABBV-3373) provides valuable insights into its relative potency. This analysis, therefore, draws upon this surrogate data to benchmark the anti-inflammatory potential of the this compound class of molecules against dexamethasone.
Data Presentation: In Vitro Potency and Receptor Binding
The anti-inflammatory activity of glucocorticoids is primarily mediated through their binding to the glucocorticoid receptor, leading to the transrepression of pro-inflammatory transcription factors such as NF-κB. The potency of these compounds can be quantified by their half-maximal inhibitory concentration (IC50) in cellular assays and their binding affinity to the glucocorticoid receptor.
| Compound | Glucocorticoid Receptor (GR) Binding Affinity (IC50, nM) | NF-κB Reporter Gene Assay (IC50, nM) |
| GRM Payload of ABBV-3373 (surrogate for this compound) | 0.2 | 0.1 |
| Dexamethasone | 7.9 | 1.1 |
| Data derived from in vitro assays on a closely related glucocorticoid receptor modulator developed for the ADC ABBV-3373. |
The data indicates that the GRM payload exhibits a significantly higher binding affinity for the glucocorticoid receptor and greater potency in inhibiting NF-κB activity in vitro compared to dexamethasone.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of both this compound and dexamethasone are rooted in their interaction with the glucocorticoid receptor signaling pathway, leading to the modulation of gene expression.
The experimental workflow to determine the comparative potency of these compounds typically involves in vitro cell-based assays.
Experimental Protocols
Glucocorticoid Receptor (GR) Competitive Binding Assay
This assay determines the relative affinity of a test compound for the glucocorticoid receptor by measuring its ability to displace a radiolabeled or fluorescently labeled GR ligand.
Materials:
-
Purified recombinant human glucocorticoid receptor
-
Radiolabeled dexamethasone (e.g., [³H]dexamethasone) or a fluorescent GR ligand
-
Test compounds (this compound surrogate and Dexamethasone)
-
Assay buffer (e.g., Tris-based buffer with additives to stabilize the receptor)
-
Filter plates and scintillation counter (for radiolabeled assay) or microplate reader with fluorescence polarization capabilities.
Protocol:
-
Prepare serial dilutions of the unlabeled test compounds and dexamethasone.
-
In a multi-well plate, combine the purified GR, the labeled GR ligand at a fixed concentration, and the various concentrations of the test compounds or unlabeled dexamethasone.
-
Incubate the mixture to allow the binding to reach equilibrium.
-
Separate the receptor-bound from the free labeled ligand. For radiolabeled assays, this is typically done by vacuum filtration through filter plates that capture the receptor-ligand complex.
-
Quantify the amount of bound labeled ligand.
-
Generate competition curves by plotting the percentage of bound labeled ligand against the concentration of the unlabeled competitor.
-
Calculate the IC50 value, which is the concentration of the competitor that displaces 50% of the labeled ligand. The binding affinity (Ki) can then be calculated from the IC50 value.
NF-κB Reporter Gene Assay
This assay measures the ability of a compound to inhibit the activity of the pro-inflammatory transcription factor NF-κB.
Materials:
-
A suitable cell line (e.g., HEK293 or a relevant immune cell line) stably transfected with a reporter construct containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase).
-
Cell culture medium and reagents.
-
Test compounds (this compound surrogate and Dexamethasone).
-
An inflammatory stimulus to activate NF-κB (e.g., TNF-α or lipopolysaccharide [LPS]).
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed the reporter cell line in a multi-well plate and allow the cells to adhere.
-
Treat the cells with serial dilutions of the test compounds or dexamethasone for a defined pre-incubation period.
-
Stimulate the cells with the inflammatory agent to activate the NF-κB pathway.
-
After an appropriate incubation time, lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter).
-
Generate dose-response curves by plotting the reporter activity against the concentration of the test compound.
-
Calculate the IC50 value, representing the concentration of the compound that causes a 50% reduction in NF-κB-driven reporter gene expression.
Conclusion
The available in vitro data on a structurally related glucocorticoid receptor modulator suggests that this compound possesses a significantly higher binding affinity for the glucocorticoid receptor and demonstrates greater potency in inhibiting the pro-inflammatory NF-κB pathway when compared to dexamethasone. This enhanced potency at the molecular level is a key attribute for its use as a payload in an antibody-drug conjugate, where targeted delivery aims to maximize therapeutic effect at the site of inflammation while minimizing systemic exposure. Further preclinical and clinical studies on the ABBV-154 ADC will be crucial to fully elucidate the in vivo anti-inflammatory potency and therapeutic window of this compound in a targeted delivery context.
A Comparative Analysis of Fosimdesonide and Other Glucocorticoid Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocorticoids are a cornerstone in the management of inflammatory diseases, but their long-term use is often limited by a range of debilitating side effects. The quest for safer anti-inflammatory therapies has led to the development of selective glucocorticoid receptor modulators (SEGRMs), which aim to dissociate the beneficial anti-inflammatory effects (transrepression) from the detrimental metabolic and endocrine side effects (transactivation). Fosimdesonide, a novel non-steroidal glucocorticoid receptor modulator (GRM), has emerged as a promising candidate in this class. This guide provides an objective comparison of this compound with other notable GRMs and traditional glucocorticoids, supported by available preclinical and clinical experimental data.
Mechanism of Action: The Principle of Dissociation
The therapeutic action of glucocorticoids is mediated through the glucocorticoid receptor (GR). Upon ligand binding, the GR can modulate gene expression through two primary mechanisms:
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This is believed to be the primary mechanism behind the anti-inflammatory effects of glucocorticoids.
-
Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of their expression. This mechanism is associated with many of the undesirable side effects of glucocorticoids, including metabolic dysregulation and osteoporosis.
SEGRMs are designed to preferentially engage in transrepression over transactivation, thereby offering a potentially improved therapeutic index.
Caption: Glucocorticoid Receptor Signaling Pathways.
Comparative Data
This compound has been primarily developed as the payload for antibody-drug conjugates (ADCs), namely ABBV-3373 and ABBV-154, which target the tumor necrosis factor-alpha (TNF-α). This targeted delivery strategy aims to concentrate the GRM at sites of inflammation, further enhancing its therapeutic index. For a comprehensive comparison, we will consider data on the unconjugated this compound payload where available, alongside data for other significant GRMs and traditional glucocorticoids.
In Vitro Glucocorticoid Receptor Binding Affinity and Transactivation/Transrepression Activity
| Compound | GR Binding Affinity (IC50, nM) | Transactivation (GRE-Luciferase, EC50, nM) | Transrepression (NF-κB, IC50, nM) | Reference |
| This compound (Payload 17) | 1.1 | 0.3 (38% efficacy vs. Dex) | 0.03 | [1] |
| Dexamethasone | 3.9 | 0.5 (100% efficacy) | 0.02 | [1] |
| Prednisolone | 16 | 1.8 (100% efficacy) | 0.1 | [2] |
| Vamorolone | Not explicitly stated, but high affinity | Reduced transactivation compared to prednisolone | Retained transrepression | [3][4] |
| Fosdagrocorat (PF-00251802) | High affinity | Partial agonist activity | Potent anti-inflammatory activity | [5] |
Note: Data is compiled from various sources and experimental conditions may differ.
Preclinical In Vivo Efficacy
Mouse Model of Contact Hypersensitivity (CHS)
This model assesses the anti-inflammatory effects of topically or systemically administered compounds on ear swelling induced by a chemical sensitizer.
| Treatment | Dose | Inhibition of Ear Swelling (%) | Reference |
| Mouse anti-TNF GRM ADC (this compound payload) | 10 mg/kg, single dose | Significant inhibition | [1] |
| Dexamethasone | Not directly compared in the same study | Potent inhibitor | [6] |
Mouse Collagen-Induced Arthritis (CIA) Model
This is a widely used model for rheumatoid arthritis, where arthritis is induced by immunization with type II collagen.
| Treatment | Dose | Effect on Arthritis Score | Reference |
| Mouse anti-TNF GRM ADC (this compound payload) | 10 mg/kg, single dose at onset | Complete inhibition for >30 days | [1] |
| Anti-TNF monoclonal antibody | Not specified | Partial inhibition | [1] |
| Prednisolone | Not directly compared in the same study | Dose-dependent reduction | [7] |
Clinical Efficacy and Safety
Rheumatoid Arthritis (RA)
| Compound | Study Phase | Key Efficacy Endpoint | Key Safety Finding | Reference |
| ABBV-3373 (this compound ADC) | Phase 2a | Greater reduction in DAS28-CRP vs. historical adalimumab | Generally similar safety profile to adalimumab; no systemic glucocorticoid effects on serum cortisol | [8][9] |
| Fosdagrocorat (PF-04171327) | Phase 2b | 10 mg and 15 mg doses showed similar efficacy to 10 mg prednisone (B1679067) | Similar safety profile to 5 mg prednisone | [10] |
| Prednisone | Standard of Care | Effective in reducing RA symptoms | Known side effect profile | [10] |
Duchenne Muscular Dystrophy (DMD)
| Compound | Study Phase | Key Efficacy Endpoint | Key Safety Finding | Reference |
| Vamorolone | Pivotal Trial | Improved motor outcomes compared to placebo; similar efficacy to prednisone | Improved safety profile relative to prednisone (better linear growth, less impact on bone turnover) | [11] |
| Prednisone/Prednisolone | Standard of Care | Improves muscle function and delays loss of ambulation | Known side effects including growth stunting and bone fragility | [12] |
Experimental Protocols
Mouse Model of Contact Hypersensitivity (CHS)
Caption: Experimental Workflow for the CHS Model.
Protocol:
-
Sensitization: On day 0, mice are sensitized by the topical application of a hapten (e.g., dinitrofluorobenzene or oxazolone) solution to a shaved area of the abdomen.[6][13]
-
Treatment: Animals are treated with the test compound (e.g., a single intraperitoneal injection of the anti-TNF-GRM ADC) or vehicle control.[1]
-
Challenge: On day 5, a lower concentration of the same hapten is applied to the ears of the mice to elicit an inflammatory response.[6][13]
-
Measurement: Ear swelling is measured 24 hours after the challenge using a caliper, and the difference in ear thickness before and after the challenge is calculated as a measure of inflammation.[6][13]
Mouse Collagen-Induced Arthritis (CIA) Model
Caption: Experimental Workflow for the CIA Model.
Protocol:
-
Primary Immunization: On day 0, mice are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.[14][15]
-
Booster Immunization: On day 21, a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[14][15]
-
Arthritis Development and Scoring: The development of arthritis is monitored, and clinical signs (e.g., paw swelling, erythema) are scored regularly.[16]
-
Treatment: Upon the onset of arthritis, animals are treated with the test compound (e.g., a single intraperitoneal injection of the anti-TNF-GRM ADC) or vehicle control.[1]
-
Outcome Assessment: The severity of arthritis is monitored over time using the clinical scoring system.[1][16]
Conclusion
This compound, particularly when delivered as an antibody-drug conjugate, demonstrates a promising profile as a selective glucocorticoid receptor modulator. Preclinical and early clinical data suggest that it can achieve potent anti-inflammatory effects with a reduced risk of systemic glucocorticoid-related side effects. The targeted delivery approach of ABBV-3373 and ABBV-154 represents a significant advancement in maximizing the therapeutic window of GRMs.
Vamorolone also stands out as a dissociative steroid with a unique mechanism of action, showing a clear benefit in Duchenne muscular dystrophy with an improved safety profile compared to traditional corticosteroids. Fosdagrocorat has also shown promise in rheumatoid arthritis by demonstrating efficacy comparable to prednisone with a better safety profile.
The continued development and investigation of these and other SEGRMs hold the potential to revolutionize the treatment of a wide range of inflammatory and autoimmune diseases by offering the potent efficacy of glucocorticoids without their burdensome side effects. Further head-to-head comparative studies will be crucial to fully elucidate the relative advantages of each of these novel modulators.
References
- 1. Discovery of ABBV-3373, an Anti-TNF Glucocorticoid Receptor Modulator Immunology Antibody Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Vamorolone targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A first-in-human study of the novel immunology antibody-drug conjugate, ABBV-3373, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Glucose kinetics in the collagen-induced arthritis model: an all-in-one model to assess both efficacy and metabolic side effects of glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Experimental Glucocorticoid Receptor Agonists for the Treatment of Asthma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topical glucocorticoids and suppression of contact sensitivity. A mouse bioassay of anti‐inflammatory effects (2006) | O. Bäck | 4 Citations [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Topical glucocorticoids and suppression of contact sensitivity. A mouse bioassay of anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chondrex.com [chondrex.com]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. meliordiscovery.com [meliordiscovery.com]
Adalimumab Fosimdesonide vs. Standard TNF Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Adalimumab Fosimdesonide (ABBV-154), an antibody-drug conjugate, and standard Tumor Necrosis Factor (TNF) inhibitors, exemplified by adalimumab. The information presented is based on available preclinical and clinical data to support research and development in inflammatory diseases.
Executive Summary
Adalimumab this compound (ABBV-154) is an investigational antibody-drug conjugate (ADC) that combines the TNF-α targeting of adalimumab with a glucocorticoid receptor modulator (GRM) payload. This dual mechanism aims to deliver targeted anti-inflammatory effects to cells expressing transmembrane TNF, potentially enhancing efficacy while minimizing systemic glucocorticoid-related side effects[1][2][3][4][5]. Standard TNF inhibitors, such as adalimumab, function by neutralizing soluble and membrane-bound TNF-α, thereby inhibiting its pro-inflammatory signaling cascade.
Phase 2b clinical trial data for Adalimumab this compound in Rheumatoid Arthritis (RA) demonstrated superior efficacy compared to placebo[6][7][8]. However, the clinical development of ABBV-154 was ultimately discontinued (B1498344) as its benefit-risk profile was not considered sufficiently differentiated from existing therapies[2][9]. This guide presents the available efficacy data for Adalimumab this compound and compares it with the established efficacy of standard adalimumab.
Mechanism of Action
Standard TNF Inhibitors (e.g., Adalimumab)
Standard TNF inhibitors like adalimumab are monoclonal antibodies that bind with high affinity to Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. This binding neutralizes both soluble and transmembrane forms of TNF-α, preventing it from interacting with its receptors, TNFR1 and TNFR2. The blockade of TNF-α signaling leads to a downstream reduction in the production of other inflammatory cytokines and mediators, thereby reducing inflammation and joint damage in autoimmune diseases.
Adalimumab this compound (ABBV-154)
Adalimumab this compound is an antibody-drug conjugate where adalimumab is linked to a glucocorticoid receptor modulator (GRM)[3][4][5][10]. This design allows for a dual mechanism of action. The adalimumab component targets the ADC to cells expressing transmembrane TNF-α. Upon binding, the ADC is internalized, and the GRM payload is released intracellularly. The GRM then acts as a potent anti-inflammatory agent by binding to glucocorticoid receptors, leading to the suppression of inflammatory gene expression. This targeted delivery is intended to enhance the anti-inflammatory effect at the site of inflammation while minimizing systemic exposure to the glucocorticoid[1][2][11].
Comparative Efficacy Data
The following tables summarize the available clinical efficacy data for Adalimumab this compound (ABBV-154) in Rheumatoid Arthritis and provide a benchmark for the efficacy of standard adalimumab from a representative Phase 3 clinical trial.
Table 1: Efficacy of Adalimumab this compound (ABBV-154) in Patients with Rheumatoid Arthritis (Phase 2b Study)[6][8]
| Treatment Group (Subcutaneous) | ACR20 Response at Week 12 (%) | ACR50 Response at Week 12 (%) | ACR70 Response at Week 12 (%) |
| Placebo | - | 6.3 | - |
| ABBV-154 40 mg every other week | > Placebo (P < 0.001) | 25.5 | > Placebo |
| ABBV-154 150 mg every other week | > Placebo (P < 0.001) | 37.8 | > Placebo |
| ABBV-154 340 mg every other week | > Placebo (P < 0.001) | 44.4 | > Placebo |
| ABBV-154 340 mg every 4 weeks | > Placebo (P < 0.001) | 33.3 | > Placebo |
Note: Specific percentages for ACR20 and ACR70 for all arms were not fully detailed in the provided search results, but were stated to be significantly higher than placebo for ACR20.
Table 2: Efficacy of Standard Adalimumab in Patients with Rheumatoid Arthritis (Representative Data)
| Treatment Group | ACR20 Response | ACR50 Response | ACR70 Response |
| Adalimumab (40 mg every other week) + MTX | ~60-70% | ~40-50% | ~20-30% |
| Placebo + MTX | ~20-30% | ~10-15% | ~5% |
Note: These are representative efficacy ranges for adalimumab in RA clinical trials. Actual percentages can vary depending on the specific trial design and patient population.
Experimental Protocols
Adalimumab this compound (ABBV-154) Phase 2b Study in Rheumatoid Arthritis[1][6][8]
-
Study Design: A Phase 2b, randomized, double-blind, placebo-controlled, multicenter study.
-
Patient Population: 472 patients with moderately to severely active Rheumatoid Arthritis who had an inadequate response to at least one prior biologic or targeted synthetic disease-modifying antirheumatic drug (b/tsDMARD). Patients were on a background of methotrexate.
-
Randomization: Patients were randomized in a 1:1:1:1:1 ratio to one of five treatment arms.
-
Treatment Arms:
-
ABBV-154 40 mg subcutaneously every other week.
-
ABBV-154 150 mg subcutaneously every other week.
-
ABBV-154 340 mg subcutaneously every other week.
-
ABBV-154 340 mg subcutaneously every 4 weeks.
-
Placebo subcutaneously.
-
-
Primary Endpoint: The proportion of patients achieving at least a 50% improvement in the American College of Rheumatology (ACR50) response criteria at Week 12.
-
Secondary Endpoints: Included the proportion of patients achieving ACR20 and ACR70 responses, changes in Disease Activity Score 28 (DAS28-CRP), and safety assessments.
-
Pharmacokinetics and Immunogenicity: Concentrations of the ADC, total antibody, and the unconjugated GRM payload were measured. The development of anti-drug antibodies (ADAs) was also evaluated.
Conclusion
The decision by the developer to discontinue the clinical development of ABBV-154 suggests that the observed efficacy and safety profile did not demonstrate a sufficient improvement over existing therapies to warrant further investigation[2][9]. For researchers and drug developers, the story of Adalimumab this compound provides valuable insights into the potential and the challenges of developing complex antibody-drug conjugates for non-oncological indications. While the dual-targeting mechanism is a promising strategy, achieving a significantly enhanced benefit-risk profile over established and effective treatments like standard TNF inhibitors remains a high bar.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. Abbvie provides details on discovery of anti-TNF glucocorticoid receptor modulator immunology ADC ABBV-154 | BioWorld [bioworld.com]
- 4. Efficacy, Safety, Pharmacokinetics, and Immunogenicity of ABBV‐154 in Adults With Glucocorticoid‐Dependent Polymyalgia Rheumatica: A Phase 2, Randomized, Double‐Blind, Placebo‐Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABBV-154 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Efficacy and Safety of ABBV-154 for the Treatment of Active Rheumatoid Arthritis: A Phase 2b, Randomized, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of ABBV-154 for the Treatment of Active Rheumatoid Arthritis: A Phase 2b, Randomized, Placebo-Controlled Trial. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Antibody-Drug Conjugate Tackles Glucocorticoid Use in PMR [medscape.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. An anti-TNF-glucocorticoid receptor modulator antibody-drug conjugate is efficacious against immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Linker Technologies for Fosimdesonide Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The development of antibody-drug conjugates (ADCs) has revolutionized targeted therapy, and the choice of linker technology is a critical determinant of an ADC's therapeutic index. This guide provides a head-to-head comparison of different linker strategies for ADCs utilizing Fosimdesonide, a potent immunomodulatory glucocorticoid payload. We will explore the performance characteristics of non-cleavable and cleavable linkers, supported by experimental data and detailed protocols to aid in the rational design and evaluation of next-generation immunomodulatory ADCs.
This compound, as the payload in the clinical-stage ADC Adalimumab this compound (ABBV-154), is designed for targeted delivery to inflamed tissues, thereby minimizing systemic glucocorticoid exposure and associated side effects. The linker connecting this compound to the monoclonal antibody is paramount for its stability in circulation and efficient release at the target site.
Non-Cleavable Linkers: A Focus on Stability
Non-cleavable linkers are designed to release the payload upon lysosomal degradation of the antibody, offering high plasma stability and a potentially wider therapeutic window.[1]
A prime example of a non-cleavable linker strategy for a this compound ADC is the use of a bromoacetamide (BrAc)-based linker , which forms a stable thioether bond with cysteine residues on the antibody. This approach was specifically chosen for Adalimumab this compound to overcome the instability issues associated with maleimide-based linkers.[2] Maleimide-thiol linkages can be reversible in vivo, leading to premature drug release.[3] The bromoacetamide linker, in contrast, provides a more stable and homogenous ADC.[2]
Key Characteristics of Bromoacetamide-based Non-Cleavable Linkers:
-
High Plasma Stability: The thioether bond is highly stable in circulation, minimizing off-target toxicity from premature payload release. Studies have shown that replacing a maleimidocaproyl (mc) linker with a bromoacetamidecaproyl (bac) linker increases the plasma stability of the resulting thioether ADC, with no measurable systemic drug release for up to two weeks in mice.[3]
-
Controlled Payload Release: The this compound payload is released as an amino acid-linker-drug adduct after the antibody is fully degraded in the lysosome. This mechanism is dependent on the biology of the target cell.[1]
-
Reduced "Bystander Effect": The released payload-adduct is typically less membrane-permeable, limiting its ability to diffuse and kill adjacent antigen-negative cells.[4] This can be advantageous for minimizing damage to healthy tissue in the inflamed microenvironment.
Cleavable Linkers: Tailored Payload Release
Cleavable linkers are designed to release the payload in response to specific triggers within the target cell or the tumor microenvironment. This can lead to the release of the unmodified, potent payload. Common types include protease-cleavable, pH-sensitive, and reduction-sensitive linkers.
Protease-Cleavable Linkers (e.g., Valine-Citrulline)
Valine-citrulline (Val-Cit) linkers are cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in inflamed tissues.
-
Potent Payload Release: This linker releases the unmodified this compound, which may lead to higher potency compared to the amino acid adduct released from non-cleavable linkers.
-
Potential for "Bystander Effect": The released, unmodified this compound is more likely to be membrane-permeable, allowing it to exert its immunomodulatory effects on neighboring cells, which could be beneficial in heterogeneous inflammatory environments.[5]
-
Stability Considerations: While generally stable in human plasma, Val-Cit linkers have shown instability in rodent plasma due to the activity of carboxylesterases, which can complicate preclinical evaluation.[6][7]
pH-Sensitive Linkers (e.g., Hydrazone)
Hydrazone linkers are designed to be stable at physiological pH (7.4) and hydrolyze in the acidic environment of endosomes (pH 5.0-6.0) and lysosomes (pH ~4.8).[8]
-
Targeted Release in Acidic Compartments: This mechanism allows for payload release upon internalization of the ADC into the target cell.
-
Potential for Instability: Hydrazone linkers can exhibit instability in circulation, leading to premature drug release and potential off-target toxicity.[8]
Quantitative Data Summary
While direct head-to-head quantitative data for different linkers with this compound is not publicly available, the following table summarizes the expected performance characteristics based on data from similar ADCs and linker technologies.
| Linker Type | Conjugation Chemistry | Release Mechanism | Plasma Stability | Bystander Effect | Key Advantage | Key Consideration |
| Non-Cleavable (Bromoacetamide) | Thioether bond with Cysteine | Lysosomal degradation of mAb | Very High[3] | Low to None[4] | High stability, reduced off-target toxicity. | Payload released as an adduct, potentially lower potency. |
| Protease-Cleavable (Val-Cit) | Maleimide or other thiol-reactive chemistry | Cathepsin B cleavage | High (in humans)[7] | Moderate to High[5] | Releases unmodified payload, potential for bystander effect. | Potential instability in preclinical rodent models.[6] |
| pH-Sensitive (Hydrazone) | Hydrazone bond formation | Acid hydrolysis in endosomes/lysosomes | Moderate[8] | Moderate to High | Targeted release in acidic intracellular compartments. | Potential for premature release in circulation.[8] |
Experimental Protocols
Accurate assessment of ADC performance requires robust experimental protocols. The following are key methodologies for comparing different this compound ADC linkers.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma.
Methodology:
-
Incubate the this compound ADC at a concentration of 100 µg/mL in human and mouse plasma at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Analyze the samples using enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of total antibody and antibody-conjugated drug. The difference indicates the extent of deconjugation.
-
Alternatively, use liquid chromatography-mass spectrometry (LC-MS) to measure the intact ADC and any free payload.[9]
In Vitro Immunomodulatory Activity Assay
Objective: To assess the ability of the this compound ADC to modulate immune cell function.
Methodology (using LPS-stimulated cytokine release in PBMCs):
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Seed PBMCs at 1x10^6 cells/mL in a 96-well plate.
-
Pre-treat cells with serial dilutions of the this compound ADC, free this compound, or a non-targeting control ADC for 2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS).
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA or a multiplex cytokine assay.[10]
-
Determine the IC50 value for the inhibition of cytokine release for each compound.
In Vivo Efficacy Study in a Collagen-Induced Arthritis (CIA) Mouse Model
Objective: To evaluate the therapeutic efficacy of the this compound ADC in a relevant animal model of rheumatoid arthritis.
Methodology:
-
Induce arthritis in DBA/1J mice by immunization with type II collagen in Freund's complete adjuvant, followed by a booster injection.[1]
-
Once arthritis is established, treat mice with the this compound ADC, free this compound, the parent monoclonal antibody, or a vehicle control.
-
Monitor disease progression by regularly assessing clinical scores (e.g., paw swelling, erythema) and body weight.[1]
-
At the end of the study, collect joint tissues for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Serum samples can be collected to measure biomarkers of inflammation.
Pharmacokinetic (PK) Analysis
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the this compound ADC.
Methodology:
-
Administer a single intravenous dose of the this compound ADC to mice or a relevant animal model.
-
Collect blood samples at various time points (e.g., 5 min, 1h, 6h, 24h, 48h, 96h, 168h, etc.).
-
Process blood to obtain plasma.
-
Quantify the concentrations of total antibody, conjugated ADC, and free this compound in the plasma samples using validated bioanalytical methods such as ELISA or LC-MS/MS.[9][11]
-
Use the concentration-time data to calculate key PK parameters (e.g., half-life, clearance, volume of distribution).
Visualizing Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of action for this compound ADCs with non-cleavable versus cleavable linkers.
Caption: Experimental workflow for the head-to-head comparison of this compound ADC linkers.
Caption: Simplified signaling pathway of this compound's immunomodulatory action.
Conclusion
The selection of a linker for a this compound ADC is a critical decision that significantly impacts its preclinical and clinical performance. A non-cleavable bromoacetamide-based linker offers superior plasma stability, potentially leading to a better safety profile by minimizing premature payload release and off-target effects.[3] This strategy is particularly advantageous for an immunomodulatory ADC where sustained, targeted delivery to inflamed tissues is desired.
Cleavable linkers , such as the protease-sensitive Val-Cit linker, provide the advantage of releasing the unmodified, potent this compound, which may enhance efficacy and induce a beneficial "bystander effect" in the inflammatory microenvironment. However, the potential for instability, especially in preclinical models, must be carefully evaluated.
Ultimately, the optimal linker strategy for a this compound ADC will depend on the specific therapeutic application, the nature of the target, and the desired balance between efficacy and safety. The experimental protocols outlined in this guide provide a framework for a thorough head-to-head comparison to inform the selection of the most promising linker technology for clinical development.
References
- 1. The evaluation of the therapeutic efficacy and side effects of a macromolecular dexamethasone prodrug in the collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel Glucocorticoid as Immunology Antibody-Drug Conjugate Payload for the Treatment of Autoimmune and Inflammatory Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 3. researchgate.net [researchgate.net]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are ADC Linkers? | AxisPharm [axispharm.com]
- 9. mdpi.com [mdpi.com]
- 10. In vitro sensitivity assays and clinical response to glucocorticoids in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro to In Vivo Correlation of Fosimdesonide Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosimdesonide is a novel glucocorticoid receptor modulator (GRM) designed for targeted delivery to inflammatory cells. It serves as the payload in the antibody-drug conjugate (ADC) Adalimumab this compound (also known as ABBV-3373). This ADC utilizes the anti-TNF-α antibody, Adalimumab, to selectively deliver this compound to cells expressing tumor necrosis factor (TNF-α), a key cytokine implicated in various inflammatory diseases. This targeted approach aims to enhance the therapeutic efficacy of the glucocorticoid while minimizing the systemic side effects associated with conventional corticosteroid therapy.
This guide provides a comprehensive comparison of the in vitro and in vivo activity of this compound, primarily in the context of the ADC ABBV-3373. The data presented herein is crucial for understanding the translational potential of this targeted therapeutic strategy.
Data Presentation
The following tables summarize the key quantitative and qualitative data from in vitro and in vivo studies of Adalimumab this compound (ABBV-3373).
Table 1: In Vitro Activity of this compound and Adalimumab this compound
| Parameter | Assay Type | Key Findings | Reference |
| This compound (Payload) | Glucocorticoid Receptor (GR) Competitive Binding Assay | Profiled for potency and selectivity against other steroid receptors (e.g., mineralocorticoid, progesterone, androgen, estrogen receptors). | [1] |
| Glucocorticoid Response Element (GRE) Luciferase Reporter Assay | Assessed for functional GR activation. | [1] | |
| Adalimumab this compound (ADC) | TNF-α Neutralization Assay | The Adalimumab component retains its ability to bind and neutralize TNF-α. | [2] |
| Cellular Internalization Assay | The ADC is internalized by TNF-α-expressing cells, leading to the release of the this compound payload. | [3] |
Table 2: In Vivo Activity of Adalimumab this compound (ABBV-3373)
| Animal Model | Study Type | Dosing | Key Findings | Reference |
| Mouse Contact Hypersensitivity Model | Acute Efficacy | Not specified | Demonstrated a sufficient therapeutic window between efficacy and unwanted systemic glucocorticoid effects. | [4][5] |
| Mouse Collagen-Induced Arthritis (CIA) Model | Chronic Efficacy | Single 10 mg/kg intraperitoneal (i.p.) dose | A single dose was efficacious for over 30 days, showing greater efficacy than the parent anti-TNF monoclonal antibody alone. | [1][4][5] |
| Human Clinical Trial (Phase 2a) | Rheumatoid Arthritis Patients | 100 mg every other week | Showed a greater improvement in Disease Activity Score 28 C-Reactive Protein (DAS28-CRP) from baseline to week 12 compared to historical adalimumab data (-2.65 vs. -2.13, p=0.022). The safety profile was generally similar to adalimumab. | [6] |
Experimental Protocols
In Vitro Assays
-
Glucocorticoid Receptor (GR) Competitive Binding Assay:
-
Objective: To determine the binding affinity and selectivity of this compound for the glucocorticoid receptor.
-
Methodology: A series of glucocorticoid receptor modulators, including this compound, were evaluated. The assay measures the ability of the test compound to displace a fluorescently labeled ligand from the GR. The degree of displacement is proportional to the binding affinity of the test compound. Assays for other steroid receptors (mineralocorticoid, progesterone, androgen, and estrogen receptors) were also performed to assess selectivity.[1][7][8]
-
-
GRE Luciferase Reporter Assay:
-
Objective: To assess the functional activity of this compound in activating the glucocorticoid receptor signaling pathway.
-
Methodology: Cells are transfected with a reporter plasmid containing a glucocorticoid response element (GRE) linked to a luciferase gene. Upon activation by a GR agonist like this compound, the GR binds to the GRE, driving the expression of luciferase. The resulting luminescence is measured and is proportional to the agonist activity of the compound.[1][9]
-
In Vivo Models
-
Mouse Collagen-Induced Arthritis (CIA) Model:
-
Objective: To evaluate the in vivo efficacy of Adalimumab this compound in a preclinical model of rheumatoid arthritis.
-
Methodology: Arthritis is induced in susceptible mouse strains by immunization with type II collagen emulsified in complete Freund's adjuvant. This leads to the development of an autoimmune polyarthritis that shares pathological features with human rheumatoid arthritis. Adalimumab this compound (murine surrogate) was administered as a single intraperitoneal dose of 10 mg/kg. The severity of arthritis was monitored over time by scoring paw swelling and inflammation.[1][4][10]
-
Mandatory Visualization
Caption: Logical workflow from in vitro payload selection to in vivo efficacy evaluation of this compound.
Caption: Cellular mechanism of action of Adalimumab this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. opalbiopharma.com [opalbiopharma.com]
- 3. docwirenews.com [docwirenews.com]
- 4. Discovery of ABBV-3373, an Anti-TNF Glucocorticoid Receptor Modulator Immunology Antibody Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Development of Glucocorticoid Receptor Modulators as Immunology Antibody-Drug Conjugate Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news.abbvie.com [news.abbvie.com]
- 7. Research Resource: Modulators of Glucocorticoid Receptor Activity Identified by a New High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PolarScreen™ Glucocorticoid Receptor Competitor Assay Kit, Red 400 x 20 μL assays [thermofisher.com]
- 9. Discovery of a novel nonsteroidal selective glucocorticoid receptor modulator by virtual screening and bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
The Bystander Effect in Action: A Comparative Guide to ADC Payloads in Co-Culture Models
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in heterogeneous tumors is significantly enhanced by a phenomenon known as the bystander effect. This process, mediated by the diffusion of cytotoxic payloads from target antigen-expressing (Ag+) cancer cells to adjacent antigen-negative (Ag-) cells, is a critical consideration in ADC design. This guide provides an objective comparison of the bystander effect of common ADC payloads, supported by experimental data from co-culture models, to inform payload selection and ADC development.
Performance Comparison of ADC Payloads
The capacity of an ADC to induce a bystander effect is largely dictated by the physicochemical properties of its payload, particularly its membrane permeability. Payloads that can efficiently diffuse across cell membranes after being released in the target cell can exert a cytotoxic effect on neighboring cells. The following tables summarize the comparative performance of frequently used ADC payloads.
| Payload | Linker Type | Membrane Permeability | Bystander Effect Potential | Key References |
| MMAE (Monomethyl Auristatin E) | Cleavable (e.g., vc) | High | Potent | [1][2][3] |
| MMAF (Monomethyl Auristatin F) | Cleavable (e.g., vc) | Low (charged) | Limited/Negligible | [1][2][3] |
| Deruxtecan (DXd) | Cleavable | High | Potent | [4][5][6] |
| DM1 (Mertansine) | Cleavable/Non-cleavable | Moderate to Low | Limited | [4] |
In Vitro Co-Culture Cytotoxicity Data
The following table presents a summary of findings from in vitro co-culture assays designed to quantify the bystander effect. These assays typically involve co-culturing Ag+ and Ag- cancer cells and measuring the viability of the Ag- population after treatment with an ADC.
| ADC (Payload) | Ag+ Cell Line | Ag- Cell Line | Co-Culture Ratio (Ag+:Ag-) | Result | Reference |
| Trastuzumab-vc-MMAE | HER2+ (N87, BT474, SKBR3) | HER2- (MCF7-GFP) | Various | Increased bystander killing of MCF7-GFP cells with a higher fraction of Ag+ cells.[7] | [7] |
| cAC10-vc-MMAE | CD30+ (Karpas 299) | CD30- (Karpas-35R) | 1:1 | Potent bystander killing of CD30- cells observed.[3] | [3] |
| cAC10-vc-MMAF | CD30+ (Karpas 299) | CD30- (Karpas-35R) | 1:1 | Lacked bystander killing capacity.[3] | [3] |
| Trastuzumab Deruxtecan (DS-8201a) | HER2+ (SKBR3) | HER2- (MCF7) | 1:2 | Significant death of HER2-negative MCF7 cells, indicating a bystander effect.[4] | [4] |
| Trastuzumab Emtansine (T-DM1) | HER2+ (SKBR3) | HER2- (MCF7) | 1:2 | Did not affect MCF7 viability under similar conditions.[4] | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of the ADC bystander effect.
In Vitro Co-Culture Bystander Assay
This assay is a fundamental method for evaluating the ability of an ADC to kill Ag- cells in the presence of Ag+ cells.[2][8][9]
1. Cell Line Selection and Preparation:
-
Antigen-Positive (Ag+) Cell Line: Select a cell line that expresses the target antigen for the ADC (e.g., HER2-positive SK-BR-3 or N87 cells).[8]
-
Antigen-Negative (Ag-) Cell Line: Choose a cell line that does not express the target antigen but is sensitive to the ADC's payload (e.g., HER2-negative MCF7 cells).[8] To facilitate identification and quantification, the Ag- cell line is often engineered to express a fluorescent protein, such as Green Fluorescent Protein (GFP).[7][8]
2. Co-Culture Seeding:
-
Seed the Ag+ and Ag- cells together in a 96-well plate.
-
Vary the ratio of Ag+ to Ag- cells (e.g., 1:1, 1:3, 3:1) to assess the influence of the target cell proportion on the bystander effect.[2]
-
Include monoculture wells for each cell line as controls to measure the direct effect of the ADC on each cell type.[2]
3. ADC Treatment:
-
Prepare serial dilutions of the test ADC and a control ADC (e.g., an isotype control).
-
The concentration range should be selected to be cytotoxic to the Ag+ cells while having minimal direct impact on the Ag- cells in monoculture.[7][8]
-
Add the ADCs to the co-culture and control wells.
4. Incubation:
-
Incubate the plate for a duration sufficient to observe cytotoxicity, typically 72 to 96 hours.[2]
5. Analysis:
-
Fluorescence Microscopy/High-Content Imaging: Image the plates to visualize and quantify the number of viable fluorescently labeled Ag- cells.
-
Flow Cytometry: Harvest the cells and use a flow cytometer to gate on the fluorescently labeled Ag- cells. A viability dye (e.g., Propidium Iodide) can be used to quantify the percentage of dead Ag- cells.[2]
-
Data Analysis: Calculate the percentage of bystander cell killing by comparing the viability of the Ag- cells in the ADC-treated co-culture to the viability of Ag- cells in the untreated co-culture and the ADC-treated monoculture.[2]
Conditioned Medium Transfer Assay
This assay helps to determine if the bystander effect is mediated by a soluble factor (the released payload) in the culture medium.[4]
1. Preparation of Conditioned Media:
-
Seed the Ag+ cell line (e.g., SKBR3) in a culture plate.
-
Treat the cells with different concentrations of the test ADC for a specified period (e.g., 96 hours).[4]
-
Collect the culture medium, which now contains the payload released from the Ag+ cells.
2. Treatment of Ag- Cells:
-
Seed the Ag- cell line (e.g., MCF7) in a separate plate.
-
After the Ag- cells have attached, replace their culture medium with the conditioned medium collected from the ADC-treated Ag+ cells.[4]
3. Analysis:
-
Monitor the viability of the Ag- cells over time using methods such as real-time cell analysis (e.g., impedance measurements) or standard viability assays.[4]
-
A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to controls, confirms a bystander effect mediated by a soluble factor.[4]
Visualizing the Mechanisms
Diagrams illustrating the key processes involved in the ADC bystander effect provide a clear conceptual framework.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Fosimdesonide
For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety and regulatory compliance is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Fosimdesonide, a synthetic corticosteroid used in pharmaceutical research. Adherence to these protocols is crucial for ensuring the safety of laboratory personnel and minimizing environmental impact.
Core Principles of Chemical Waste Disposal
The disposal of laboratory chemicals like this compound is governed by stringent regulations from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[1][2] Key principles that form the foundation of safe disposal practices include:
-
Segregation: Never mix incompatible waste streams to prevent dangerous chemical reactions.[1][3]
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.[1][3]
-
Containment: Utilize appropriate, sealed containers to prevent leaks or spills.[1][3]
-
Professional Disposal: Always engage a licensed hazardous waste disposal company for the final removal and treatment of chemical waste.[1][4]
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound from a research laboratory.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (double chemotherapy gloves are recommended for maximum protection)[5]
-
A lab coat or other protective garment
Step 2: Waste Identification and Segregation
Properly identify and segregate this compound waste to ensure it is handled correctly throughout the disposal process.
-
Identify: Clearly label the waste as "this compound, for disposal."
-
Segregate: Do not mix this compound with other chemical waste unless explicitly permitted by your institution's chemical hygiene plan.[1] It should be collected in a dedicated and sealed container.[1]
Step 3: Containment
Choose a container that is compatible with the chemical properties of this compound and is in good condition, free from leaks or damage. The container must have a secure, leak-proof closure.[3]
Step 4: Storage
Store the sealed container of this compound waste in a designated, well-ventilated, and secure area away from incompatible materials. Follow your institution's guidelines for the temporary storage of hazardous waste.
Step 5: Documentation
Maintain a detailed record of the waste, including the chemical name, quantity, and date of accumulation. This documentation is crucial for regulatory compliance and for the hazardous waste disposal company.
Step 6: Professional Disposal
Arrange for the collection and disposal of the this compound waste through your institution's environmental health and safety (EH&S) department or a licensed hazardous waste disposal contractor.[1][4] Never attempt to dispose of this compound by:
-
Incinerating it in an open container, as this can release toxic pollutants.[8]
Quantitative Data on Pharmaceutical Waste
Currently, there is no publicly available quantitative data specifically on the disposal or environmental degradation rates of this compound. For general pharmaceutical waste, it is important to note that improper disposal can lead to environmental contamination. The Resource Conservation and Recovery Act (RCRA) establishes regulations for managing hazardous waste, including certain pharmaceuticals.[3][9]
| Waste Category | Regulatory Oversight | Key Disposal Requirement |
| Non-hazardous pharmaceutical waste | State and/or local environmental regulations | Disposal in a solid waste landfill or incineration in a solid waste incinerator.[6] |
| RCRA hazardous pharmaceutical waste | EPA | Management from "cradle to grave" to protect human health and the environment.[10] |
| Controlled substances | U.S. Drug Enforcement Administration (DEA) | Must be managed in accordance with DEA regulations, regardless of hazardous waste status.[6] |
Experimental Protocols
Specific experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes are not available. The standard and recommended procedure is to have it disposed of by a professional hazardous waste management company.[1]
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. easyrxcycle.com [easyrxcycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. fsadev.hadron.eu.com [fsadev.hadron.eu.com]
- 5. web.uri.edu [web.uri.edu]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. nems.nih.gov [nems.nih.gov]
- 8. services.gov.krd [services.gov.krd]
- 9. rxdestroyer.com [rxdestroyer.com]
- 10. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
